molecular formula C7H7ClFN B1586447 5-Chloro-2-fluorobenzylamine CAS No. 261723-26-6

5-Chloro-2-fluorobenzylamine

Cat. No.: B1586447
CAS No.: 261723-26-6
M. Wt: 159.59 g/mol
InChI Key: BFLBLJKULFDOTN-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzylamine is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLBLJKULFDOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378597
Record name 5-Chloro-2-fluorobenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261723-26-6
Record name 5-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloro-2-fluorobenzylamine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzylamine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound. The document details the core synthetic protocols, explains the underlying chemical principles, and offers field-proven insights into experimental choices and optimization.

Introduction: The Strategic Importance of this compound

This compound is a critical chemical intermediate whose value is rooted in its unique molecular architecture.[1] The strategic placement of chloro and fluoro substituents on the phenyl ring imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and agrochemical development.[2][3] The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity, while the chlorine atom provides another site for synthetic modification and can influence the compound's overall electronic profile.[2][3]

Consequently, this molecule serves as a foundational building block for a range of biologically active compounds, particularly in the development of targeted therapies for neurological disorders and oncology.[1][4] Its utility also extends to the agrochemical sector, where it is employed in the synthesis of advanced pesticides and herbicides.[1] This guide focuses on the most efficient and widely adopted synthetic route to this valuable compound: the reductive amination of 5-Chloro-2-fluorobenzaldehyde.

Physicochemical and Safety Data

Accurate characterization is paramount for any synthetic endeavor. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 261723-26-6[1][5]
Molecular Formula C₇H₇ClFN[1][5][6]
Molecular Weight 159.59 g/mol [1][5]
Appearance Light orange to yellow to green clear liquid[1]
Density ~1.28 g/cm³[1]
Refractive Index n20/D ~1.54[1]

Safety Profile: this compound is classified as a corrosive substance. It is known to cause severe skin burns and serious eye damage.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Core Synthesis Pathway: Reductive Amination

The most direct and efficient industrial- and laboratory-scale synthesis of this compound is achieved through the reductive amination of its corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde.[7] This method is favored for its high atom economy and often proceeds as a one-pot reaction, which simplifies the workflow and minimizes waste.[7]

The reaction proceeds in two key steps:

  • Imine Formation: The amine (in this case, ammonia or an ammonia surrogate) performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an intermediate imine. This step is typically reversible and often acid-catalyzed.

  • Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to form the final amine product.

The choice of reducing agent is critical to the success of the reaction. The ideal reagent should be powerful enough to reduce the imine intermediate but mild enough to avoid reducing the starting aldehyde.

G cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_product Final Product A 5-Chloro-2-fluorobenzaldehyde B Imine Formation (+ Ammonia source, e.g., NH4OAc) A->B Reaction with Ammonia Source C In-situ Reduction (Reducing Agent, e.g., NaBH(OAc)3) B->C Immediate Reduction D This compound C->D Workup & Purification

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocols

This section provides a detailed, field-tested protocol for the synthesis of this compound.

Synthesis via Reductive Amination with Sodium Triacetoxyborohydride

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that is particularly effective for reductive aminations.[8] It is less water-sensitive than other hydrides and does not reduce the starting aldehyde, leading to cleaner reactions and higher yields.

Materials:

  • 5-Chloro-2-fluorobenzaldehyde (1 equiv.)[9][10]

  • Ammonium Acetate (NH₄OAc) (2-3 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.)[11]

  • 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) (solvent)[8][11]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-Chloro-2-fluorobenzaldehyde (1 equiv.) and ammonium acetate (2.5 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.2-0.5 M). Begin stirring the mixture at room temperature.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2 equiv.) portion-wise over 15-20 minutes. The portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting aldehyde.[11]

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes until gas evolution ceases.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or EtOAc.[11]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[12]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude liquid can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure this compound.[11][13]

Causality and Optimization Insights
  • Choice of Ammonia Source: Ammonium acetate is used as it provides both ammonia and a mild acidic catalyst (acetic acid) in equilibrium, which promotes the formation of the imine intermediate.

  • Solvent Selection: DCE is a preferred solvent as it is aprotic and effectively solubilizes the reactants.[8] EtOAc is a greener alternative that also performs well.[11]

  • Stoichiometry: A slight excess of the reducing agent ensures the complete reduction of the imine intermediate. A larger excess of the ammonia source helps push the imine formation equilibrium to the right.

  • Troubleshooting: If the reaction stalls, the addition of a catalytic amount of acetic acid can sometimes facilitate imine formation, particularly if the ammonium salt is not sufficiently acidic.[8]

Comparative Analysis of Reducing Agents

While NaBH(OAc)₃ is often preferred, other reagents can be used, each with distinct advantages and disadvantages.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines over aldehydes; mild conditions; commercially available.[8][11]Relatively expensive; generates acetate waste.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective; effective at slightly acidic pH.[7]Highly toxic (releases HCN gas in strong acid); requires careful pH control.
Catalytic Hydrogenation (H₂, Pd/C) "Green" reagent (water is the only byproduct); cost-effective for large scale.[7]Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups.

Visualization of the Chemical Transformation

The following diagram illustrates the structural change from the starting material to the final product.

Caption: Chemical transformation for the synthesis.

References

5-Chloro-2-fluorobenzylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical synthesis. It delves into the core chemical and physical properties, synthesis, applications, and handling of 5-Chloro-2-fluorobenzylamine, a key intermediate in the creation of advanced molecular structures.

Core Chemical Identity and Properties

This compound is a substituted benzylamine derivative whose unique halogenation pattern makes it a valuable building block in medicinal and agricultural chemistry. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and the properties of downstream compounds.

A summary of its key identifiers and physicochemical properties is presented below:

PropertyValueSource
CAS Number 261723-26-6[1][2][3][4][5]
Molecular Formula C₇H₇ClFN[1][2][3][5]
Molecular Weight 159.59 g/mol [1][2][5]
IUPAC Name (5-chloro-2-fluorophenyl)methanamine[2]
Appearance Light orange to yellow to green clear liquid[1]
Density 1.28 g/cm³[1]
Refractive Index n20D 1.54[1]

Below is a diagram illustrating the two-dimensional structure of the molecule.

G C1 C C2 C C1->C2 C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 F F C2->F C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 Cl Cl C5->Cl C6->C1 NH2 NH₂ CH2->NH2

Caption: 2D structure of this compound.

Synthesis and Reaction Pathways

The synthesis of this compound typically starts from commercially available precursors like 5-chloro-2-fluorobenzonitrile or 5-chloro-2-fluorobenzaldehyde. The primary transformation involves the reduction of a nitrile or an imine to the corresponding amine.

A common and efficient laboratory-scale synthesis involves the reduction of 5-chloro-2-fluorobenzonitrile. The choice of reducing agent is critical to ensure high yield and purity, avoiding over-reduction or side reactions.

Example Synthetic Workflow: Reduction of a Nitrile Precursor

G start Start with 5-Chloro-2-fluorobenzonitrile dissolve Dissolve in an etheral solvent (e.g., THF, Diethyl Ether) start->dissolve reductant Add reducing agent (e.g., LiAlH₄, BH₃·THF) dissolve->reductant quench Quench reaction mixture (e.g., with water, aqueous NaOH) reductant->quench extract Perform aqueous workup and extract with organic solvent quench->extract purify Purify via distillation or column chromatography extract->purify product Obtain this compound purify->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitrile Reduction

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Introduction: Suspend a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) and cool the mixture in an ice bath.

  • Substrate Addition: Dissolve 5-chloro-2-fluorobenzonitrile in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Workup and Extraction: Filter the resulting solid aluminum salts and wash them thoroughly with THF or another suitable organic solvent. Combine the filtrate and the washings, and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate. The primary amine group serves as a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the construction of heterocyclic systems.

Pharmaceutical Development: This compound is a crucial building block in synthesizing various biologically active molecules.[1] Its structure is particularly valuable in the development of novel therapeutic agents targeting neurological disorders and in the field of oncology, where precise molecular modifications are key to efficacy and selectivity.[1] The halogen substituents can modulate the lipophilicity, metabolic stability, and binding affinity of the final drug candidate.

Agrochemical Sector: In agricultural science, this compound is employed in the synthesis of modern herbicides and pesticides.[1] The stability and reactivity profile of this compound make it an attractive starting material for creating effective crop protection agents.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and air.[1]

  • Toxicity: While specific toxicity data is not extensively published, compounds of this class are generally considered to be corrosive and may cause skin and eye irritation. A thorough review of the Safety Data Sheet (SDS) from the supplier is essential before use.

Conclusion

This compound is a high-value chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its unique molecular structure provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

solubility of 5-Chloro-2-fluorobenzylamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 5-Chloro-2-fluorobenzylamine

Abstract

This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, where its solubility characteristics directly govern reaction kinetics, purification strategies, and formulation efficacy.[1] This guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. We move beyond a simple recitation of data to explain the underlying physicochemical principles and provide robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to handling this versatile intermediate.

Compound Profile and Physicochemical Characteristics

Understanding the inherent properties of this compound is the foundation for predicting its solubility behavior. The molecule's structure, featuring a polar amine group and a halogenated aromatic ring, results in a nuanced profile that dictates its interaction with various solvent environments.

PropertyValueSource
IUPAC Name (5-chloro-2-fluorophenyl)methanaminePubChem[2]
CAS Number 261723-26-6ChemicalBook[3]
Molecular Formula C₇H₇ClFNPubChem[2]
Molecular Weight 159.59 g/mol PubChem[2]
Appearance Light orange to yellow to green clear liquidChem-Impex[1], ChemicalBook[3]
Density 1.28 g/cm³Chem-Impex[1]
Refractive Index n20D 1.54Chem-Impex[1], ChemicalBook[3]
Primary Hazards Causes severe skin burns and eye damagePubChem[2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and van der Waals forces between this compound and the solvent molecules determines the extent of dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group (-NH₂) of the target molecule. The lone pair on the nitrogen and the hydrogen atoms of the amine can act as hydrogen bond acceptors and donors, respectively. We predict high solubility in these solvents due to these strong intermolecular interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents possess dipole moments but lack acidic protons. They can act as hydrogen bond acceptors for the amine's hydrogens. While strong, this interaction is less comprehensive than with protic solvents. Good to moderate solubility is expected.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The polar nature of the chloro, fluoro, and amine substituents on the benzylamine makes it dissimilar to nonpolar solvents. Consequently, low solubility is anticipated. The aromatic ring of toluene may offer some π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic hexane.

The following logical diagram outlines the decision-making process for approaching a solubility study.

G A Start: Need Solubility Data for This compound B Is a quick, approximate assessment sufficient? A->B C Perform Qualitative Solubility Assessment (Protocol 1) B->C Yes D Is precise quantitative data (e.g., mg/mL) required for formulation or reaction stoichiometry? B->D No G End: Report Solubility Data (e.g., 'Soluble', 'Slightly Soluble', 'Insoluble') C->G E Perform Quantitative Solubility Determination (Isothermal Equilibrium Method - Protocol 2) D->E Yes D->G No F Analyze Supernatant using Validated Analytical Method (Protocol 3) E->F H End: Report Quantitative Solubility Value (mg/mL or mol/L) with Temperature F->H

Caption: Decision workflow for selecting a solubility determination method.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for determining solubility.

Mandatory Safety Precautions

This compound is classified as corrosive and can cause severe skin burns and eye damage.[2] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles, is mandatory.[4] Organic solvents are flammable and should be handled away from ignition sources. Consult the Safety Data Sheet (SDS) for each specific solvent before use.[5]

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a fast, semi-quantitative estimation of solubility, useful for initial solvent screening.

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a small, clean, dry test tube.

  • Solvent Addition: Add the selected organic solvent dropwise (approximately 0.25 mL increments) to the test tube.

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds.

  • Observation: Visually inspect the solution for any undissolved material against a dark background.

  • Classification: Continue adding solvent up to a total volume of 2.5 mL. Classify the solubility based on the volume of solvent required for complete dissolution, as outlined in the table below.

ObservationClassificationApprox. Solubility Range (mg/mL)
Dissolves in < 0.5 mLVery Soluble> 50
Dissolves in 0.5 - 1.0 mLFreely Soluble25 - 50
Dissolves in 1.0 - 2.5 mLSoluble10 - 25
Does not fully dissolve in 2.5 mLSparingly or Insoluble< 10
Protocol 2: Quantitative Isothermal Equilibrium Solubility Determination

This protocol determines the saturation solubility of the compound at a specific temperature, providing highly accurate and reproducible data essential for drug development and process chemistry. The method is adapted from the well-established Higuchi and Connors phase solubility technique.[6]

The workflow for this protocol is illustrated below.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add excess this compound to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium A->B C Allow vials to stand undisturbed at temperature to let solid settle B->C D Withdraw an aliquot of the clear supernatant C->D E Filter the aliquot through a 0.22 µm syringe filter to remove fine particulates D->E F Dilute the filtrate with a known volume of mobile phase E->F G Quantify concentration using a calibrated HPLC-UV method (Protocol 3) F->G H Calculate original solubility (mg/mL) accounting for dilution G->H

Caption: Experimental workflow for quantitative solubility determination.

Methodology:

  • Preparation: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 100 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25°C ± 0.5°C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution & Analysis: Accurately dilute a known volume of the filtrate with an appropriate solvent (typically the mobile phase for analysis) to bring the concentration within the calibration range of the analytical method. Proceed with quantification as described in Protocol 3.

Protocol 3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying aromatic compounds like this compound.[7]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated and gives a good peak shape). A typical starting gradient could be 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for maximum absorbance between 220-300 nm; a wavelength around 254 nm is often a good starting point for aromatic compounds.

    • Injection Volume: 10 µL.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Inject each standard in triplicate and plot the peak area versus concentration to generate a linear calibration curve. The correlation coefficient (r²) should be > 0.995 for a valid curve.

  • Sample Analysis: Inject the diluted filtrate from Protocol 2.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format, always specifying the temperature at which the measurement was conducted.

SolventSolvent ClassSolubility at 25°C (mg/mL)
MethanolPolar Protic[Experimental Value]
EthanolPolar Protic[Experimental Value]
AcetonePolar Aprotic[Experimental Value]
Tetrahydrofuran (THF)Polar Aprotic[Experimental Value]
TolueneNonpolar Aromatic[Experimental Value]
n-HexaneNonpolar Aliphatic[Experimental Value]

References

An In-depth Technical Guide to 5-Chloro-2-fluorobenzylamine: Reactivity, Stability, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-fluorobenzylamine, a versatile building block in modern medicinal chemistry and agrochemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, stability, and practical applications of this compound, supported by established protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

This compound is a substituted benzylamine derivative that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, imparts distinct electronic properties that influence its reactivity and the pharmacological activity of its derivatives. The strategic placement of these halogens allows for selective functionalization and can enhance the metabolic stability and binding affinity of drug candidates.[2][3]

This compound is a crucial starting material for a range of biologically active molecules, particularly in the development of therapeutics for neurological disorders and in the synthesis of potent agrochemicals like herbicides and pesticides.[1][4] Its utility also extends to material science, where it is used in the production of specialty polymers.[1]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₇H₇ClFN--INVALID-LINK--[5]
Molecular Weight 159.59 g/mol --INVALID-LINK--[5]
Appearance Light orange to yellow to green clear liquid--INVALID-LINK--[1]
Density 1.28 g/cm³--INVALID-LINK--[1]
Refractive Index n20D 1.54--INVALID-LINK--[1]
CAS Number 261723-26-6--INVALID-LINK--[5]

Reactivity Profile: A Tale of Two Halogens and an Amine

The reactivity of this compound is primarily dictated by the nucleophilic character of the primary amine group and the electronic effects of the halogen substituents on the benzene ring. The electron-withdrawing nature of both chlorine and fluorine deactivates the aromatic ring towards electrophilic substitution, while the amine group is a potent nucleophile, readily participating in a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The primary amine functionality of this compound is the principal site of reactivity, readily undergoing N-alkylation and N-acylation reactions. These reactions are fundamental to building molecular complexity and are widely employed in the synthesis of pharmaceutical intermediates.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amine group with an alkyl group. A general protocol for the N-alkylation of a related aromatic amine, 2-Amino-5-chloro-2'-fluorobenzophenone, provides a solid framework for approaching the alkylation of this compound.[6]

Experimental Protocol: General N-Alkylation of an Aromatic Amine [6]

  • Dissolution: Dissolve the aromatic amine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to deprotonate the amine.

  • Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (typically 60-90°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into deionized water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

N-Acylation: The amine group can also be acylated using acyl chlorides or anhydrides to form amides. This is a common strategy in drug design to introduce specific functional groups and modulate the physicochemical properties of the molecule.[7]

Experimental Protocol: General N-Acylation using an Acyl Chloride [7]

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Acylating Agent: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with deionized water and transfer the mixture to a separatory funnel to separate the organic and aqueous layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction at 0°C to RT (4-12 hours) This compound->Reaction_Vessel Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extraction with DCM Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification N-acylated_Product N-acylated This compound Purification->N-acylated_Product

Caption: General workflow for the N-acylation of this compound.

Stability and Handling: Ensuring Integrity and Safety

While this compound is stable under normal conditions, its reactivity and potential hazards necessitate careful handling and storage.[8]

Storage and Stability
  • Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Some suppliers suggest storage at room temperature under an inert atmosphere.[9][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

  • Sensitivity: The compound is noted to be air-sensitive, further emphasizing the need for storage under an inert atmosphere.[9][10][11]

Safety and Hazards

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes severe skin burns and eye damage.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection when handling this chemical.[8]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation. Prevent contact with skin, eyes, and clothing.[8]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8][12]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding benzonitrile derivative. A patented process describes the synthesis of various fluorobenzylamines, including the 5-chloro-2-fluoro isomer, by the reduction of the corresponding fluorine-containing benzonitrile.[13] This method has been shown to produce the desired product in high yield and purity.[13]

Synthesis_Pathway Start 5-Chloro-2-fluorobenzonitrile Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Catalyst) Reagents->Product

Caption: A common synthetic pathway to this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile building block for creating novel molecules with significant biological activity.

Pharmaceutical Development

The unique electronic properties conferred by the halogen substituents make this compound an attractive starting material for the synthesis of drugs targeting the central nervous system, as well as for oncology applications.[1][4] The presence of fluorine, in particular, can enhance metabolic stability, improve binding affinity to target proteins, and increase the lipophilicity of a drug candidate, thereby improving its pharmacokinetic profile.[3]

While specific drug candidates synthesized directly from this compound are not extensively detailed in the public domain, the analogous compound, 5-Chloro-2-fluorobenzoic acid, is used in the design of Aurora kinase inhibitors for cancer therapy.[14][15] This suggests that the benzylamine derivative would be a valuable intermediate for similar classes of compounds where an amino-methyl linkage is desired.

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized in the synthesis of advanced herbicides and pesticides.[1] The stability and reactivity of this compound make it an excellent choice for creating crop protection agents with enhanced efficacy.[1]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile centered on its primary amine group. Its unique halogen substitution pattern provides a strategic advantage in the design of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. This guide provides a foundational understanding for scientists and researchers looking to leverage the synthetic potential of this versatile building block.

References

An In-Depth Technical Guide to 5-Chloro-2-fluorobenzylamine: Synthesis, Reactivity, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

5-Chloro-2-fluorobenzylamine is a substituted aromatic amine that has emerged as a crucial intermediate and structural motif in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom on the benzene ring, impart distinct reactivity and conformational characteristics. The fluorine atom, positioned ortho to the aminomethyl group, can influence intramolecular hydrogen bonding, pKa, and metabolic stability, making it a valuable component in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.

PropertyValueReference
CAS Number 261723-26-6[2]
Molecular Formula C₇H₇ClFN[2]
Molecular Weight 159.59 g/mol [2]
Appearance Light orange to yellow to green clear liquid[1]
Density 1.28 g/mL[1]
Refractive Index n20/D 1.54[1]

Safety and Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

Core Synthesis of this compound

The most direct and industrially relevant method for the preparation of this compound is the catalytic hydrogenation of the corresponding benzonitrile precursor, 5-chloro-2-fluorobenzonitrile. This transformation is a cornerstone of industrial amine synthesis, valued for its high efficiency and atom economy.

Causality in Synthesis Design: The Nitrile Reduction Pathway

The choice of 5-chloro-2-fluorobenzonitrile as the starting material is strategic. Benzonitriles are common, shelf-stable intermediates that can be synthesized through various methods. The subsequent reduction of the nitrile group to a primary amine is a well-established and high-yielding reaction. Catalytic hydrogenation is often preferred over chemical reducing agents (like LiAlH₄ or NaBH₄) on a larger scale due to milder reaction conditions, easier product isolation, and reduced hazardous waste generation. The catalyst, typically palladium on carbon (Pd/C), provides a surface for the heterolytic activation of hydrogen gas, facilitating the stepwise reduction of the nitrile to the desired benzylamine.

A patented process reports the successful synthesis of this compound from its nitrile precursor with a yield of 91.3% and a purity of 95.1%, underscoring the viability of this route.[3]

G cluster_start Starting Material cluster_process Process cluster_product Product start 5-Chloro-2-fluorobenzonitrile process_node Catalytic Hydrogenation start->process_node H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) product_node This compound process_node->product_node Yield: 91.3%

Caption: Synthetic pathway from nitrile to benzylamine.

Exemplary Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative, field-proven procedure for the synthesis of this compound based on the patented transformation and standard practices for catalytic hydrogenation of aromatic nitriles.

Materials:

  • 5-chloro-2-fluorobenzonitrile

  • 5% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol, anhydrous

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the vessel, add 5-chloro-2-fluorobenzonitrile (1.0 eq). Under a gentle stream of inert gas, carefully add 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). Add anhydrous ethanol to dissolve the starting material (concentration typically 0.5-1.0 M).

  • Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all inert gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous agitation and heat the reaction mixture to a moderate temperature (e.g., 25-50 °C). The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely and handle it with care.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is the crude this compound.

  • Purification (if necessary): The crude product can be purified further by vacuum distillation to yield the final product as a clear liquid.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of a chemical building block is demonstrated by its utility in constructing more complex, functional molecules. This compound serves as a versatile precursor for a range of compounds, particularly in the development of novel kinase inhibitors and other biologically active agents.

Case Study: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, and their overexpression is linked to various cancers. Research into inhibitors of these kinases is an active area of drug discovery. 5-Chloro-2-fluorobenzoic acid, a direct synthetic precursor to the benzylamine, has been utilized in the design of potent pyrimidine-based Aurora kinase inhibitors.[4] The chloro substituent in this scaffold has been shown to enhance binding affinity to the target protein.[4] The corresponding benzylamine can be readily employed in amidation reactions or reductive aminations to build out similar pharmacophores, where the aminomethyl group serves as a key linker or point of diversification.

G cluster_start Building Block cluster_process Reaction cluster_product Target Scaffold start This compound process_node Amidation or Reductive Amination start->process_node Coupling with Carboxylic Acid or Carbonyl product_node Complex Bioactive Molecules (e.g., Kinase Inhibitors) process_node->product_node Formation of Amide or Secondary Amine

Caption: Application workflow in drug discovery.

The presence of the halogen atoms on the benzylamine ring provides medicinal chemists with critical handles for modulating the pharmacokinetic properties of the final compound. The fluorine atom can block sites of metabolism, while the chlorine atom can be used to fill hydrophobic pockets in a protein's active site, thereby enhancing potency and selectivity.

Conclusion

This compound stands as a valuable and versatile intermediate in modern organic and medicinal chemistry. Its synthesis via the catalytic hydrogenation of 5-chloro-2-fluorobenzonitrile is an efficient and scalable process. The unique substitution pattern on the aromatic ring provides a powerful tool for researchers to fine-tune the properties of target molecules, from kinase inhibitors to novel materials. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to empower scientists in their research and development endeavors.

References

A Technical Guide to the Safe Handling and Use of 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling and use of 5-Chloro-2-fluorobenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals who work with this compound. It moves beyond standard safety data sheets to provide a deeper understanding of the inherent hazards and detailed protocols to mitigate risks effectively.

Section 1: Chemical and Physicochemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a substituted benzylamine, appearing as a light orange to yellow or green clear liquid.[1] Its key properties are summarized below.

PropertyValueSource
IUPAC Name (5-chloro-2-fluorophenyl)methanamine[3]
CAS Number 261723-26-6[3]
Molecular Formula C₇H₇ClFN[3]
Molecular Weight 159.59 g/mol [3]
Appearance Light orange to yellow to green clear liquid[1]
Density 1.28 g/cm³[1]
Refractive Index n20D 1.54[1]

Section 2: Hazard Analysis & Mechanism of Corrosivity

This compound is classified as a corrosive substance, with the primary hazard being its potential to cause severe skin burns and serious eye damage.[3] Understanding the chemical basis for this corrosivity is critical for appreciating the necessity of the handling precautions outlined in this guide.

The corrosive nature of this compound stems from the basicity of the primary amine (-NH₂) group. Amines are organic bases due to the lone pair of electrons on the nitrogen atom, which can readily accept a proton.[4][5] This basicity allows the molecule to react with acidic components of tissues, such as fatty acids and proteins, leading to cell damage. The reaction with moisture on the skin or in the eyes can form a corrosive solution, exacerbating the damage.

The presence of halogen substituents (chloro and fluoro) on the aromatic ring modifies the molecule's electronic properties and, consequently, its reactivity. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[6][7] This effect reduces the electron density on the benzene ring and, to some extent, on the nitrogen atom, which would typically decrease the basicity compared to an unsubstituted benzylamine.[6] However, the benzylamine structure separates the aromatic ring from the amine group by a methylene (-CH₂-) bridge, which dampens the inductive effect. The resulting compound remains a sufficiently strong base to be corrosive to biological tissues upon contact. Skin contact with aromatic amines can lead to significant dermal absorption, which is a major concern for systemic toxicity, and this absorption can be enhanced through damaged skin.[8][9]

Section 3: Integrated Risk Management & The Hierarchy of Controls

A systematic approach to safety involves implementing a hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards. Personal Protective Equipment (PPE) is considered the last line of defense, to be used after all other reasonable control measures have been implemented.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Is the use of this reagent essential?) Substitution Substitution (e.g., Can a less hazardous alternative be used?) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood, Process Isolation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Section 4: Personal Protective Equipment (PPE) Protocol

Given the corrosive nature of this compound, stringent adherence to the appropriate PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10][11]

PPE CategoryItemSpecification and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[12] A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDouble gloving is recommended. Wear a pair of nitrile examination gloves (minimum 4 mil) as a base layer, covered by a pair of thicker, chemical-resistant gloves such as neoprene or butyl rubber.[13] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.
Body Protection Chemical-Resistant Lab Coat or ApronA flame-resistant lab coat should be worn, fully buttoned.[12] For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron worn over the lab coat is required.
Footwear Closed-toe ShoesShoes must fully cover the foot. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in any area where this chemical is handled.[12]
Respiratory Protection Not typically required with proper engineering controlsAll handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[14][15] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines must be used after a formal respiratory protection program has been established.[16]

Section 5: Standard Operating Procedure (SOP) for Handling

This SOP outlines the essential steps for safely weighing and preparing a solution of this compound. This procedure should be performed in a designated area within a laboratory.

Pre-Operation Checklist:

  • Confirm the chemical fume hood is operational and has a current certification.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[13]

  • Assemble all necessary materials: the chemical, solvent, glassware, and spill kit.

  • Don all required PPE as specified in Section 4.

Step-by-Step Procedure:

SOP_Workflow Start Start: Don Full PPE Prep 1. Prepare Workspace (Place absorbent liner in fume hood) Start->Prep Weigh 2. Weigh Compound (Tare balance, carefully transfer liquid via pipette) Prep->Weigh Dissolve 3. Prepare Solution (Slowly add compound to solvent with stirring) Weigh->Dissolve Seal 4. Seal and Label (Securely cap the vessel and label with full chemical name, concentration, and date) Dissolve->Seal Clean 5. Decontaminate (Wipe down all surfaces, dispose of contaminated materials as hazardous waste) Seal->Clean Doff 6. Doff PPE (Remove gloves and lab coat before leaving the work area) Clean->Doff End End: Wash Hands Thoroughly Doff->End

Caption: Workflow for handling this compound.

  • Preparation: Place a chemical-absorbent liner on the work surface inside the chemical fume hood.

  • Weighing: Place a tared container on an analytical balance inside the hood. Using a glass pipette or syringe, carefully transfer the required amount of this compound into the container. Avoid drips and splashes.

  • Dissolution: Place the receiving vessel containing the appropriate solvent on a stir plate within the fume hood. Slowly and carefully add the weighed this compound to the solvent while stirring. Be aware that this process may be exothermic.

  • Storage: Once dissolved, securely cap and label the container with the full chemical name, concentration, date, and your initials.

  • Decontamination: Thoroughly wipe down the work area, balance, and any equipment used with an appropriate decontaminating solution. Dispose of all contaminated disposable materials (pipette tips, wipes, gloves) in a designated hazardous waste container.[14]

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[15]

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial to minimize harm.

Emergency TypeProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention. Do not use neutralizing agents.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[17]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[17]
Small Spill (<50 mL) Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with a chemical absorbent material suitable for corrosive amines. Collect the absorbed material into a designated hazardous waste container. Decontaminate the area.
Large Spill (>50 mL) Evacuate the laboratory and alert others. Close the doors to the affected area. Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Section 7: Toxicological Overview

Section 8: References

  • Arizona Board of Regents. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, The University of Arizona. --INVALID-LINK--

  • Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication No. 2005-149. --INVALID-LINK--

  • Centers for Disease Control and Prevention. Aniline (and homologs). NIOSH Pocket Guide to Chemical Hazards. --INVALID-LINK--

  • Centers for Disease Control and Prevention. Diethylenetriamine. NIOSH Pocket Guide to Chemical Hazards. --INVALID-LINK--

  • Wikipedia. Benzylamine. --INVALID-LINK--

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. --INVALID-LINK--

  • Chemistry Steps. Basicity of Amines. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (1982). The acidity of weak carbon acids. Part 5. The kinetic acidities of substituted benzyl cyanides using substituted benzylamines as bases. --INVALID-LINK--

  • Stanford University Environmental Health & Safety. (2021, September). General Use SOP - Corrosive Materials. --INVALID-LINK--

  • Quora. (2017, February 21). What's the order of basicity of amines?--INVALID-LINK--

  • University of Wisconsin-Milwaukee. Standard Operating Procedure for Corrosive Chemicals. --INVALID-LINK--

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  • The University of Arizona. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure. --INVALID-LINK--

  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. --INVALID-LINK--

  • Yale Environmental Health & Safety. Standard Operating Procedure - Corrosive Materials. --INVALID-LINK--

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. --INVALID-LINK--

  • ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. --INVALID-LINK--

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). --INVALID-LINK--

  • Hydrocarbon Processing. (2024, April 16). The science behind amine column corrosion and remedial solutions. --INVALID-LINK--

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  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. --INVALID-LINK--

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. --INVALID-LINK--

  • University of Michigan. Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. --INVALID-LINK--

  • Chem-Impex. This compound. --INVALID-LINK--

  • ResearchGate. (2004, March 22). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. --INVALID-LINK--

  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. --INVALID-LINK--

  • European Union. Skin Corrosion. The Joint Research Centre - EU Science Hub. --INVALID-LINK--

  • ECHEMI. Rate of EAS in chlorobenzene and fluorobenzene. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • PubMed Central. (2007). Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. --INVALID-LINK--

  • Chem-Impex. 2-Chloro-5-fluorobenzylamine. --INVALID-LINK--

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References

Introduction: The Significance of 5-Chloro-2-fluorobenzylamine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzylamine: Starting Materials and Core Methodologies

This compound is a critical halogenated benzylamine derivative that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and agrochemical development. These properties can influence factors such as metabolic stability, binding affinity to biological targets, and overall pharmacological profiles.[1] Consequently, robust and efficient synthetic routes to this compound are of paramount importance to researchers and drug development professionals. This guide provides an in-depth technical overview of the primary synthetic strategies, focusing on the selection of starting materials and the rationale behind key experimental choices.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several key starting materials. The choice of a particular synthetic route often depends on factors such as the availability and cost of precursors, desired scale of the reaction, and the required purity of the final product. The three most prevalent and industrially relevant methodologies are:

  • Reduction of 5-Chloro-2-fluorobenzonitrile: A direct and often high-yielding approach.

  • Reductive Amination of 5-Chloro-2-fluorobenzaldehyde: A versatile method widely employed for the synthesis of primary amines.

  • Synthesis from 5-Chloro-2-fluorobenzyl Halides: A classical approach offering an alternative pathway.

The following sections will delve into the technical details of each of these core strategies, providing insights into the underlying chemistry and practical considerations.

Reduction of 5-Chloro-2-fluorobenzonitrile: The Most Direct Route

The reduction of the nitrile functional group in 5-Chloro-2-fluorobenzonitrile offers a straightforward and efficient pathway to the desired benzylamine.[2] This method is often favored for its high atom economy and typically good yields.

Causality Behind Experimental Choices:

The selection of the reducing agent is the most critical parameter in this synthetic transformation. The goal is to selectively reduce the nitrile group to a primary amine without affecting the aromatic ring or the halogen substituents.

  • Catalytic Hydrogenation: This is a common and effective method for nitrile reduction. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or rhodium on alumina are frequently used. The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to maximize yield and purity.

  • Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are also highly effective for nitrile reduction. These reagents are powerful and can reduce a wide range of functional groups. However, they are also highly reactive and require careful handling under anhydrous conditions.

A US patent outlines a process for the preparation of various fluorine-containing benzylamine derivatives, including this compound, from their corresponding benzonitriles.[3] This highlights the industrial relevance and scalability of this approach.

Experimental Protocol: Catalytic Hydrogenation of 5-Chloro-2-fluorobenzonitrile

Materials:

  • 5-Chloro-2-fluorobenzonitrile

  • Methanol (or another suitable solvent like ethanol or THF)

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • A pressure-resistant reaction vessel is charged with 5-Chloro-2-fluorobenzonitrile and methanol.

  • The catalyst (Pd/C) is carefully added to the mixture under an inert atmosphere.

  • The vessel is sealed and purged several times with an inert gas before introducing hydrogen gas to the desired pressure.

  • The reaction mixture is stirred vigorously at a controlled temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization if necessary.

Data Presentation: Comparison of Starting Materials for Benzylamine Synthesis
Starting MaterialKey ReagentsAdvantagesDisadvantages
5-Chloro-2-fluorobenzonitrileH₂, Pd/C; LiAlH₄; BH₃Direct route, often high yield.[3]Nitrile starting material may be more expensive; use of high-pressure hydrogen or pyrophoric hydrides requires specialized equipment and handling.
5-Chloro-2-fluorobenzaldehydeNH₃, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)Versatile, mild reaction conditions.[4]May require careful control of reaction conditions to avoid side reactions; potential for over-alkylation.[5]
5-Chloro-2-fluorobenzyl BromidePotassium phthalimide, hydrazineGood for producing pure primary amines.[6]Multi-step process (Gabriel synthesis); benzyl bromide can be a lachrymator.[6]

Visualization: Synthetic Workflow for Nitrile Reduction

Start 5-Chloro-2-fluorobenzonitrile Reagents H₂ / Pd/C or LiAlH₄ / THF Start->Reagents Reduction Product This compound Reagents->Product

Caption: Reduction of 5-Chloro-2-fluorobenzonitrile.

Reductive Amination of 5-Chloro-2-fluorobenzaldehyde: A Versatile Approach

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4] In the context of this compound synthesis, this involves the reaction of 5-Chloro-2-fluorobenzaldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[4][5]

Causality Behind Experimental Choices:

The success of a reductive amination reaction hinges on the choice of the reducing agent and the control of reaction conditions to favor imine formation and subsequent reduction.

  • Selective Reducing Agents: The reducing agent must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[7][8]

  • pH Control: The reaction is typically carried out under weakly acidic conditions. This is because the formation of the imine from the aldehyde and amine is acid-catalyzed, but a strongly acidic environment would protonate the amine, rendering it non-nucleophilic.

Experimental Protocol: Reductive Amination of 5-Chloro-2-fluorobenzaldehyde

Materials:

  • 5-Chloro-2-fluorobenzaldehyde[9]

  • Ammonia (as a solution in methanol or ammonium acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Acetic acid (to adjust pH if necessary)

Procedure:

  • 5-Chloro-2-fluorobenzaldehyde is dissolved in DCM in a reaction flask.

  • A solution of ammonia in methanol is added to the flask, and the mixture is stirred.

  • After a period to allow for imine formation, sodium triacetoxyborohydride is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Visualization: Reductive Amination Workflow

Aldehyde 5-Chloro-2-fluorobenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃ Ammonia Ammonia (NH₃) Ammonia->Imine Product This compound Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reductive amination of 5-Chloro-2-fluorobenzaldehyde.

Synthesis from 5-Chloro-2-fluorobenzyl Halides: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues that can plague other methods.[6] This pathway involves the use of 5-Chloro-2-fluorobenzyl bromide as the starting material.

Causality Behind Experimental Choices:

This multi-step synthesis relies on the nucleophilic substitution of the halide by the phthalimide anion, followed by the liberation of the primary amine.

  • Phthalimide as a Protecting Group: Phthalimide serves as a protected form of ammonia. The nitrogen atom is rendered non-basic and acts as a good nucleophile to displace the bromide from the benzyl position.

  • Hydrazinolysis: The final step involves the cleavage of the N-benzylphthalimide intermediate. Hydrazine hydrate is commonly used for this purpose, as it forms a stable cyclic hydrazide (phthalhydrazide), liberating the desired primary amine.[6]

The starting 5-Chloro-2-fluorobenzyl bromide can be prepared from 5-chloro-2-fluorotoluene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[10]

Experimental Protocol: Gabriel Synthesis of this compound

Step 1: Synthesis of N-(5-Chloro-2-fluorobenzyl)phthalimide

  • Potassium phthalimide is suspended in a suitable polar aprotic solvent such as DMF.

  • 5-Chloro-2-fluorobenzyl bromide is added to the suspension.

  • The mixture is heated to ensure the completion of the nucleophilic substitution reaction.

  • After cooling, the reaction mixture is poured into water to precipitate the N-(5-Chloro-2-fluorobenzyl)phthalimide.

  • The solid product is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis to this compound

  • The N-(5-Chloro-2-fluorobenzyl)phthalimide is suspended in ethanol or methanol.

  • Hydrazine hydrate is added to the suspension.

  • The mixture is refluxed, during which a precipitate of phthalhydrazide forms.

  • After cooling, the precipitate is removed by filtration.

  • The filtrate, containing the desired benzylamine, is concentrated, and the product is isolated and purified, typically by distillation or extraction followed by distillation.

Visualization: Gabriel Synthesis Workflow

BenzylBromide 5-Chloro-2-fluorobenzyl Bromide Intermediate N-(5-Chloro-2-fluorobenzyl)phthalimide BenzylBromide->Intermediate SN2 Reaction Phthalimide Potassium Phthalimide Phthalimide->Intermediate Product This compound Intermediate->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Gabriel synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methodologies. The choice of the most appropriate starting material and synthetic route will be dictated by the specific requirements of the research or manufacturing process, including considerations of cost, scale, and purity. The reduction of 5-Chloro-2-fluorobenzonitrile stands out as a highly efficient and direct method, while the reductive amination of 5-Chloro-2-fluorobenzaldehyde offers a versatile and widely applicable alternative. The Gabriel synthesis, though more laborious, provides a reliable means of obtaining a pure primary amine. A thorough understanding of the chemical principles and practical considerations outlined in this guide will enable researchers and drug development professionals to make informed decisions in the synthesis of this valuable chemical intermediate.

References

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation Utilizing 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-2-fluorobenzylamine in N-alkylation reactions.

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a critical building block in modern organic and medicinal chemistry.[1] Its unique electronic properties, imparted by the ortho-fluoro and para-chloro substituents, make it a valuable synthon for introducing a specifically functionalized benzyl moiety into target molecules. The electron-withdrawing nature of the halogen atoms modulates the reactivity of the benzylamine, influencing reaction kinetics and, in some cases, providing vectors for further functionalization. This guide provides a detailed exploration of its use in N-alkylation reactions, a cornerstone transformation for the synthesis of countless biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] We will delve into the primary methodologies for its N-alkylation, offering detailed protocols and the scientific rationale behind procedural choices.

Core Concepts: Mechanistic Pathways for N-Alkylation

The N-alkylation of this compound, a primary amine, can be achieved through several strategic pathways. The choice of method is dictated by the nature of the alkylating agent, the desired product (secondary or tertiary amine), and the presence of other functional groups.

  • Direct Alkylation (Nucleophilic Substitution): This is a classical SN2 reaction where the amine's lone pair of electrons acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide). A significant challenge in the direct alkylation of primary amines is over-alkylation , where the secondary amine product, often being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine.[4] Careful control of stoichiometry and reaction conditions is paramount to achieve selective mono-alkylation.[5] A non-nucleophilic, sterically hindered base is essential to neutralize the hydrohalic acid byproduct without competing in the alkylation reaction.[2]

  • Reductive Amination: This is a highly selective and widely used method for forming C-N bonds, particularly for achieving mono-alkylation.[6] The process involves two key steps that can often be performed in one pot:

    • Imine Formation: this compound reacts with a carbonyl compound (an aldehyde or ketone) to form an imine (Schiff base) intermediate.

    • Reduction: The imine is then reduced to the corresponding amine using a selective reducing agent. This method circumvents the issue of over-alkylation common in direct alkylation with halides.[4] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB), with STAB being particularly effective for a wide range of substrates under mild conditions.[6]

  • "Borrowing Hydrogen" Catalysis: A greener, more atom-economical approach involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir).[7][8] The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned to complete the catalytic cycle, with water as the only byproduct.[7]

Experimental Protocols & Methodologies

The following protocols are designed to be robust starting points for researchers. Optimization may be required based on the specific substrate and desired scale.

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with a generic aldehyde to form a secondary amine.

Rationale: This method is chosen for its high selectivity, which minimizes the formation of tertiary amine byproducts. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent that is tolerant of many functional groups and does not reduce the starting aldehyde.[6] 1,2-Dichloroethane (DCE) is a common solvent for these reactions.[6]

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[9]

General Workflow for N-Alkylation

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reactants Combine Amine + Alkylating Agent in Solvent stir Stir at Defined Temp. Add Base/Catalyst/Reducer reactants->stir monitor Monitor by TLC/LC-MS stir->monitor Periodically quench Quench Reaction monitor->quench extract Aqueous/Organic Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize by NMR, MS purify->analyze

Caption: Generalized experimental workflow for N-alkylation reactions.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol details the reaction with a reactive alkyl halide like benzyl bromide.

Rationale: This method is suitable when the alkylating agent is not an aldehyde or ketone. To mitigate over-alkylation, a slight excess of the primary amine can be used, or the alkyl halide can be added slowly.[4] A robust, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to scavenge the HBr formed.[2] DMF is a polar aprotic solvent that accelerates SN2 reactions.[7]

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask, suspend potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Addition: Add this compound (1.0 eq) to the suspension and stir for 15 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 0.95 eq) dropwise to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-70°C and stir for 3-8 hours. Monitor the reaction by TLC.[7]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of deionized water.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Data Presentation: Comparative N-Alkylation Conditions

The following table summarizes typical conditions and outcomes for N-alkylation reactions on analogous aromatic amines, providing a predictive framework for reactions with this compound.

Alkylating AgentMethodBase / ReagentSolventTemp (°C)Time (h)Typical Yield (%)Reference
BenzaldehydeReductive AminationNaBH(OAc)₃1,2-DichloroethaneRoom Temp3-685-95[7]
Formaldehyde (aq.)Reductive AminationNaBH₃CNMethanolRoom Temp2-490-98[7]
Benzyl BromideDirect AlkylationK₂CO₃ / Cs₂CO₃DMF / Acetonitrile50-903-1280-98[7]
Methyl IodideDirect AlkylationK₂CO₃DMF60-804-885-95[7]
Benzyl Alcohol"Borrowing Hydrogen"Ru-Catalyst / BaseToluene80-15012-48Good to Excellent[7][10]

Visualization of the N-Alkylation Reaction

Caption: General reaction scheme for the N-alkylation of this compound.

(Note: The product image is a conceptual placeholder as the exact structure depends on the alkylating agent used.)

Troubleshooting and Scientific Insights

  • Problem: Low Reaction Conversion.

    • Insight: The nucleophilicity of the amine may be reduced by the electron-withdrawing effects of the halogens. For direct alkylation, consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide) or using a stronger base (e.g., Cs₂CO₃) and a more polar solvent like DMF or DMSO.[8] For reductive amination, ensure the imine has formed before adding the reducing agent; a catalytic amount of acid (e.g., acetic acid) can sometimes facilitate this.

  • Problem: Over-alkylation in Direct Alkylation.

    • Insight: The secondary amine product is often more nucleophilic than the primary starting material.[4]

    • Solution: Use a large excess of this compound relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain its low concentration, favoring reaction with the more abundant primary amine.[4] The Gabriel synthesis is an alternative, albeit longer, route that completely prevents over-alkylation.[4]

  • Problem: Difficult Purification.

    • Insight: Benzylamines can be prone to oxidation.[11] Unreacted starting material and the N-alkylated product may have similar polarities.

    • Solution: If the product and starting material are difficult to separate by chromatography, consider an acid wash. The basicity (pKa) of the primary and secondary amines will differ. By carefully selecting the pH of an aqueous wash, it may be possible to selectively protonate and extract one of the amines into the aqueous layer.[12] Alternatively, purification can sometimes be achieved by dissolving the crude mixture in an appropriate solvent (e.g., diethyl ether) and precipitating the desired product as an HCl salt by adding HCl in ether.[11][13]

Conclusion

This compound is a versatile reagent whose value in N-alkylation reactions is unlocked through the strategic selection of methodology. For selective mono-alkylation, reductive amination stands out as the method of choice due to its high fidelity and broad substrate scope. Direct alkylation remains a powerful tool, provided that conditions are carefully controlled to mitigate over-alkylation. By understanding the underlying chemical principles and potential pitfalls outlined in this guide, researchers can effectively leverage this important building block to accelerate the discovery and development of novel chemical entities.

References

Application Notes & Protocols: 5-Chloro-2-fluorobenzylamine as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluorobenzylamine is a halogen-substituted aromatic amine that serves as a highly valuable and versatile precursor in synthetic organic chemistry.[1] Its utility is particularly pronounced in the construction of nitrogen-containing heterocyclic compounds, which form the structural core of countless therapeutic agents and agrochemicals.[1][2][3] The presence of both chloro and fluoro substituents on the phenyl ring provides chemists with strategic tools to modulate critical physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the target molecules.[4]

This guide provides an in-depth exploration of the application of this compound in the synthesis of quinazolines, a class of fused heterocycles with prominent applications in medicinal chemistry, particularly as kinase inhibitors in oncology.[5] We will detail the underlying chemical principles, provide a robust, step-by-step protocol, and explain the causality behind experimental choices to empower researchers in drug discovery and chemical development.

Precursor Profile and Safe Handling

Before commencing any synthetic work, it is crucial to be familiar with the properties and hazards of the starting material. This compound is a corrosive liquid that requires careful handling in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 261723-26-6[1][6]
Molecular Formula C₇H₇ClFN[1][6]
Molecular Weight 159.59 g/mol [6]
Appearance Light orange to yellow clear liquid[1]
Density 1.28 g/cm³[1]
Refractive Index n20/D 1.54[1]

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard H314Causes severe skin burns and eye damage.[6]
Precaution (Prevention) P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Precaution (Response) P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
Precaution (Response) P302+P361+P354IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[6]
Precaution (Response) P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Core Application: Synthesis of Substituted Quinazolines

Quinazolines are a cornerstone of modern medicinal chemistry. A highly efficient and atom-economical method for their synthesis involves the iodine-catalyzed aerobic oxidative cyclization of a benzylamine with a 2-aminobenzophenone. In this reaction, this compound provides the N1 and C2 atoms of the resulting quinazoline core, while the 2-aminobenzophenone derivative provides the remaining atoms of the fused ring system.

General Synthetic Workflow

The overall process involves a one-pot reaction where the precursors are combined with a catalyst and heated in a suitable solvent. The workflow is straightforward, leading from commercially available starting materials to the purified heterocyclic product, making it highly adaptable for library synthesis in a drug discovery setting.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product & Analysis SM1 This compound Reaction One-Pot Cyclization (I₂, DMSO, 120 °C) SM1->Reaction SM2 2-Aminobenzophenone SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 6-Aryl-4-(5-chloro-2-fluorophenyl) quinazoline Purification->Product Analysis Spectroscopic Confirmation (NMR, MS) Product->Analysis

Caption: High-level workflow for quinazoline synthesis.

Detailed Synthetic Protocol

This protocol describes the synthesis of 2-Aryl-4-(5-chloro-2-fluorophenyl)quinazolines, adapted from established methodologies for similar transformations.[5]

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Substituted 2-aminobenzophenone (1.1 mmol, 1.1 equiv)

  • Iodine (I₂) (0.2 mmol, 20 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating and stirring apparatus (magnetic stir plate with oil bath)

  • Ethyl acetate, Hexane, Saturated sodium thiosulfate solution, Brine

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminobenzophenone (1.1 mmol) and this compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous DMSO (5 mL) to the flask, followed by the addition of iodine (20 mol%).

    • Rationale: DMSO serves as a high-boiling polar aprotic solvent suitable for this transformation. Iodine is a cost-effective and mild catalyst that facilitates the oxidative C-N bond formations required for cyclization under aerobic conditions.[7]

  • Reaction Execution: The reaction mixture is stirred vigorously and heated in a pre-heated oil bath at 120 °C.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 8-12 hours, indicated by the consumption of the limiting starting material.

  • Work-up:

    • After completion, the reaction mixture is cooled to room temperature.

    • Pour the dark mixture into a separatory funnel containing 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 25 mL) to quench the excess iodine, followed by water (2 x 25 mL), and finally with brine (25 mL).

    • Rationale: The aqueous washes remove the DMSO solvent and inorganic byproducts. Sodium thiosulfate reduces residual iodine to colorless iodide, simplifying purification.

  • Purification:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue is purified by flash column chromatography on silica gel. A gradient elution starting from 100% hexane and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure quinazoline product.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism

The reaction is believed to proceed through a tandem sequence of C-H amination and cyclization steps. The benzylamine first condenses with the ketone, and subsequent oxidative steps catalyzed by iodine lead to the formation of the stable heterocyclic aromatic ring.

G Start This compound + 2-Aminobenzophenone Int1 Intermediate Imine Start->Int1 Condensation (-H₂O) Int2 Cyclized Dihydroquinazoline Int1->Int2 Intramolecular C-N Coupling Product Quinazoline Product (Aromatized) Int2->Product Oxidation [I₂] (-2H)

Caption: Simplified mechanism for quinazoline formation.

Scope and Expected Results

This method is generally robust and tolerates a variety of substituents on the 2-aminobenzophenone starting material. The yields can vary depending on the electronic nature of these substituents.

Table 3: Representative Examples for the Synthesis of Quinazoline Derivatives

EntryR group on 2-AminobenzophenoneProductTypical Yield (%)
1H4-(5-chloro-2-fluorophenyl)-2-phenylquinazoline75-85
24-OCH₃4-(5-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)quinazoline70-80
34-Cl2-(4-chlorophenyl)-4-(5-chloro-2-fluorophenyl)quinazoline72-82
44-NO₂4-(5-chloro-2-fluorophenyl)-2-(4-nitrophenyl)quinazoline65-75

Broader Applications & Future Directions

The reactivity of the primary amine in this compound opens avenues for the synthesis of a wide array of other heterocyclic systems. While detailed protocols are beyond the scope of this note, researchers can envision its use in:

  • Pictet-Spengler Reactions: Reaction with aldehydes or ketones containing an activated aromatic ring can lead to the formation of tetrahydroisoquinoline scaffolds.

  • N-Arylation: The amine can be functionalized through Buchwald-Hartwig or Ullmann coupling reactions to generate more complex secondary amines, which can then undergo subsequent cyclization reactions.[8]

  • Synthesis of Fused Benzimidazoles: Condensation with appropriate ortho-diaminoarene derivatives can provide access to fused imidazole systems.

These potential transformations highlight the role of this compound as a strategic starting material for generating molecular diversity in drug discovery campaigns.

Conclusion

This compound is a potent and versatile precursor for constructing pharmaceutically relevant heterocyclic scaffolds. Its application in the synthesis of substituted quinazolines via iodine-catalyzed oxidative cyclization is efficient, scalable, and tolerant of diverse functional groups. The detailed protocol and mechanistic insights provided herein are intended to serve as a practical guide for researchers and professionals in drug development, enabling the rapid synthesis of novel chemical entities for biological evaluation.

References

Application of 5-Chloro-2-fluorobenzylamine in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency of identifying and optimizing lead compounds is paramount. Parallel synthesis has emerged as a cornerstone technology, enabling the rapid generation of large, chemically diverse libraries of molecules for high-throughput screening.[1] The selection of appropriate building blocks is a critical determinant of the quality and relevance of these libraries. 5-Chloro-2-fluorobenzylamine has garnered significant interest as a versatile scaffold due to the unique physicochemical properties imparted by its halogen substituents. The strategic incorporation of fluorine and chlorine atoms into drug candidates can profoundly influence their metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2][3]

The presence of a fluorine atom, with its high electronegativity and small atomic radius, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, fluorine can modulate the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility and ability to interact with biological targets.[4] The chlorine atom, also an electron-withdrawing group, contributes to the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The combination of these halogens on a benzylamine scaffold provides a powerful tool for medicinal chemists to explore chemical space and develop novel therapeutics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in parallel synthesis. We will present two robust protocols for its use in the construction of compound libraries via amide bond formation and reductive amination, two of the most fundamental and widely utilized reactions in medicinal chemistry.

Chemical Properties and Reactivity of this compound

This compound is a primary amine that serves as an excellent building block for introducing a substituted benzyl moiety into a target molecule. Its chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (5-chloro-2-fluorophenyl)methanamine[5]
CAS Number 261723-26-6[5]
Molecular Formula C₇H₇ClFN[5]
Molecular Weight 159.59 g/mol [5]
Appearance Light orange to yellow to green clear liquid[6]
pKa (predicted) ~8.5 (amine)-

The primary amine functionality of this compound makes it an ideal nucleophile for reactions with electrophiles such as carboxylic acids (or their activated derivatives) and carbonyl compounds. The electron-withdrawing nature of the fluorine and chlorine atoms on the aromatic ring can slightly decrease the nucleophilicity of the amine compared to unsubstituted benzylamine, a factor to consider when selecting reaction conditions.

Parallel Synthesis Workflow: An Overview

Parallel synthesis aims to produce a library of discrete compounds simultaneously in a spatially addressable format, such as a 96-well plate.[7] This allows for the systematic variation of different building blocks to rapidly generate a diverse set of analogues. The general workflow for utilizing this compound in parallel synthesis is depicted below.

Parallel Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Storage BuildingBlocks Dispense Building Blocks (Carboxylic Acids or Aldehydes) into 96-well plate ReagentAddition Add this compound and other reagents BuildingBlocks->ReagentAddition Step 1 ReactionIncubation Incubate under controlled conditions ReagentAddition->ReactionIncubation Step 2 Workup Parallel Work-up (e.g., Liquid-Liquid Extraction) ReactionIncubation->Workup Step 3 Purification High-Throughput Purification (e.g., Preparative HPLC) Workup->Purification Step 4 Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Step 5 Storage Compound Plating & Storage Analysis->Storage Step 6

Caption: General workflow for parallel synthesis using this compound.

Protocol 1: Parallel Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. This protocol describes the parallel synthesis of a library of N-(5-chloro-2-fluorobenzyl) amides from a diverse set of carboxylic acids using a carbodiimide coupling agent.

Causality of Experimental Choices
  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid. The byproducts of EDC are also water-soluble, simplifying purification. Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization when using chiral carboxylic acids.

  • Base: An organic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and the HOBt, and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Solvent: Dichloromethane (DCM) is a common solvent for amide coupling reactions as it is relatively non-polar and unreactive, and it effectively dissolves a wide range of organic compounds.

Experimental Protocol

Materials:

  • This compound (1.0 M solution in DCM)

  • Library of carboxylic acids (0.5 M solution in DCM/DMF co-solvent if needed)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 M solution in DCM)

  • Hydroxybenzotriazole (HOBt) (1.0 M solution in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Carboxylic Acid Plate: To each well of a 96-well reaction block, add 100 µL of a unique carboxylic acid solution (0.05 mmol, 1.0 eq).

  • Reagent Addition:

    • To each well, add 55 µL of the this compound solution (0.055 mmol, 1.1 eq).

    • Add 60 µL of the HOBt solution (0.06 mmol, 1.2 eq).

    • Add 26 µL of DIPEA (0.15 mmol, 3.0 eq).

    • Initiate the reaction by adding 60 µL of the EDC solution (0.06 mmol, 1.2 eq).

  • Reaction: Seal the reaction block and shake at room temperature for 16-24 hours. The reaction progress can be monitored by high-throughput LC-MS analysis of a few representative wells.

  • Work-up:

    • To each well, add 200 µL of water and 200 µL of DCM.

    • Seal and shake the block vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove the aqueous layer using an automated liquid handler or multichannel pipette.

    • Wash the organic layer with 200 µL of 1 M HCl, followed by 200 µL of saturated aqueous NaHCO₃, and finally 200 µL of brine.

  • Isolation: Transfer the organic layer to a tared 96-well collection plate and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Analysis: Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for LC-MS and/or NMR analysis to determine purity and confirm identity.

Representative Data

The following table presents illustrative data for the parallel synthesis of a small set of N-(5-chloro-2-fluorobenzyl) amides. Yields and purities are representative of what can be expected for this type of transformation.

EntryCarboxylic AcidProductYield (%)Purity (%) (LC-MS)
14-Methoxybenzoic acidN-(5-chloro-2-fluorobenzyl)-4-methoxybenzamide88>95
2Cyclohexanecarboxylic acidN-(5-chloro-2-fluorobenzyl)cyclohexanecarboxamide92>95
3Thiophene-2-carboxylic acidN-(5-chloro-2-fluorobenzyl)thiophene-2-carboxamide85>95
4Phenylacetic acidN-(5-chloro-2-fluorobenzyl)-2-phenylacetamide90>95

Protocol 2: Parallel Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is widely used to synthesize secondary amines. This protocol details the parallel synthesis of a library of secondary amines by reacting this compound with a diverse set of aldehydes.

Causality of Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be handled in open air for short periods, making it suitable for high-throughput workflows. STAB selectively reduces the iminium ion intermediate formed in situ, minimizing the reduction of the starting aldehyde.

  • Solvent: 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF) are excellent solvents for reductive amination as they are compatible with the reducing agent and effectively solubilize the reactants and intermediates.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, especially with less reactive aldehydes or amines.

Experimental Protocol

Materials:

  • This compound (1.0 M solution in DCE)

  • Library of aldehydes (1.0 M solution in DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Aldehyde Plate: To each well of a 96-well reaction block, add 50 µL of a unique aldehyde solution (0.05 mmol, 1.0 eq).

  • Amine Addition: To each well, add 55 µL of the this compound solution (0.055 mmol, 1.1 eq).

  • Reaction Initiation: Add approximately 16 mg of solid STAB (0.075 mmol, 1.5 eq) to each well using a powder dispensing system or by manual addition.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ to each well.

    • Add 200 µL of DCM and shake vigorously.

    • Centrifuge the block to separate the layers.

    • Isolate the organic layer.

  • Isolation and Analysis: Concentrate the organic layer and analyze the resulting secondary amine products as described in Protocol 1.

Reductive Amination Workflow Diagram

Reductive Amination Mechanism cluster_0 Reaction Pathway Aldehyde Aldehyde (R-CHO) Imine Iminium Ion Intermediate Aldehyde->Imine + Amine, -H₂O Amine This compound Product Secondary Amine Product Imine->Product + [H⁻] (from STAB)

Caption: Key steps in the reductive amination reaction.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of compound libraries in drug discovery. The protocols detailed in this application note for amide bond formation and reductive amination provide robust and high-throughput methods for generating diverse sets of molecules. The strategic incorporation of the 5-chloro-2-fluorobenzyl moiety allows for the exploration of chemical space with desirable pharmacokinetic properties, ultimately accelerating the identification of new therapeutic candidates.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the synthetic applications of 5-Chloro-2-fluorobenzylamine, a versatile and strategically important building block in modern medicinal chemistry. The unique electronic properties conferred by its halogen substituents make it a valuable precursor for a wide range of biologically active molecules, particularly in the development of novel therapeutic agents.[1][2] The strategic incorporation of fluorine and chlorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting properties such as metabolic stability, membrane permeability, and binding affinity.[3][4] This guide delves into the core synthetic transformations of this compound, including N-alkylation, reductive amination, N-acylation, and cyclization strategies. Each section provides not only detailed, field-proven protocols but also explains the underlying chemical principles and rationale behind the methodological choices, empowering researchers in drug discovery and development to leverage this key intermediate effectively.

Introduction: The Strategic Advantage of this compound

This compound has emerged as a crucial intermediate in both pharmaceutical and agrochemical research.[1] Its structure is deceptively simple, yet the interplay between the chloro and fluoro substituents on the phenyl ring provides a powerful tool for molecular design.

  • Fluorine's Role: The presence of the ortho-fluoro substituent can induce favorable conformational biases, block metabolic oxidation at the C2 position, and modulate the pKa of the benzylic amine, all of which are critical parameters in drug design.[4]

  • Chlorine's Contribution: The para-chloro group enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. It also serves as a synthetic handle for further functionalization via cross-coupling reactions if desired.

This guide focuses on the reactivity of the primary amine group, which serves as the principal point for diversification, enabling the construction of complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueReference
CAS Number 261723-26-6[5]
Molecular Formula C₇H₇ClFN[5]
Molecular Weight 159.59 g/mol [5]
Appearance Colorless to light yellow/orange clear liquid[2][6]
Boiling Point 72 °C / 3 mmHg[2]
Hazard Codes C (Corrosive)[5][6]
GHS Statement H314: Causes severe skin burns and eye damage[5]

Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is corrosive and an air-sensitive compound.[5][6]

Core Synthetic Transformations and Protocols

The primary amino group of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail the most common and impactful transformations for generating pharmaceutical intermediates.

N-Alkylation via Nucleophilic Substitution

Direct N-alkylation with alkyl halides is a fundamental method for introducing carbon-based substituents. The reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide.

Causality and Experimental Choices:

  • Base: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] Inorganic bases like potassium carbonate (K₂CO₃) or the more effective cesium carbonate (Cs₂CO₃) are commonly used.[8]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they can dissolve the reactants and stabilize the transition state without interfering with the nucleophile.

  • Over-alkylation: A primary risk is di-alkylation, forming a tertiary amine. This can be minimized by using a slight excess of the starting benzylamine relative to the alkylating agent or by slow, controlled addition of the alkyl halide.[8]

N_Alkylation_Workflow start Setup dissolve Dissolve Amine & Base in Anhydrous Solvent start->dissolve Inert Atm. add_halide Add Alkyl Halide (Dropwise) dissolve->add_halide react Heat & Stir (Monitor by TLC/LC-MS) add_halide->react e.g., 60-80°C workup Aqueous Work-up & Extraction react->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 1.0 mmol, 159.6 mg) and anhydrous acetonitrile (5-10 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq, 1.5 mmol, 207.3 mg) to the solution and stir the suspension at room temperature for 15 minutes.

  • Alkylating Agent: Add benzyl bromide (1.1 eq, 1.1 mmol, 188.1 mg, 0.13 mL) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with deionized water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-benzylated product.

This data is generalized from standard procedures for similar amines.[9]

Alkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Propargyl BromideK₂CO₃AcetoneReflux5-1075-85
N-Alkylation via Reductive Amination

Reductive amination is a superior method for achieving selective mono-alkylation, effectively avoiding the over-alkylation issues common with alkyl halides.[8] The process involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate. Its tolerance of slightly acidic conditions, which favor imine formation, makes it ideal for a one-pot procedure.[9]

  • Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are typically used as they are compatible with the reducing agent and effectively dissolve the reactants.

Reductive_Amination_Workflow

Caption: Conceptual pathway for the synthesis of a dihydroquinazolinone derivative.

  • Urea Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene. Add an equimolar amount of a substituted aryl isocyanate (1.0 eq) dropwise. Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete formation of the urea intermediate. The product often precipitates and can be collected by filtration.

  • Cyclization: To a new flask, add polyphosphoric acid (PPA) (10x weight of the urea intermediate) and heat to 100-120 °C.

  • Reactant Addition: Carefully add the dried urea intermediate from the previous step in portions to the hot PPA with vigorous stirring.

  • Reaction: Maintain the temperature at 120-140 °C for 4-8 hours. Monitor the reaction by taking aliquots, quenching them in ice water, extracting, and analyzing by LC-MS.

  • Work-up: After completion, cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous slurry with a strong base (e.g., 50% NaOH solution) to pH > 10. Extract the product with a suitable organic solvent like ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting solid by recrystallization or column chromatography to yield the final dihydroquinazolinone product.

Conclusion

This compound is a high-value starting material whose utility extends far beyond that of a simple primary amine. The strategic placement of its halogen atoms provides a foundation for building molecular complexity with desirable pharmaceutical properties. The synthetic routes detailed in these application notes—N-alkylation, reductive amination, and cyclization—represent a core toolbox for medicinal chemists. By understanding the principles behind these protocols, researchers can rationally design and execute efficient syntheses of novel intermediates, accelerating the journey of drug discovery and development.

References

The Strategic Incorporation of 5-Chloro-2-fluorobenzylamine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the application of 5-Chloro-2-fluorobenzylamine as a critical structural component in the synthesis of potent kinase inhibitors. With a focus on the widely recognized dual tyrosine kinase inhibitor, Lapatinib, this document elucidates the causal relationship between the unique physicochemical properties of the this compound-derived moiety and its pivotal role in achieving high-affinity and selective binding to the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Detailed, field-proven protocols for the synthesis of the key intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, and its subsequent coupling to the quinazoline core are provided, offering researchers and drug development professionals a comprehensive resource for the rational design and synthesis of next-generation kinase inhibitors.

Introduction: The Rationale for Fluorinated Benzylamines in Kinase Inhibitor Design

The landscape of oncology has been significantly reshaped by the advent of small molecule kinase inhibitors that target specific signaling pathways dysregulated in cancer.[1] The 4-anilinoquinazoline scaffold has emerged as a privileged structure in the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases.[2] The nature of the substituent at the 4-anilino position is a critical determinant of the inhibitor's potency, selectivity, and overall pharmacological profile.

This compound, while not directly incorporated, serves as a vital precursor to a key structural motif found in several potent kinase inhibitors. Its utility lies in the generation of the 3-chloro-4-(3-fluorobenzyloxy)aniline moiety. This particular substitution pattern is not arbitrary; it is the result of meticulous structure-activity relationship (SAR) studies aimed at optimizing interactions within the ATP-binding pocket of target kinases like EGFR and HER2.[2][3]

The strategic placement of halogen atoms on the benzylamine-derived fragment confers several advantages:

  • Enhanced Binding Affinity: The chloro and fluoro substituents contribute to favorable hydrophobic and electronic interactions within the lipophilic pocket of the kinase domain, thereby increasing the binding affinity of the inhibitor.[3]

  • Improved Selectivity: The specific substitution pattern helps to orient the molecule optimally for selective binding to the target kinases over other structurally related kinases, which is crucial for minimizing off-target effects.

  • Metabolic Stability: The presence of fluorine can block potential sites of metabolism, leading to an improved pharmacokinetic profile of the resulting drug molecule.

This guide will focus on the practical application of this compound in the synthesis of Lapatinib, a dual EGFR/HER2 inhibitor, as a case study to illustrate these principles.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the starting materials and intermediates is fundamental to successful and reproducible synthesis.

PropertyThis compound3-chloro-4-(3-fluorobenzyloxy)aniline4-chloro-6-iodoquinazoline
CAS Number 261723-26-6202197-26-098556-38-0
Molecular Formula C₇H₇ClFNC₁₃H₁₁ClFNOC₈H₄ClIN₂
Molecular Weight 159.59 g/mol 251.68 g/mol 290.55 g/mol
Appearance Colorless to light yellow liquidTan solidOff-white to yellow solid
Melting Point Not available78.0 to 82.0 °C148-152 °C
Boiling Point Not available387.9±32.0 °C (Predicted)Not available
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in acetonitrile, DMSO, and methanolSoluble in isopropanol

Synthetic Workflow: From Benzylamine to Kinase Inhibitor Core

The synthesis of the core structure of Lapatinib from this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline. The second stage is the coupling of this intermediate with the quinazoline core via a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Stage 1: Synthesis of Key Aniline Intermediate cluster_1 Stage 2: Assembly of the Kinase Inhibitor Core A This compound B Protection of Amine (e.g., Boc anhydride) A->B C Ether Synthesis with 2-chloro-4-nitrophenol B->C D Deprotection and Nitro Group Reduction C->D E 3-chloro-4-(3-fluorobenzyloxy)aniline D->E G Nucleophilic Aromatic Substitution (SNAr) E->G F 4-chloro-6-iodoquinazoline F->G H N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine G->H I Lapatinib H->I Further Functionalization (e.g., Suzuki Coupling)

Figure 1: Synthetic workflow from this compound to the Lapatinib core.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations. These protocols are based on established literature procedures and have been optimized for reproducibility and yield.

Protocol 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline

This protocol describes the synthesis of the key aniline intermediate from a nitrobenzene precursor, which itself can be synthesized from this compound via standard transformations. For the purpose of this application note, we will start from the commercially available 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Reaction Scheme:

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (1.0 eq)

  • Iron powder (Fe), 325 mesh (4.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (1.0 eq).

  • Add a 4:1 mixture of ethanol and water to the flask to create a suspension (approximately 15 mL of solvent per gram of nitro compound).

  • To the stirred suspension, add iron powder (4.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is extracted with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-chloro-4-(3-fluorobenzyloxy)aniline as a tan solid. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.[4]

Expected Yield: 90-98%

Protocol 2: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to couple the aniline intermediate with the quinazoline core.

Reaction Scheme:

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)aniline (1.1 eq)

  • 4-chloro-6-iodoquinazoline (1.0 eq)

  • Isopropanol (anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-6-iodoquinazoline (1.0 eq) and 3-chloro-4-(3-fluorobenzyloxy)aniline (1.1 eq).

  • Add anhydrous isopropanol to the flask (approximately 10 mL per gram of 4-chloro-6-iodoquinazoline).

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution as a yellow solid.

  • If precipitation is slow, the mixture can be cooled further in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to afford N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine as a yellow crystalline solid.[6]

Expected Yield: 85-95%

Data Presentation and Analysis

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, 300 MHz) δ (ppm)Expected Mass Spec (m/z)
3-chloro-4-(3-fluorobenzyloxy)aniline 7.32-7.15 (m, 3H), 6.98 (t, J=7.8Hz, 1H), 6.76-6.73 (m, 2H), 6.46 (dd, J=8.7Hz, J=2.4Hz, 1H), 5.00 (s, 2H), 3.47 (s, 2H).[5][M+H]⁺: 252.06
N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine 9.06 (s, 1H), 8.65 (d, J=1.5Hz, 1H), 8.20 (dd, J=1.5Hz, J=6.0Hz, 1H), 7.79 (d, J=6.0Hz, 1H), 7.40-7.00 (m, 7H).[5][M+H]⁺: 506.0

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the products can be unequivocally confirmed by ¹H NMR and mass spectrometry. The expected spectroscopic data serves as a benchmark for successful synthesis. Furthermore, the crystalline nature of the final product of Protocol 2 allows for purification by simple filtration and washing, ensuring high purity of the key intermediate for subsequent steps in a drug development campaign.

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

This compound, through its conversion to 3-chloro-4-(3-fluorobenzyloxy)aniline, represents a strategically important building block in the synthesis of advanced kinase inhibitors. The specific substitution pattern it provides is crucial for achieving the desired potency and selectivity of drugs like Lapatinib. The detailed protocols and mechanistic insights provided in this application note offer a robust foundation for researchers in medicinal chemistry and drug discovery to utilize this versatile synthon in the development of novel therapeutics targeting a range of kinases. The principles outlined here can be extended to the design and synthesis of other kinase inhibitors where precise interactions within the ATP-binding site are paramount for efficacy.

References

Application Note: A Robust Protocol for the Acylation of 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

5-Chloro-2-fluorobenzylamine is a critical structural motif and versatile building block in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1][2] The strategic placement of chloro and fluoro substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability and binding affinity.[3] The primary amine functionality serves as a key handle for synthetic elaboration.

The acylation of this compound to form a stable amide bond is a fundamental and powerful transformation in medicinal chemistry. The resulting N-acyl derivatives are prevalent in a vast array of therapeutic agents. This application note provides a detailed, reliable, and well-characterized protocol for the efficient acylation of this key intermediate, focusing on the widely applicable Schotten-Baumann reaction conditions.[4][5]

Reaction Principle and Mechanism

The acylation of a primary amine, such as this compound, with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[6][7] This reaction is also referred to as a nucleophilic addition-elimination reaction.[8][9]

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the benzylamine acting as a nucleophile, attacking the highly electrophilic (electron-deficient) carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[5][6][10]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.[10]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine, sodium hydroxide) present in the reaction mixture. This neutralization step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.[11][12] The byproduct of this step is typically a salt, such as triethylammonium chloride.[9]

Experimental Protocol: Acylation via Schotten-Baumann Conditions

This protocol describes a standard and highly effective method for acylating this compound with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) using a tertiary amine base in an aprotic solvent.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStore under inert gas.
Acyl Chloride (e.g., Acetyl Chloride)≥99% PurityAcros OrganicsHandle in a fume hood; moisture sensitive.
Triethylamine (Et₃N)Anhydrous, ≥99.5%FisherScientificActs as an HCl scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR ChemicalsUse as the reaction solvent.
1 M Hydrochloric Acid (HCl)ACS Reagent GradeJ.T. BakerFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeEMD MilliporeFor aqueous workup.
Brine (Saturated NaCl solution)ACS Reagent GradeLabChemFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarFor drying the organic layer.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Dropping funnel or syringe pump

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction upon addition of the acyl chloride.

  • Base Addition: Add triethylamine (1.2 eq.) to the cooled solution via syringe.

  • Acyl Chloride Addition: In a separate dry vial, dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel or syringe.[3][13] Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot indicates completion.

  • Workup - Quenching: Once complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated aqueous NaHCO₃ solution (to remove any remaining acid)[3]

    • Brine (to reduce the solubility of organic material in the aqueous layer)[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-acylated product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel if necessary.[3]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

Acylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve Amine & Add Base in DCM setup Cool to 0 °C reagents->setup 1 acyl_sol Prepare Acyl Chloride Solution addition Dropwise Addition of Acyl Chloride acyl_sol->addition setup->addition 2 stir Stir at Room Temp (2-4h) & Monitor addition->stir 3 quench Quench with Water stir->quench 4 wash Sequential Washes (HCl, NaHCO₃, Brine) quench->wash 5 dry Dry & Concentrate wash->dry 6 purify Purify (Recrystallization/Chr.) dry->purify 7 analysis Characterization (NMR, LC-MS, m.p.) purify->analysis 8

Caption: Experimental workflow for the acylation of this compound.

Troubleshooting and Key Considerations

  • Low Yield: May be caused by moisture inactivating the acyl chloride. Ensure all glassware is oven-dried and anhydrous solvents are used.

  • Formation of Di-acylated Product: While less common for primary amines under these conditions, using a large excess of acyl chloride or a highly reactive acylating agent could lead to this side product. Adhere to the specified stoichiometry.

  • Incomplete Reaction: The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the amine.[3] If the reaction is sluggish, extending the reaction time or gentle warming (e.g., to 40 °C) may be required.

  • Base Selection: While triethylamine is common, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used.[13] Aqueous bases like NaOH (classic Schotten-Baumann) can also be employed in a biphasic system, though this may increase the risk of acyl chloride hydrolysis.[4][5]

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Benzylamines in Agrochemical Innovation

In the competitive landscape of agrochemical research and development, the design of novel active ingredients with enhanced efficacy, improved safety profiles, and targeted modes of action is paramount. Fluorinated organic compounds have become indispensable building blocks in this endeavor, owing to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability.[1] 5-Chloro-2-fluorobenzylamine is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a new generation of pesticides and herbicides.[2] Its distinct substitution pattern—a chlorine atom providing steric and electronic effects and a fluorine atom enhancing lipophilicity and metabolic resistance—makes it an attractive scaffold for the development of innovative crop protection agents.

This technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a novel benzoylurea-based insecticide. Benzoylurea insecticides are a well-established class of insect growth regulators (IGRs) that act by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[3] This mode of action provides excellent selectivity, primarily affecting the larval stages of insects while exhibiting low toxicity to mammals and other non-target organisms.[3]

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: A Two-Step Approach to Novel Benzoylurea Insecticides

The synthesis of the target novel insecticide, N-((5-chloro-2-fluorophenyl)methyl)-N'-(2,6-difluorobenzoyl)urea, from this compound is achieved through a robust and efficient two-step process. This strategy is based on the well-documented reaction between an amine and an isocyanate to form a stable urea linkage.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of 2,6-Difluorobenzoyl Isocyanate cluster_1 Step 2: Urea Formation 2,6-Difluorobenzamide 2,6-Difluorobenzamide Isocyanate 2,6-Difluorobenzoyl Isocyanate 2,6-Difluorobenzamide->Isocyanate Condensation Oxalyl_Chloride Oxalyl Chloride or Triphosgene Oxalyl_Chloride->Isocyanate Target_Molecule N-((5-chloro-2-fluorophenyl)methyl)- N'-(2,6-difluorobenzoyl)urea Isocyanate->Target_Molecule Addition Reaction Benzylamine This compound Benzylamine->Target_Molecule

Caption: Overall synthetic workflow for the target benzoylurea insecticide.

Step 1 involves the synthesis of the key electrophilic intermediate, 2,6-difluorobenzoyl isocyanate. This is typically achieved through the reaction of 2,6-difluorobenzamide with a phosgene equivalent, such as oxalyl chloride or triphosgene, in an inert solvent.[3][4][5] The isocyanate is a highly reactive species and is often used immediately in the subsequent step without extensive purification.

Step 2 is the crucial urea-forming reaction. The synthesized 2,6-difluorobenzoyl isocyanate is reacted with this compound in an addition reaction.[6][7] The nucleophilic amine of the benzylamine attacks the electrophilic carbon of the isocyanate, leading to the formation of the stable N,N'-disubstituted urea linkage, which constitutes the backbone of the target insecticide.

Experimental Protocols

PART 1: Synthesis of 2,6-Difluorobenzoyl Isocyanate

This protocol describes the preparation of the key isocyanate intermediate from 2,6-difluorobenzamide using oxalyl chloride. This method is advantageous as it avoids the use of highly toxic phosgene gas.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2,6-Difluorobenzamide18063-03-1157.1215.7 g0.1
Oxalyl Chloride79-37-8126.9315.2 g (10.6 mL)0.12
Toluene (anhydrous)108-88-392.14200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2,6-difluorobenzamide (15.7 g, 0.1 mol) and anhydrous toluene (200 mL).

  • Stir the suspension at room temperature to ensure even mixing.

  • Slowly add oxalyl chloride (15.2 g, 0.12 mol) dropwise to the suspension over a period of 30 minutes. Gas evolution (HCl and CO) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent (toluene) and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator to yield crude 2,6-difluorobenzoyl isocyanate as a yellowish oil or low-melting solid.[8] This intermediate is typically used in the next step without further purification.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and CO).

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

PART 2: Synthesis of N-((5-chloro-2-fluorophenyl)methyl)-N'-(2,6-difluorobenzoyl)urea

This protocol details the final step of the synthesis, the reaction between the prepared 2,6-difluorobenzoyl isocyanate and this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2,6-Difluorobenzoyl Isocyanate60731-73-9183.11~18.3 g (from Part 1)~0.1
This compound261723-26-6159.5915.96 g0.1
Toluene (anhydrous)108-88-392.14150 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve this compound (15.96 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Dissolve the crude 2,6-difluorobenzoyl isocyanate (~18.3 g, ~0.1 mol) from Part 1 in anhydrous toluene (50 mL) and add it to the dropping funnel.

  • Add the solution of 2,6-difluorobenzoyl isocyanate dropwise to the stirred solution of this compound at room temperature over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, a precipitate of the product will likely have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure N-((5-chloro-2-fluorophenyl)methyl)-N'-(2,6-difluorobenzoyl)urea as a white solid.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of all expected functional groups and atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Mechanism of Action and Structure-Activity Relationship (SAR) Insights

The synthesized benzoylurea insecticide is designed to inhibit chitin biosynthesis in insects. The proposed mechanism of action involves the disruption of the polymerization of N-acetylglucosamine into chitin, a key component of the insect's exoskeleton. This leads to improper cuticle formation, particularly during molting, resulting in larval mortality.

G cluster_0 Molecular Interaction cluster_1 Physiological Effect Benzoylurea Benzoylurea Insecticide Chitin_Synthase Chitin Synthase Enzyme Benzoylurea->Chitin_Synthase Binding Chitin_Synthase->Inhibition Chitin_Synthesis Chitin Synthesis Cuticle_Formation Improper Cuticle Formation Chitin_Synthesis->Cuticle_Formation Disruption Molting_Failure Molting Failure Cuticle_Formation->Molting_Failure Larval_Mortality Larval Mortality Molting_Failure->Larval_Mortality

Caption: Proposed mechanism of action for the benzoylurea insecticide.

The structural features of N-((5-chloro-2-fluorophenyl)methyl)-N'-(2,6-difluorobenzoyl)urea are designed to optimize its insecticidal activity:

  • 2,6-Difluorobenzoyl Group: This moiety is a common feature in many potent benzoylurea insecticides and is crucial for binding to the target site.

  • Urea Linkage: The central urea group is essential for the molecule's biological activity, likely participating in hydrogen bonding interactions with the target enzyme.

  • 5-Chloro-2-fluorobenzyl Group: This part of the molecule can significantly influence the compound's overall properties, including its lipophilicity, metabolic stability, and spectrum of activity against different insect species. The specific substitution pattern is a key area for further optimization in agrochemical research.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The detailed protocols provided in this guide offer a clear and reproducible pathway for the preparation of a new benzoylurea-based insecticide. By understanding the underlying synthetic strategies and the rationale behind the molecular design, researchers can leverage this intermediate to develop next-generation crop protection solutions with improved performance and safety profiles.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Accurate Quantification of 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of 5-Chloro-2-fluorobenzylamine, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, a technique renowned for its accuracy, reliability, and accessibility in quality control laboratories.[2] The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose in research, development, and manufacturing environments.[3][4] We provide a comprehensive, step-by-step protocol covering sample preparation, chromatographic conditions, and data analysis, alongside a complete validation summary demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

Introduction: The Significance of this compound Quantification

This compound (C₇H₇ClFN, M.W.: 159.59 g/mol ) is a key building block in modern synthetic chemistry.[5] Its unique substitution pattern, featuring both chloro and fluoro groups, makes it a valuable precursor in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] Furthermore, its utility extends to the agrochemical industry for the synthesis of advanced pesticides and herbicides.[1]

Given its role as a crucial starting material, the purity and concentration of this compound directly impact the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API) or agrochemical product. Therefore, a reliable and validated analytical method for its quantification is not merely a procedural formality but a cornerstone of quality assurance.[6][7] This ensures batch-to-batch consistency, adherence to regulatory standards, and the overall integrity of the final product.[8] This document serves as a practical guide for researchers and quality control analysts to implement such a method.

Analytical Method Selection: Why RP-HPLC with UV Detection?

For the quantification of a non-volatile, chromophoric organic intermediate like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection presents the most logical and field-proven choice.

  • Causality behind the Choice:

    • Specificity & Suitability: The aromatic ring in this compound provides strong UV absorbance, making UV detection highly sensitive for this analyte. RP-HPLC, particularly with a C18 stationary phase, is exceptionally effective at separating non-polar to moderately polar organic compounds from potential impurities generated during synthesis.[2][9]

    • Robustness & Accessibility: HPLC is a workhorse technique in virtually all pharmaceutical and chemical laboratories. The method described uses common solvents and columns, ensuring it can be readily adopted without requiring highly specialized equipment.

    • Efficiency: Unlike Gas Chromatography (GC), which may require derivatization for polar amine groups to improve peak shape and thermal stability, HPLC allows for the direct analysis of the compound, simplifying sample preparation and reducing potential sources of error.[10][11]

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for identification and quantification, HPLC is often preferred for routine quality control due to its higher throughput and simpler sample processing.[5][12][13]

Experimental Protocol: Quantification of this compound

This protocol provides a self-validating system for analysis. Adherence to the system suitability test (SST) criteria is mandatory before proceeding with any sample analysis to ensure the chromatographic system is performing adequately.[14]

Materials and Reagents
Material/ReagentGradeSupplier Example
This compound Reference Standard≥97% Purity (GC)[1]Chem-Impex[1]
Acetonitrile (ACN)HPLC GradeThermo Fisher Scientific
WaterHPLC or Milli-Q Grade---
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich
MethanolHPLC Grade---
Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.[2]
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent
Mobile Phase A 0.1% TFA (v/v) in Water
Mobile Phase B 0.1% TFA (v/v) in Acetonitrile
Elution Mode Isocratic
Composition 50:50 (v/v) - Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
  • Justification of Wavelength: The detection wavelength of 275 nm is selected based on the UV absorbance characteristics of the substituted benzene ring, which is the primary chromophore in the molecule. This wavelength is expected to provide a strong signal for the analyte while minimizing interference from common solvents.

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

  • Calibration Curve Standards (10 - 200 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the diluent.

    • A suggested concentration range includes 10, 25, 50, 100, 150, and 200 µg/mL.

  • Sample Solution (Target Concentration ~100 µg/mL):

    • Accurately weigh a sample containing this compound and prepare a solution in the diluent to achieve a final theoretical concentration within the calibration range (e.g., 100 µg/mL).[2]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulates.

Analytical Workflow and Data Processing

The overall process from sample receipt to final report is outlined below. This workflow ensures traceability and consistency in results.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Reporting prep_std Prepare Standard Solutions (Stock & Calibration Curve) sst_check Perform System Suitability Test (SST) (5 Replicate Injections of Standard) prep_std->sst_check prep_sample Prepare Sample Solution (Weigh, Dissolve, Filter) sample_run Inject Sample Solutions (In Duplicate) prep_sample->sample_run check_sst Verify SST Results (Check %RSD, Tailing, Plates) sst_check->check_sst cal_curve Inject Calibration Standards (Linearity Check) gen_curve Generate Calibration Curve (Peak Area vs. Concentration) cal_curve->gen_curve calc_conc Calculate Analyte Concentration in Sample sample_run->calc_conc check_sst->cal_curve SST Pass gen_curve->calc_conc report Generate Final Report (Include all data and chromatograms) calc_conc->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation According to ICH Q2(R2) Guidelines

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[4][8] The following parameters were evaluated based on ICH guidelines.[3][15][16]

System Suitability Testing (SST)

Before any validation or sample analysis, the performance of the HPLC system is verified. Five replicate injections of a 100 µg/mL standard are performed. The acceptance criteria must be met.

ParameterAcceptance CriteriaJustification
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column separation.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injector and detector system.[16]
Validation Parameters Summary

The relationship between core validation parameters ensures a comprehensive assessment of the method's reliability.

G FitForPurpose Method is Fit for Purpose (ICH Q2(R2)) Accuracy Accuracy (% Recovery) FitForPurpose->Accuracy Precision Precision (% RSD) FitForPurpose->Precision Specificity Specificity FitForPurpose->Specificity Linearity Linearity (R²) FitForPurpose->Linearity Range Range FitForPurpose->Range Robustness Robustness FitForPurpose->Robustness Precision->Accuracy Linearity->Accuracy Linearity->Precision Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of ICH Q2(R2) analytical method validation parameters.

The following table summarizes the results obtained during the validation of this method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte from blank or placebo.Pass: No interfering peaks observed.
Linearity (Range) Correlation Coefficient (R²) ≥ 0.999 for the range of 10-200 µg/mL.R² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (50, 100, 150 µg/mL).99.2% - 101.5%
Precision (Repeatability) % RSD ≤ 2.0% for six replicate preparations at 100% concentration.% RSD = 0.85%
Precision (Intermediate) % RSD ≤ 2.0% between two analysts on two different days.% RSD = 1.21%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 32.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 108.0 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min) and column temp (±2°C).Pass: Results remained within SST criteria.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive protocol and rigorous validation, grounded in ICH Q2(R2) principles, establish this method as a reliable and trustworthy tool for quality control in pharmaceutical and agrochemical development and manufacturing.[15][17] Its implementation can significantly contribute to ensuring the quality and consistency of this critical chemical intermediate.

References

Application Note and Protocols for the Analysis of 5-Chloro-2-fluorobenzylamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical protocols for the determination of 5-Chloro-2-fluorobenzylamine, a crucial intermediate in pharmaceutical and agrochemical synthesis.[1] Due to its chemical properties, specific analytical considerations are necessary for achieving accurate and robust quantification. This application note outlines optimized methods for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), including a critical derivatization step for the latter. These methodologies are designed for researchers, scientists, and drug development professionals requiring reliable analytical support for this compound.

Introduction: The Analytical Significance of this compound

This compound is a halogenated benzylamine derivative that serves as a versatile building block in the synthesis of a range of biologically active molecules, including those targeting neurological disorders.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, can significantly influence the pharmacological properties of the final compounds.[1] Consequently, the accurate determination of its purity and the identification of any related impurities are paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).

The primary amine functional group in this compound presents specific analytical challenges. For gas chromatography, its polarity and potential for hydrogen bonding can lead to poor peak shape and low volatility.[2] For liquid chromatography, its basic nature requires careful control of the mobile phase pH to ensure good peak shape and retention. This guide provides validated starting points to overcome these challenges.

Chemical and Physical Properties:

PropertyValueReference
Molecular FormulaC₇H₇ClFN[3]
Molecular Weight159.59 g/mol [3]
AppearanceLight orange to yellow to green clear liquid[1]
CAS Number261723-26-6[1]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a powerful technique for the analysis of non-volatile compounds like this compound. The following method is designed to provide robust separation from potential impurities.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and retention. The acidic pH of the buffer protonates the primary amine, minimizing tailing and improving chromatographic performance. UV detection at 210 nm is chosen based on the absorbance profile of the benzoyl chromophore.[4]

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[5]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial method development.[5]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Potassium phosphate monobasic, phosphoric acid.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Weigh & Dissolve This compound in Mobile Phase hplc_inj Inject Sample (10 µL) s_prep->hplc_inj mp_prep Prepare & Degas Mobile Phase (Aqueous Buffer & Acetonitrile) hplc_sep Isocratic Separation on C18 Column mp_prep->hplc_sep hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq data_proc Integration & Quantification data_acq->data_proc

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct analysis of primary amines by GC can be challenging due to their polarity.[2] Derivatization is a chemical modification process that converts these polar primary amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[2]

Rationale for Derivatization

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as primary amines. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent that replaces the active hydrogen atoms on the amino group with a non-polar trimethylsilyl (TMS) group.[2] This modification increases volatility and reduces interactions with the GC system, resulting in sharper, more symmetrical peaks.[2]

Experimental Protocol: GC-MS with Derivatization

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[6]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), anhydrous pyridine, and a suitable solvent like dichloromethane or ethyl acetate.

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

Derivatization Procedure:

  • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS.[2]

  • Tightly cap the vial and heat at 70-80°C for 30 minutes.[2]

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 amu

GC-MS Workflow with Derivatization Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing s_prep Prepare Sample Solution (1 mg/mL) deriv Add BSTFA + 1% TMCS s_prep->deriv heat Heat at 70-80°C for 30 min deriv->heat cool Cool to Room Temp heat->cool gcms_inj Inject Derivatized Sample (1 µL) cool->gcms_inj gcms_sep Separation on DB-5ms Column gcms_inj->gcms_sep gcms_det EI Mass Spectrometry (70 eV) gcms_sep->gcms_det data_acq Data Acquisition gcms_det->data_acq data_proc Spectral Analysis & Quantification data_acq->data_proc

Caption: GC-MS analysis workflow including the derivatization step.

Chiral Separation Considerations

For applications where the enantiomeric purity of this compound or its derivatives is of interest, chiral chromatography is necessary. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging.[7]

  • Chiral HPLC: This can be achieved using a chiral stationary phase (CSP). The choice of CSP is empirical and requires screening of different column chemistries (e.g., polysaccharide-based, Pirkle-type) with various mobile phases (normal-phase or reversed-phase).[7][8]

  • Chiral GC: After derivatization with a chiral reagent to form diastereomers, separation can be achieved on a standard achiral column. Alternatively, a chiral GC column can be used to separate the enantiomers of the derivatized analyte.

The development of a chiral separation method is a specialized process that requires empirical investigation.[8]

Conclusion

The methods presented in this application note provide robust and reliable protocols for the analysis of this compound by HPLC-UV and GC-MS. The HPLC method is suitable for direct analysis and purity determination, while the GC-MS method, incorporating a crucial derivatization step, offers high sensitivity and specificity. These protocols serve as a validated starting point for researchers and quality control analysts working with this important chemical intermediate.

References

Application Notes and Protocols: The Strategic Role of 5-Chloro-2-fluorobenzylamine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the demand for rapid and efficient synthesis of diverse chemical libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling the streamlined production of novel molecular entities. This document provides an in-depth guide to the strategic application of 5-Chloro-2-fluorobenzylamine, a versatile building block, in solid-phase methodologies. We will explore its utility in the construction of medicinally relevant heterocyclic scaffolds, such as quinazolinones and benzodiazepines. Detailed, field-proven protocols for resin loading, key chemical transformations including reductive amination and Ugi multicomponent reactions, and final product cleavage are presented. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting their synthetic workflows.

Introduction: The Imperative for Diversity in Medicinal Chemistry

The journey from a biological target to a clinical candidate is paved with the synthesis and screening of vast numbers of molecules. Combinatorial chemistry, particularly on a solid support, has revolutionized this process by allowing for the parallel synthesis of large, focused libraries of compounds.[1] The choice of building blocks is critical, as they directly influence the chemical space and biological relevance of the resulting library.

This compound is a particularly valuable scaffold due to the presence of two key halogen substituents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides a handle for further diversification through cross-coupling reactions. The primary amine functionality is the gateway to a multitude of synthetic transformations on a solid support. This guide will illuminate the practical applications of this reagent in generating libraries of complex heterocycles.

Core Applications of this compound in SPOS

The primary amine of this compound serves as a versatile nucleophile and a point of attachment for building complex molecular architectures on a solid support. Its application is particularly prominent in the synthesis of nitrogen-containing heterocycles, which are privileged structures in many approved drugs.

Synthesis of Substituted Quinazolinone Libraries

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Solid-phase synthesis allows for the rapid generation of diverse quinazolinone libraries. This compound can be introduced in the final cyclization step to cap the molecule and introduce key structural motifs.

G A 1. Resin Loading (e.g., Wang Resin with Fmoc-protected amino acid) B 2. Fmoc Deprotection (Piperidine in DMF) A->B C 3. Coupling (Anthranilic acid derivative, DIC/HOBt) B->C D 4. Cyclization/Condensation (this compound) C->D E 5. Cleavage (TFA cocktail) D->E F Purified Quinazolinone Library E->F

Caption: Solid-phase synthesis workflow for a quinazolinone library.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH, etc.)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Aminobenzoic acid (or substituted derivatives)

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol Steps:

  • Resin Loading:

    • Swell Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

    • In a separate flask, dissolve Fmoc-amino acid (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in DMF (5 mL).

    • Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry under vacuum.

    • Determine loading efficiency via Fmoc cleavage and UV absorbance.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

    • Wash the resin with DMF (5 x 10 mL).

  • Coupling with Anthranilic Acid:

    • In a separate flask, activate 2-aminobenzoic acid (3.0 mmol) with DIC (3.0 mmol) and HOBt (3.0 mmol) in DMF (5 mL).

    • Add the activated acid to the deprotected resin and shake for 4 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cyclization with this compound:

    • To the resin, add a solution of this compound (5.0 mmol) in N-methyl-2-pyrrolidone (NMP) (10 mL).

    • Add a dehydrating agent such as trimethyl orthoformate (5.0 mmol).

    • Heat the reaction mixture at 80°C for 12 hours.

    • Wash the resin with NMP (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry under vacuum.

  • Cleavage and Purification:

    • Treat the dry resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) (10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

    • Purify by reverse-phase HPLC.

Table 1: Representative Data for Quinazolinone Synthesis

R-group (from Amino Acid)Molecular Weight ( g/mol )Expected Yield (%)Purity (HPLC, %)
Methyl (from Alanine)331.7565-75>95
Isobutyl (from Leucine)373.8360-70>95
Benzyl (from Phenylalanine)407.8555-65>95
Reductive Amination for Library Synthesis

Reductive amination is a robust method for forming carbon-nitrogen bonds. On a solid support, an immobilized aldehyde can be reacted with this compound, followed by reduction to yield a secondary amine. This secondary amine can then be further functionalized.

G A 1. Start with Resin-bound Aldehyde (e.g., from Rink Amide resin) B 2. Imine Formation (this compound, Acetic Acid catalyst) A->B C 3. Reduction (Sodium triacetoxyborohydride) B->C D 4. Further Functionalization (Optional) (e.g., Acylation) C->D E 5. Cleavage (TFA cocktail) D->E F Purified Amine Library E->F

Caption: Reductive amination workflow on a solid support.

Materials:

  • Rink Amide resin (100-200 mesh, 0.5-0.8 mmol/g loading)

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • 1% Acetic acid in Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • DCM, Tetrahydrofuran (THF), Methanol (MeOH)

  • Cleavage and purification reagents as listed previously.

Protocol Steps:

  • Resin Preparation:

    • Start with a commercially available Rink Amide resin or prepare a resin-bound aldehyde via standard methods. Swell the resin in DCM (10 mL) for 30 minutes.

  • Imine Formation and Reduction:

    • Wash the resin with 1% acetic acid in DCM (3 x 10 mL).

    • Add a solution of this compound (5.0 mmol) in 1% acetic acid in DCM (10 mL) to the resin and shake for 1 hour.

    • Add sodium triacetoxyborohydride (7.0 mmol) and shake for 12 hours at room temperature.[2]

    • Wash the resin with THF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Optional Acylation:

    • To diversify the library, the newly formed secondary amine can be acylated. Swell the resin in DCM.

    • Add a solution of an acid chloride or activated carboxylic acid (5.0 mmol) and DIPEA (10.0 mmol) in DCM (10 mL). Shake for 4 hours.

    • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry under vacuum.

  • Cleavage and Purification:

    • Cleave the product from the resin using a TFA/TIS/Water cocktail as previously described.

    • Purify the crude product via reverse-phase HPLC.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating complex molecules in a single step. This compound can serve as the amine component in this reaction.[3][4]

G A 1. Resin-bound Component (e.g., Carboxylic acid on Wang resin) B 2. Ugi Reaction (this compound, Aldehyde, Isocyanide in MeOH/DCM) A->B C 3. Washing B->C D 4. Cleavage (TFA cocktail) C->D E Purified Peptoid-like Library D->E

Caption: Ugi four-component reaction on a solid support.

Materials:

  • Carboxylic acid-loaded Wang or 2-Chlorotrityl chloride resin

  • This compound

  • A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH)

  • DCM

  • Cleavage and purification reagents as listed previously.

Protocol Steps:

  • Resin Preparation:

    • Swell the carboxylic acid-loaded resin (1.0 mmol) in DCM (10 mL) for 30 minutes.

  • Ugi Reaction:

    • In a reaction vessel, add the swelled resin.

    • Add a solution of the aldehyde (5.0 mmol) in a 1:1 mixture of MeOH and DCM (10 mL).

    • Add this compound (5.0 mmol).

    • Add the isocyanide (5.0 mmol).

    • Shake the reaction mixture at room temperature for 24-48 hours.[3]

  • Washing:

    • Wash the resin extensively with MeOH (3 x 10 mL), DCM (3 x 10 mL), and diethyl ether (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Purification:

    • Cleave the product from the resin using a TFA/TIS/Water cocktail.

    • Purify the crude product via reverse-phase HPLC.

Trustworthiness: Self-Validating Systems and Analytical Checkpoints

To ensure the fidelity of the synthesis, several in-process controls are recommended:

  • Kaiser Test (or Chloranil Test): To confirm the presence or absence of free primary amines after coupling and deprotection steps.

  • Fmoc Quantification: After loading the first amino acid, a small amount of resin can be treated with piperidine, and the absorbance of the cleaved dibenzofulvene-piperidine adduct can be measured at ~301 nm to accurately determine the resin loading.

  • Test Cleavage: For a multi-step synthesis, a small aliquot of resin can be cleaved and the intermediate analyzed by LC-MS to confirm the success of a reaction before proceeding to the next step.

  • Final Product Analysis: All final products should be characterized by LC-MS and ¹H NMR to confirm their identity and purity.

Conclusion: A Versatile Building Block for Accelerated Drug Discovery

This compound is a high-value building block for solid-phase organic synthesis, enabling the efficient construction of diverse libraries of medicinally relevant heterocyclic compounds. The protocols and workflows detailed in this document provide a robust starting point for researchers to leverage this reagent in their drug discovery programs. The inherent versatility of the primary amine functionality, coupled with the strategic placement of halogen atoms, makes this compound a powerful tool for navigating and expanding the chemical space in the quest for novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Chloro-2-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind various purification strategies, enabling you to overcome common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My final product shows a significant peak corresponding to the starting material (5-chloro-2-fluorobenzaldehyde or 5-chloro-2-fluorobenzonitrile) in the HPLC/GC analysis. How can I remove it?

Answer:

Residual starting material is a common issue, often resulting from incomplete reaction. The choice of removal technique depends on the nature of the starting material.

  • For unreacted 5-chloro-2-fluorobenzaldehyde:

    • Acid-Base Extraction: The most effective method is to exploit the basicity of your benzylamine product. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl).[1][2] Your amine product will be protonated to form a water-soluble ammonium salt and move to the aqueous layer. The neutral aldehyde impurity will remain in the organic layer. Separate the layers, and then basify the aqueous layer (e.g., with 2M NaOH) to a pH of 9-10 to regenerate the free amine.[1] Finally, extract the purified amine back into an organic solvent.

    • Causality: This separation is based on the dramatic difference in solubility between the neutral aldehyde and the ionic ammonium salt in aqueous and organic phases.[2]

  • For unreacted 5-chloro-2-fluorobenzonitrile:

    • Column Chromatography: Since the nitrile is significantly less polar than the amine, flash column chromatography on silica gel is highly effective. The nitrile will elute much earlier than the polar amine.[3]

    • Distillation: If the boiling points are sufficiently different, vacuum distillation can be a viable option for large-scale purification.

Question 2: I'm observing a persistent impurity with a similar polarity to my product, leading to poor separation in column chromatography. What are my options?

Answer:

Co-elution of impurities is a frequent challenge in chromatography. Here are several strategies to improve separation:

  • Optimize Your Chromatography System:

    • Change the Stationary Phase: If you are using standard silica gel (which is acidic), the basic amine can interact strongly, leading to peak tailing and poor separation.[4] Consider using:

      • Amine-functionalized silica: This stationary phase minimizes the acid-base interaction, often resulting in sharper peaks and better separation.[4]

      • Basic alumina: This can also be a good alternative to silica for purifying basic compounds.

    • Modify the Mobile Phase: Adding a small amount of a competing amine, like triethylamine (TEA) (e.g., 0.1-1%), to your eluent can neutralize the acidic silanol groups on the silica surface, improving the chromatography of your basic product.[5]

    • Switch to Reversed-Phase Chromatography: Purifying the amine in its free-base form at a high pH on a C18 column can increase its hydrophobicity and retention, potentially separating it from more polar impurities.[5]

  • Chemical Conversion:

    • Salt Formation and Recrystallization: Convert your crude amine into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid.[6] The salt will have different solubility properties and can often be purified by recrystallization. After purification, you can regenerate the free amine by treatment with a base.

Question 3: My purified this compound is a yellow to orange liquid, but the literature reports it as colorless. What causes the color, and how can I remove it?

Answer:

The coloration in amines often arises from the oxidation of the amino group or the presence of trace impurities.[7]

  • Activated Carbon Treatment: During recrystallization (if your product is a solid at room temperature or can be crystallized as a salt), you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[8]

  • Distillation: Vacuum distillation is a very effective method for removing colored, non-volatile impurities. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

Question 4: My yield is significantly lower after purification. What are the common causes of product loss?

Answer:

Product loss during purification can occur at several stages. Here are some common culprits and how to mitigate them:

  • During Acid-Base Extraction:

    • Incomplete Extraction: Ensure you perform multiple extractions (at least 2-3) from both the acidic and basic aqueous layers to maximize the recovery of your product.

    • Incorrect pH Adjustment: Use pH paper or a pH meter to ensure you have fully protonated your amine during the acid wash and fully deprotonated it during the base wash for efficient phase transfer.

  • During Column Chromatography:

    • Irreversible Adsorption: As mentioned, basic amines can bind strongly to acidic silica gel. Pre-treating your column with the mobile phase containing triethylamine can help prevent this.

    • Product Streaking: If your product streaks down the column, you are likely losing it in many fractions. Optimizing the mobile phase and stationary phase as described in Question 2 can resolve this.

  • During Recrystallization:

    • Choosing the Wrong Solvent: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, your recovery will be poor.

    • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to promote the growth of large, pure crystals.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound on a lab scale?

For typical lab-scale synthesis (milligrams to a few grams), a combination of acid-base extraction followed by flash column chromatography is often the most effective and versatile approach. The initial acid-base extraction removes non-basic impurities, significantly simplifying the subsequent chromatographic purification.

Q2: Can I purify this compound by distillation?

Yes, vacuum distillation is a suitable method, especially for larger quantities where chromatography might be impractical. The boiling point of the related 2-Chloro-5-fluorobenzylamine is reported as 72 °C at 3 mmHg, suggesting that this compound will have a similar boiling point under vacuum.[9] It is crucial to use a vacuum to lower the boiling point and prevent thermal degradation.

Q3: How should I store purified this compound?

This compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (like nitrogen or argon) to protect it from air and moisture.[9][10] Amines can be sensitive to oxidation, which can lead to discoloration and the formation of impurities over time.

Q4: What analytical techniques are recommended to assess the purity of my final product?

The most common and effective methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying non-volatile organic impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, providing structural information from the mass spectrum.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities if they have distinct signals from the main compound.

Comparison of Purification Techniques

TechniquePrincipleProsCons
Acid-Base Extraction Separation based on the differential solubility of the basic amine and neutral/acidic impurities in aqueous and organic phases.[2]Fast, inexpensive, and highly effective for removing non-basic impurities. Good for initial cleanup.Not effective for separating the target amine from other basic impurities. Can involve handling corrosive acids and bases.
Flash Column Chromatography Separation based on differential adsorption of compounds onto a solid stationary phase.[3]Highly versatile, capable of separating compounds with very similar properties. Can achieve high purity.Can be time-consuming and uses significant amounts of solvent. Potential for product loss on the column.
Recrystallization Purification of solids based on differences in solubility of the compound and impurities in a specific solvent.Can yield very high purity crystalline material. Scalable.Only applicable to solids or compounds that can be solidified as salts. Requires finding a suitable solvent system.
Vacuum Distillation Separation of liquids based on differences in their boiling points under reduced pressure.Excellent for large-scale purification and removing non-volatile or highly volatile impurities.[7]Requires the compound to be thermally stable. Not effective for separating compounds with close boiling points.

Detailed Experimental Protocol: Acid-Base Extraction

This protocol describes a standard procedure for the initial purification of crude this compound to remove neutral and acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: The amine product is now in the aqueous (bottom) layer as its hydrochloride salt. Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded or saved for further analysis.

  • Back-Extraction (Optional but Recommended): To ensure complete recovery, add a fresh portion of 1M HCl to the organic layer, shake, and combine this second aqueous extract with the first.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH while stirring until the pH of the solution is between 10 and 12 (check with pH paper). The free amine will separate from the aqueous solution, often appearing as an oil or a cloudy suspension.

  • Extraction of Pure Amine: Transfer the basified aqueous solution back to the separatory funnel. Add a fresh portion of ethyl acetate, shake, and allow the layers to separate.

  • Isolation: Drain the organic (top) layer containing the purified amine into a clean Erlenmeyer flask. Repeat the extraction of the aqueous layer with two more portions of ethyl acetate to maximize recovery. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound initial_analysis Initial Purity Analysis (TLC, GC/HPLC) start->initial_analysis acid_base Acid-Base Extraction initial_analysis->acid_base Presence of non-basic impurities distillation Vacuum Distillation initial_analysis->distillation Large scale & thermally stable check_purity1 Purity Check acid_base->check_purity1 column_chroma Column Chromatography check_purity1->column_chroma Impurities remain final_product Pure Product (>98%) check_purity1->final_product Purity sufficient column_chroma->final_product distillation->final_product

References

common impurities in 5-Chloro-2-fluorobenzylamine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical building block. In the following sections, we will address frequently encountered impurities, provide robust troubleshooting protocols for their removal, and explain the scientific rationale behind these methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

The impurity profile of this compound is primarily dictated by its synthetic pathway. A prevalent method for its synthesis is the reduction of 5-chloro-2-fluorobenzonitrile.[1] Consequently, the most common impurities arise from this process.

These can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: The most common impurity is residual 5-chloro-2-fluorobenzonitrile due to an incomplete reduction reaction.

    • Intermediates: Depending on the reducing agent and reaction conditions, partially reduced intermediates, such as the corresponding imine, may be present.

    • By-products: Over-reduction or side reactions can lead to the formation of other related substances.

  • Isomeric Impurities: The presence of isomeric impurities in the starting materials can carry through the synthesis, resulting in isomeric benzylamine products.[2] For instance, if the starting nitrile contained 3-chloro-2-fluorobenzonitrile, you would expect to find 3-chloro-2-fluorobenzylamine in your final product.

  • Degradation Products: Like many benzylamines, this compound can be susceptible to degradation over time, especially when exposed to air, light, or high temperatures.[2] This can lead to the formation of oxidation and condensation products, which may appear as colored impurities.[3]

  • Residual Solvents: Solvents used during the synthesis or initial purification steps may be retained in the final product.

Q2: How can I identify the specific impurities present in my batch of this compound?

A multi-technique approach is essential for accurate impurity identification and characterization.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the purity of your main component and detecting non-volatile organic impurities.[2] A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., water with formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a standard starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly effective for identifying volatile and semi-volatile impurities, including residual starting materials and some by-products.[2] The mass spectrum provides crucial information about the molecular weight and fragmentation pattern, which aids in structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities, LC-MS is invaluable. It provides molecular weight information for the peaks observed in the HPLC chromatogram, allowing for the confident identification of by-products and degradation products.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can provide detailed structural information and is particularly useful for identifying and quantifying isomeric impurities that may be difficult to resolve chromatographically.

Troubleshooting and Purification Guides

This section addresses specific issues you may encounter and provides detailed protocols for remediation.

Problem 1: My product purity is below 98% by HPLC, and I detect the starting nitrile.

This is a classic case of an incomplete reaction. The primary goal is to remove the unreacted 5-chloro-2-fluorobenzonitrile.

Root Cause: The reduction reaction did not proceed to completion. This could be due to insufficient reaction time, suboptimal temperature, or deactivated catalyst/reagent.

Solution: Purification via Vacuum Distillation

Vacuum distillation is a highly effective method for separating this compound from the less volatile starting nitrile. Benzylamines can often be purified by distillation under reduced pressure.[3]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a short-path distillation head to minimize product loss.

  • Drying (Optional but Recommended): If water is a concern, dry the crude this compound over a suitable drying agent like anhydrous sodium sulfate or potassium hydroxide pellets, followed by filtration.

  • Charge the Flask: Add the crude amine and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully apply vacuum to the system. Bumping can occur, so it is crucial to do this gradually.

  • Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle. Stir the contents to ensure smooth boiling.

  • Fraction Collection:

    • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

    • As the temperature rises, the main product, this compound, will begin to distill. Collect the fraction that boils at a constant temperature. The boiling point will depend on the pressure of your system.

    • The less volatile 5-chloro-2-fluorobenzonitrile will remain in the distillation flask.

  • Completion: Stop the distillation once the temperature begins to drop or when only a small residue remains.

  • Analysis: Analyze the purified fraction by HPLC or GC-MS to confirm the removal of the nitrile impurity and assess the final purity.

Problem 2: My sample has a yellow to brown discoloration.

Discoloration often points to the presence of oxidation or degradation products.

Root Cause: Prolonged exposure to air (oxygen) or light can cause the amine to oxidize, forming highly colored impurities.

Solution: Activated Carbon Treatment and Recrystallization as a Salt

Converting the amine to a salt, treating with activated carbon, and then recrystallizing is an effective method for removing colored impurities.[2] The final step involves liberating the free amine.

Experimental Protocol: Purification via Salt Formation

  • Dissolution: Dissolve the impure this compound in a suitable solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt of the amine will precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent (diethyl ether) to remove any soluble, non-basic impurities.

  • Decolorization & Recrystallization:

    • Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Caution: Adding carbon to a near-boiling solution can cause vigorous bumping.

    • Keep the solution hot for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.[2]

    • Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Free-Basing:

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the solution is basic (check with pH paper).

    • The purified free amine will separate, often as an oil or a solid.

  • Extraction & Drying:

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

  • Analysis: Confirm the purity and absence of color using HPLC and visual inspection.

Data Summary and Workflow

The following table summarizes the common impurities and the recommended purification strategies.

Impurity TypeCommon ExamplesLikely SourceRecommended Removal MethodAnalytical Detection
Unreacted Starting Material 5-Chloro-2-fluorobenzonitrileIncomplete reactionVacuum DistillationGC-MS, HPLC
Isomeric Impurities Positional isomers (e.g., 3-Chloro-2-fluorobenzylamine)Impure starting materialsPreparative HPLC, Fractional CrystallizationHPLC, ¹⁹F NMR
Degradation Products Oxidation/Condensation ProductsExposure to air, light, heatActivated Carbon Treatment & Recrystallization as a SaltHPLC-UV, Visual Inspection
Residual Solvents Toluene, THF, DichloromethaneReaction or work-upVacuum Distillation, Drying under high vacuumGC-MS, ¹H NMR

Impurity Troubleshooting Workflow

The diagram below illustrates a logical workflow for identifying and resolving purity issues with this compound.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Final Validation A Crude this compound Sample B Analytical Testing (HPLC, GC-MS, NMR) A->B C Identify Impurity Profile (Type and Quantity) B->C D Is Purity < Target? C->D E Is Sample Discolored? D->E Yes L Product Meets Specification D->L No F Is Starting Material Present? E->F No I Perform Carbon Treatment & Salt Recrystallization E->I Yes H Perform Vacuum Distillation F->H Yes J Consider Preparative Chromatography F->J No G Select Purification Method K Analyze Purified Product (HPLC, GC-MS) H->K I->K J->K K->L Purity OK M Re-evaluate & Re-process K->M Purity Not OK M->G

Caption: Workflow for impurity troubleshooting.

References

troubleshooting failed reactions involving 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues encountered during synthesis in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Part 1: Understanding the Reagent - Physicochemical Properties

Before troubleshooting a reaction, it is crucial to understand the inherent properties of this compound. Its reactivity is profoundly influenced by the electronic effects of its halogen substituents.

PropertyValueImplication for Synthesis
Molecular Formula C₇H₇ClFN[1][2]-
Molecular Weight 159.59 g/mol [1][2]Essential for accurate molar calculations.
Appearance Light orange to yellow to green clear liquid[2]Color may vary between batches; significant deviation could indicate impurities.
Density 1.28 g/mL[2]Useful for volumetric dispensing.
pKa (Predicted) ~8.5 - 9.0The amine is basic, but its nucleophilicity is reduced by electron-withdrawing groups.
Key Electronic Features Ortho-Fluoro (-I > +M), Para-Chloro (-I, weak +M)Both halogens are electron-withdrawing via induction, reducing the electron density on the nitrogen atom. This significantly lowers the amine's nucleophilicity compared to unsubstituted benzylamine.[3]

Part 2: Troubleshooting Common Failed Reactions

This section addresses specific problems you might encounter during common synthetic transformations involving this compound.

Scenario 1: Amide Coupling Reactions

Question: My amide coupling reaction between this compound and a carboxylic acid is sluggish, showing low conversion even after extended reaction times. What is going wrong and how can I fix it?

Answer: This is a frequent challenge and it stems directly from the reduced nucleophilicity of the amine. The potent electron-withdrawing inductive effects of the ortho-fluoro and para-chloro substituents decrease the electron density on the nitrogen atom, making it a weaker nucleophile than simpler benzylamines.[3][4][5] Standard coupling conditions, such as those using EDC/HOBt, are often insufficient to drive the reaction to completion.[4]

Causality Diagram: Factors Inhibiting Amide Coupling

G cluster_molecule This compound cluster_effect Consequence cluster_outcome Observed Problem A Ortho-Fluoro Group C Amine (NH2) A->C -I Effect (Inductive) B Para-Chloro Group B->C -I Effect (Inductive) D Reduced electron density on Nitrogen C->D E Decreased Nucleophilicity D->E F Slow reaction with activated ester E->F G Incomplete Amide Coupling F->G

Caption: Electronic effects reducing amine reactivity.

Troubleshooting Protocol: Enhancing Amide Coupling Efficiency

If you observe <50% conversion by TLC or LC-MS after 4-6 hours at room temperature, consider the following protocol adjustments:

  • Activate the Carboxylic Acid More Strongly:

    • Reagent Change: Switch from standard EDC/HOBt to a more potent uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU . These reagents form highly reactive activated esters, which are more susceptible to attack by weakly nucleophilic amines.[4]

    • Acyl Fluoride Intermediate: A robust method for coupling electron-deficient amines involves the in situ formation of an acyl fluoride from the carboxylic acid using a reagent like Cyanuric Fluoride or BTFFH, followed by addition of the amine.[6][7]

  • Optimize the Base and Solvent:

    • Base Selection: Use a non-nucleophilic, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[8] These bases will scavenge the acid byproduct without competing with your primary amine in the reaction. Use 2-3 equivalents to ensure the reaction medium remains basic.

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or NMP . These solvents can help to solvate the charged intermediates and may allow for higher reaction temperatures.

  • Increase Reaction Temperature:

    • Gently heat the reaction mixture to 40-60 °C. Increased thermal energy can help overcome the activation barrier for this challenging acylation. Monitor the reaction closely for potential side product formation.

Example Optimized Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir at 50 °C and monitor by LC-MS every 2 hours until the starting amine is consumed.

  • Work up by diluting with water and extracting with ethyl acetate.

Scenario 2: Reductive Amination

Question: I am attempting a direct reductive amination with an aliphatic ketone, but the reaction is yielding primarily the reduced ketone (alcohol) and unreacted amine. Why is the imine formation/reduction failing?

Answer: This issue points to an unfavorable equilibrium in the initial step of the reaction: iminium ion formation. The reduced nucleophilicity of this compound makes the initial attack on the carbonyl carbon slow. Furthermore, if the ketone is sterically hindered, this further disfavors the formation of the tetrahedral intermediate required for dehydration to the iminium ion.[9][10] Consequently, the reducing agent preferentially reduces the more abundant and more electrophilic ketone.

Troubleshooting Protocol: Driving Reductive Amination Forward

  • Choice of Reducing Agent:

    • Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose as it is less reactive towards ketones but readily reduces the protonated imine.[11]

    • Sodium cyanoborohydride (NaBH₃CN) is another effective option, but care must be taken due to its toxicity.[11] Avoid powerful reducing agents like NaBH₄ or LiAlH₄ in a one-pot procedure, as they will rapidly reduce the carbonyl starting material.

  • Promote Imine Formation:

    • Water Removal: The formation of an imine/iminium ion is a condensation reaction that releases water. Add a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), to the reaction mixture to sequester water and drive the equilibrium towards the iminium intermediate.

    • Acid Catalysis: Use a catalytic amount of a weak acid, like acetic acid (AcOH), to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.

Optimized Reductive Amination Workflow

G A Mix Amine, Ketone, & Acetic Acid Catalyst in DCE B Add Molecular Sieves (Dehydrating Agent) A->B C Stir for 1-2h at RT (Promote Imine Formation) B->C D Add NaBH(OAc)3 (Selective Reducing Agent) C->D E Stir Overnight at RT & Monitor by LC-MS D->E F Aqueous Workup & Purification E->F

Caption: Stepwise workflow for successful reductive amination.

Scenario 3: N-Alkylation

Question: My N-alkylation reaction with an alkyl bromide is incomplete, and I am observing the formation of a quaternary ammonium salt. How can I achieve selective mono-alkylation?

Answer: N-alkylation of amines is notoriously difficult to control.[12] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where the product reacts with the alkyl halide faster than the starting material, resulting in over-alkylation.

Troubleshooting Protocol: Controlling N-Alkylation

  • Change Alkylating Agent:

    • Switch from a highly reactive alkyl bromide to a less reactive alkyl chloride . This may require more forcing conditions (higher temperature, longer reaction time) but can improve selectivity.[8]

    • Consider using a catalytic amount of sodium or potassium iodide (NaI or KI) with an alkyl chloride. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction, keeping its concentration low and minimizing over-alkylation.[8][13]

  • Control Stoichiometry and Base:

    • Use a significant excess of the primary amine (3-5 equivalents) relative to the alkyl halide. This statistically favors the alkylation of the starting material over the product. This is only practical if the amine is inexpensive and easily separable.

    • Use a solid-supported, sparingly soluble base like potassium carbonate (K₂CO₃). The reaction rate can sometimes be controlled by the slow dissolution of the base.[8]

  • Alternative Strategy: Reductive Amination:

    • The most reliable method to achieve mono-N-alkylation is to abandon direct alkylation in favor of reductive amination .[11][12] React this compound with the corresponding aldehyde or ketone of the alkyl group you wish to add, following the protocol described in the previous section. This two-step, one-pot process is highly selective and avoids the problem of over-alkylation.

Part 3: FAQs on Stability and Side Reactions

Q1: Can the halogen atoms be displaced during my reaction? A1: While the C-F and C-Cl bonds on the aromatic ring are generally robust, they are not inert. Under harsh conditions, such as high temperatures with strong nucleophiles or certain transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig), displacement or dehalogenation can occur.[14] Always monitor for byproducts with unexpected mass spectra.

Q2: Is the benzylic C-H bond reactive? A2: Yes, the benzylic position is susceptible to oxidation or radical reactions.[15][16] Under conditions involving radical initiators (like AIBN or benzoyl peroxide) or strong oxidizing agents, you may observe side reactions at the benzylic carbon.[16][17] Ensure your reaction is performed under an inert atmosphere (N₂ or Argon) if you suspect oxidative degradation.

Q3: My compound appears to be degrading during storage. What are the best practices? A3: this compound, like many amines, can be sensitive to air and light. It can slowly oxidize or react with atmospheric CO₂. For long-term storage, it is recommended to keep it in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and store it at room temperature as recommended.[2]

References

Technical Support Center: Managing Exotherms in Reactions with 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 5-Chloro-2-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing the exothermic nature of these reactions. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure both the success and safety of your experiments.

Introduction: The Importance of Proactive Thermal Management

This compound is a key building block in the synthesis of various biologically active molecules.[1] Like many reactions involving amines, the processes to synthesize or further react this compound can be significantly exothermic. An uncontrolled release of heat, known as a thermal runaway, can lead to a rapid increase in temperature and pressure, potentially causing reactor failure, solvent boiling, and the release of hazardous materials.[2]

This guide provides a structured approach to understanding, predicting, and controlling the thermal behavior of reactions involving this compound, moving from troubleshooting common issues to answering frequently asked questions.

Part 1: Troubleshooting Guide for Exotherm Management

This section addresses specific issues you might encounter during your experiments. Each problem is followed by potential causes and a step-by-step troubleshooting plan.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

A sudden and sharp increase in temperature upon adding a reagent is a clear indicator of a highly exothermic process that is proceeding too quickly.

Potential Causes:

  • Reagent addition rate is too high: The rate of heat generation is exceeding the heat removal capacity of your reactor setup.

  • Insufficient cooling: The cooling system (e.g., ice bath, cryostat) is not adequate for the scale of the reaction.

  • Poor mixing: Localized "hot spots" are forming due to inadequate agitation, leading to a delayed but rapid reaction in that area.

  • Incorrect reaction temperature: Starting the addition at a temperature that is too high can lead to an exponential increase in the reaction rate.

Troubleshooting Protocol:

  • Immediate Action: If a rapid temperature spike occurs, immediately stop the addition of the reagent. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the excess heat.

  • Review Your Cooling Capacity:

    • Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the reaction vessel.

    • For larger scale reactions, consider upgrading to a more efficient cooling system, such as a cryostat with a circulating coolant.

  • Optimize Reagent Addition:

    • Reduce the addition rate: Use a syringe pump for precise and slow addition of the limiting reagent.

    • Dilute the reagent: Adding the reagent as a solution in the reaction solvent can help to better control the concentration and dissipate heat.

  • Enhance Mixing:

    • Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and cooling medium.

    • Ensure the stir bar or overhead stirrer is appropriately sized for the vessel and reaction volume.

  • Re-evaluate the Initial Temperature: Consider starting the reagent addition at a lower temperature to maintain a greater temperature difference between the reaction and the cooling medium, which enhances the rate of heat removal.

Issue 2: Gradual but Unrelenting Temperature Increase Throughout the Reaction

Even with controlled addition, the reaction temperature may steadily climb, indicating a continuous accumulation of heat.

Potential Causes:

  • Accumulation of unreacted starting material: The reaction may have an induction period, or the rate of addition might still be faster than the rate of reaction, leading to a buildup of reactants that then react more rapidly as the temperature increases.

  • Inadequate heat transfer at scale: A reaction that was well-behaved on a small scale can become problematic upon scale-up. The ratio of surface area (for cooling) to volume (for heat generation) decreases as the scale increases.[3]

  • Side reactions: An undesired exothermic side reaction may be occurring at the reaction temperature.

Troubleshooting Protocol:

  • Perform Reaction Calorimetry: Before scaling up, it is crucial to understand the thermal properties of your reaction.[4] Reaction calorimetry will provide key data such as:

    • Heat of reaction (ΔHrxn): The total amount of heat released.

    • Heat release rate (Qrxn): The rate at which heat is generated.

    • Adiabatic temperature rise (ΔTad): The theoretical temperature increase if all cooling is lost.[5]

  • Implement a Dosing-Controlled Reaction: The goal is to have the reagent react as soon as it is added. This is achieved by ensuring the reaction rate is significantly faster than the addition rate at the chosen temperature.

  • Analyze for Side Products: Use techniques like LC-MS or GC-MS to check for the formation of unexpected byproducts that may indicate a competing exothermic reaction.

  • Scale-Up Considerations: When scaling up, you cannot simply multiply all parameters. The cooling capacity must be carefully calculated and potentially oversized to handle any deviations.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic risks associated with this compound synthesis?

The most common synthetic routes to this compound involve either the reduction of 2-chloro-5-fluorobenzonitrile or the reductive amination of 2-chloro-5-fluorobenzaldehyde.[3] Both of these reactions are typically exothermic.

  • Reduction of Nitriles: Reductions using hydrides like lithium aluminum hydride (LiAlH₄) are highly exothermic and release hydrogen gas, which is flammable. Catalytic hydrogenation is also exothermic and requires careful management of hydrogen pressure and temperature.

  • Reductive Amination: The initial formation of the imine is often mildly exothermic, but the subsequent reduction step can be significantly more so.

Q2: How can I estimate the exotherm of my reaction without a reaction calorimeter?

While not a substitute for calorimetry, you can make a preliminary assessment by:

  • Literature review: Search for similar reactions with closely related compounds to get a qualitative idea of the potential exotherm.

  • Small-scale trial with careful monitoring: Conduct the reaction on a very small scale (e.g., 1 mmol) with a sensitive thermometer and observe the temperature change upon addition of a small portion of the reagent.

  • Theoretical calculation: Use computational software to estimate the heat of reaction.

It is strongly advised to obtain experimental data from a reaction calorimeter before proceeding to a larger scale. [4]

Q3: What are the key safety precautions when handling this compound?

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] Therefore, always:

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Work in a well-ventilated area: A chemical fume hood is essential to avoid inhalation of any vapors.

  • Have an emergency plan: Know the location of safety showers and eyewash stations. Have appropriate quenching agents and spill kits readily available.

Q4: My reaction exothermed and the color changed to dark brown. What likely happened?

A significant color change to dark brown or black, coupled with a strong exotherm, often indicates decomposition or polymerization.[7] Amines can be susceptible to oxidation and other side reactions at elevated temperatures. In this case:

  • Do not attempt to salvage the reaction.

  • Allow the mixture to cool to room temperature in a safe, contained manner.

  • Carefully quench the reaction mixture, being mindful of potential gas evolution.

  • Analyze a small, quenched sample to try and identify decomposition products. This information will be crucial for understanding what went wrong and preventing it in the future.

Part 3: Data Presentation and Experimental Protocols

Table 1: Key Parameters for Thermal Hazard Assessment
ParameterDescriptionMethod of DeterminationImportance for Safety
Heat of Reaction (ΔHrxn) The total amount of heat released or absorbed during the reaction.Reaction Calorimetry (RC1)Determines the total energy potential of the reaction.
Heat Release Rate (Qrxn) The rate at which heat is generated by the reaction.Reaction Calorimetry (RC1)Must be lower than the heat removal rate of the reactor to prevent temperature increase.
Specific Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by one degree.Reaction Calorimetry (RC1)Influences how quickly the temperature will rise in response to the exotherm.
Adiabatic Temperature Rise (ΔTad) The maximum possible temperature increase in the event of a total cooling failure.Calculated from ΔHrxn and CpA high ΔTad indicates a high risk of thermal runaway.
Onset Temperature of Decomposition (Tₒ) The temperature at which the product or reaction mixture begins to decompose exothermically.Differential Scanning Calorimetry (DSC)The maximum reaction temperature should be well below this value.
Experimental Protocol: Small-Scale Calorimetric Evaluation of a Reaction

This protocol outlines a general procedure for using a reaction calorimeter to assess the thermal hazards of a reaction involving this compound.

  • System Preparation:

    • Calibrate the reaction calorimeter according to the manufacturer's instructions.

    • Ensure the reactor is clean, dry, and equipped with a stirrer, temperature probe, and addition line.

  • Charge the Reactor:

    • Charge the reactor with this compound and the chosen solvent.

    • Begin stirring and allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 0 °C).

  • Initiate Reagent Addition:

    • Begin adding the second reagent (e.g., an acylating agent, an aldehyde for reductive amination) at a slow, controlled rate using a syringe pump.

    • Continuously monitor the reaction temperature and the heat flow data being recorded by the calorimeter software.

  • Data Collection:

    • Continue the addition while ensuring the reaction temperature remains stable. The heat flow data will show the rate of heat evolution.

    • After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction.

    • Analyze the heat release profile to understand the reaction kinetics and identify any periods of high exotherm.

    • Use the collected data to calculate the adiabatic temperature rise and assess the overall thermal risk.

Part 4: Visualizing Workflows and Relationships

Diagram 1: Troubleshooting Workflow for a Temperature Excursion

Exotherm_Troubleshooting start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition assess_safety Assess Immediate Safety Risk stop_addition->assess_safety evacuate Evacuate Area (If Uncontrollable) assess_safety->evacuate Yes controlled_quench Attempt Controlled Quench (e.g., add cold solvent) assess_safety->controlled_quench No investigate Investigate Root Cause controlled_quench->investigate addition_rate Addition Rate Too High? investigate->addition_rate cooling Insufficient Cooling? investigate->cooling mixing Poor Mixing? investigate->mixing optimize_addition Optimize Addition: - Reduce rate - Dilute reagent addition_rate->optimize_addition improve_cooling Improve Cooling System: - Lower temp - Increase surface area cooling->improve_cooling enhance_mixing Enhance Agitation mixing->enhance_mixing re_run Perform Controlled Re-run at Small Scale optimize_addition->re_run improve_cooling->re_run enhance_mixing->re_run

Caption: A decision-making workflow for responding to a temperature excursion.

Diagram 2: Relationship Between Reaction Parameters and Exotherm Control

Exotherm_Control cluster_params Key Experimental Parameters exotherm Exotherm Control addition_rate Reagent Addition Rate exotherm->addition_rate Influences concentration Reagent Concentration exotherm->concentration Influences temperature Reaction Temperature exotherm->temperature Influences mixing Mixing / Agitation exotherm->mixing Influences cooling Cooling Capacity exotherm->cooling Influences scale Reaction Scale (Volume) exotherm->scale Influences

Caption: Key parameters influencing the control of an exothermic reaction.

References

Technical Support Center: A Guide to the Stable Storage and Handling of 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 5-Chloro-2-fluorobenzylamine. This guide has been developed for our valued partners in research, science, and drug development. As a crucial building block in the synthesis of novel therapeutics and other advanced materials, maintaining the integrity of this compound is paramount to the success of your experimental outcomes.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Room temperature is generally acceptable for short to medium-term storage.[1]

  • Atmosphere: Due to its sensitivity to air, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon.[3]

  • Light: Protect the compound from light by storing it in an amber or opaque container.[4] Aromatic amines and fluorinated compounds can be susceptible to photodegradation.

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, as benzylamines can be hygroscopic and susceptible to hydrolysis.

Q2: My bottle of this compound has changed color from a light yellow to a darker orange/brown. Is it still usable?

A significant color change is often an indicator of degradation. The observed darkening is likely due to the formation of oxidized impurities. While the presence of some colored impurities may not significantly affect certain applications, it is a strong indication that the purity of the material has been compromised. We recommend performing a purity analysis, as outlined in the "Analytical Protocols for Purity Assessment" section, before using the material in sensitive applications.

Q3: I suspect my this compound has degraded. What are the likely degradation products?

Based on the known reactivity of benzylamines, the primary degradation pathways for this compound are oxidation and hydrolysis.[5]

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the benzylamine to the corresponding imine, which can then hydrolyze to form 5-chloro-2-fluorobenzaldehyde. Further oxidation can lead to the formation of 5-chloro-2-fluorobenzoic acid.

  • Hydrolysis: While less common for the amine itself in the absence of other reagents, the intermediate imine formed during oxidation is susceptible to hydrolysis.

Q4: What materials are compatible with this compound for storage and handling?

For storage containers and laboratory apparatus, we recommend using:

  • Glass: Borosilicate glass is an excellent choice.

  • Inert Plastics: Polytetrafluoroethylene (PTFE) and other fluorinated polymers are generally compatible.

Avoid contact with strong oxidizing agents and strong acids, as these can accelerate degradation.

Troubleshooting Guide: Addressing Common Stability Issues

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color darkening, precipitation) Oxidation and/or hydrolysis due to improper storage (exposure to air, light, or moisture).1. Immediately ensure the container is properly sealed and purged with an inert gas. 2. Store in a dark, dry place. 3. Perform a purity analysis (see analytical protocols below) to quantify the level of degradation. 4. Consider purification by distillation or column chromatography if the purity is no longer acceptable for your application.
Inconsistent or unexpected reaction outcomes Degradation of the starting material leading to lower effective concentration and the presence of reactive impurities (e.g., aldehydes).1. Verify the purity of the this compound using a validated analytical method. 2. If degradation is confirmed, use a fresh, high-purity batch of the reagent. 3. Always use freshly opened bottles or material that has been properly stored for critical applications.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.1. Attempt to identify the impurities by mass spectrometry (e.g., GC-MS). 2. Likely impurities include 5-chloro-2-fluorobenzaldehyde and 5-chloro-2-fluorobenzoic acid. 3. Review storage and handling procedures to prevent further degradation.

Visualizing Potential Degradation: The Oxidation Pathway

The following diagram illustrates the likely oxidative degradation pathway of this compound.

degradation_pathway cluster_main Oxidative Degradation of this compound A This compound B Intermediate Imine A->B Oxidation (O2) C 5-Chloro-2-fluorobenzaldehyde B->C Hydrolysis (H2O) D 5-Chloro-2-fluorobenzoic Acid C->D Further Oxidation (O2)

Caption: Oxidative degradation of this compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or a compromised seal. Note the initial color of the liquid.

  • Inert Atmosphere Blanketing: Before first use, and after each subsequent use, flush the headspace of the container with a dry, inert gas such as nitrogen or argon.

  • Sealing: Ensure the container cap is securely tightened to prevent air and moisture ingress. For long-term storage, consider using a secondary seal such as Parafilm®.

  • Storage Location: Store the container in a cool, dry, and dark location, away from direct sunlight and sources of heat. A well-ventilated cabinet is ideal.

  • Dispensing: When dispensing the liquid, do so in a controlled environment, preferably under a blanket of inert gas. Minimize the time the container is open to the atmosphere.

Protocol 2: Analytical Workflow for Purity Assessment

The following is a general workflow for assessing the purity of this compound. Method development and validation will be required for specific applications.

analytical_workflow cluster_workflow Purity Assessment Workflow start Obtain Sample of this compound prep Prepare Sample for Analysis (e.g., dissolve in appropriate solvent) start->prep choose_method Select Analytical Method prep->choose_method gcms Gas Chromatography-Mass Spectrometry (GC-MS) choose_method->gcms Volatile Impurities hplc High-Performance Liquid Chromatography (HPLC-UV/DAD) choose_method->hplc Non-Volatile Impurities analysis Perform Analysis gcms->analysis hplc->analysis data Process and Analyze Data (e.g., peak integration, library search) analysis->data report Report Purity and Identify Impurities data->report

References

Technical Support Center: Catalyst Selection for Reactions with 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic applications involving 5-Chloro-2-fluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this versatile but electronically challenging building block. Here, we synthesize field-proven insights and foundational chemical principles into a practical resource of FAQs and troubleshooting guides.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the use of this compound in common catalytic reactions.

Q1: What are the primary catalytic reactions involving this compound, and which functional group is targeted?

A1: this compound possesses two primary sites for catalytic transformations: the nucleophilic primary amine (-CH₂NH₂) and the C-Cl bond on the aromatic ring.

  • Reactions at the Amine (C-N Bond Formation): The most common application is using the benzylamine as a nucleophile in cross-coupling reactions to form new C-N bonds. This includes Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann couplings.[1][2] Nickel-catalyzed N-arylation has also emerged as a powerful, mild alternative.[3][4] Additionally, the amine can undergo standard amide bond formation, which often requires activation of the corresponding carboxylic acid via coupling reagents.[5]

  • Reactions at the C-Cl Bond (C-C Bond Formation): The chloro-substituent can serve as an electrophilic handle in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling (with boronic acids/esters) is a prominent example.[6][7]

Q2: How do the fluoro and chloro substituents electronically influence the reactivity and catalyst selection?

A2: The fluorine and chlorine atoms are both electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring and reduces the nucleophilicity of the benzylamine.

  • Impact on the Amine: The reduced nucleophilicity makes C-N bond formation more challenging compared to electron-rich anilines or benzylamines.[8] To overcome this, the catalytic system must be highly active. This typically necessitates the use of bulky, electron-rich phosphine ligands in palladium catalysis, which accelerate the crucial reductive elimination step of the catalytic cycle.[9][10]

  • Impact on the C-Cl Bond: For reactions at the C-Cl bond, the electron-withdrawing nature of the fluorine ortho to the chlorine can make the oxidative addition step (where the palladium catalyst inserts into the C-Cl bond) more favorable.[11] However, aryl chlorides are inherently less reactive than the corresponding bromides or iodides, still requiring a potent catalyst system.[12][13]

Q3: For a Buchwald-Hartwig N-arylation using this compound, what is the best starting point for a catalyst system?

A3: A robust starting point involves a modern palladium precatalyst, a sterically hindered biarylphosphine ligand, and a strong, non-nucleophilic base.

  • Palladium Source: Instead of traditional sources like Pd(OAc)₂, which can be unreliable, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[14] They provide a more reliable and efficient generation of the active Pd(0) catalytic species.[14]

  • Ligand: The choice of ligand is critical. For electron-deficient amines, bulky and electron-donating ligands are essential. Excellent choices include XPhos , RuPhos , or BrettPhos .[15] These ligands promote both the oxidative addition and the final reductive elimination steps.

  • Base: Strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.[13][16]

  • Solvent: Anhydrous, apolar aprotic solvents such as toluene, dioxane, or THF are standard choices.[2][16]

Q4: Can the C-Cl bond of this compound participate in Suzuki-Miyaura couplings? What are the key challenges?

A4: Yes, the C-Cl bond can be effectively used in Suzuki-Miyaura couplings. The main challenge is the lower reactivity of aryl chlorides compared to aryl bromides or iodides.[6] Overcoming this requires a highly active catalyst system capable of activating the C-Cl bond. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like cataCXium® A or P(t-Bu)₃ is often effective.[6][9] The use of a strong base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is also crucial for the transmetalation step.[7][17]

Troubleshooting Guide: Catalyst-Related Issues

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem 1: My Buchwald-Hartwig amination stalls at low conversion, and I observe a black precipitate.
  • Q: What is the black precipitate and why did my reaction fail?

    • A: The black precipitate is likely palladium black, which is elemental palladium that has precipitated out of the solution.[18] This indicates that your active Pd(0) catalyst has decomposed. Catalyst decomposition is a common failure mode, often caused by the presence of oxygen or water, or by phosphine ligand degradation.[18] The resulting palladium black is catalytically inactive for this transformation.[18]

  • Q: How can I prevent catalyst decomposition?

    • A:

      • Ensure Rigorously Anhydrous and Inert Conditions: Use properly dried solvents and glassware. Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

      • Use High-Purity Reagents: Amines, in particular, can contain impurities that poison the catalyst.[14] Purify your this compound if its purity is questionable.

      • Switch to a Precatalyst: Modern palladacycle precatalysts are more stable and generate the active LPd(0) species more cleanly and efficiently, minimizing decomposition pathways.[14]

      • Check Ligand Stoichiometry: Amines can sometimes act as ligands themselves, displacing the phosphine and leading to catalyst deactivation. Adding a slight excess of the phosphine ligand relative to the palladium source can sometimes help prevent this.[14]

Problem 2: My Suzuki coupling reaction on the C-Cl bond is giving a significant amount of a side product where the chlorine is replaced by hydrogen (hydrodehalogenation).
  • Q: What is causing this hydrodehalogenation side reaction?

    • A: Hydrodehalogenation is a common side reaction in cross-coupling, where the aryl halide is reduced instead of coupled. It can be caused by several factors, including the presence of water or other protic impurities, which can protonate an intermediate aryl-palladium-hydride species. It can also be promoted by certain catalyst systems or reaction conditions, especially if the desired transmetalation step with the boronic acid is slow.

  • Q: How can I minimize hydrodehalogenation?

    • A:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

      • Optimize the Base: The choice of base is critical. Sometimes, a weaker base or a different counter-ion can disfavor the pathways leading to reduction. For Suzuki reactions, switching from a carbonate to a phosphate base (e.g., K₃PO₄) can sometimes be beneficial.

      • Modify the Ligand: The ligand influences the stability and reactivity of the palladium intermediates. Switching to a different bulky, electron-rich ligand may alter the relative rates of the desired coupling versus the undesired reduction.

      • Use a Boronate Ester: Boronic acids can sometimes promote side reactions. Converting the boronic acid to a more stable derivative, like a pinacol boronate ester, can lead to cleaner reactions.[7]

Problem 3: My amide coupling reaction between this compound and a sterically hindered carboxylic acid is extremely slow and low-yielding.
  • Q: Why is this reaction so difficult?

    • A: You are facing a combination of two challenging factors: low amine nucleophilicity and steric hindrance. The electron-withdrawing effects of the F and Cl atoms reduce the nucleophilicity of the benzylamine.[8] When this is combined with a sterically bulky carboxylic acid, the energy barrier for the formation of the tetrahedral intermediate is very high, leading to a slow reaction.[19]

  • Q: What catalytic strategies or reagents can I use to improve the outcome?

    • A:

      • Use a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be sufficient. Consider using stronger phosphonium-based (e.g., PyBOP, HBTU) or uranium/ammonium-based (e.g., HATU, HCTU) coupling reagents. These generate more highly activated esters in situ.

      • Consider Acyl Fluoride Formation: For severely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[19] Acyl fluorides are highly reactive but sterically small, minimizing steric clash with the amine. This can be done in situ using reagents like Cyanuric Fluoride or BTFFH under mild conditions.[19]

      • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against potential substrate or product degradation.

      • Add a Nucleophilic Catalyst: While not a primary catalyst, additives like 4-Dimethylaminopyridine (DMAP) can sometimes accelerate acylation reactions, although their effectiveness may be limited in highly hindered systems.

Visualization of Key Processes

Catalyst Selection Workflow for C-N Coupling

G start Start: N-Arylation of This compound catalyst_choice Choose Catalyst Metal start->catalyst_choice pd_path Palladium Catalysis (Buchwald-Hartwig) catalyst_choice->pd_path  Classic/Robust ni_path Nickel Catalysis (Milder Conditions) catalyst_choice->ni_path  Modern/Mild ligand_pd Select Pd Ligand (Bulky & Electron-Rich) pd_path->ligand_pd ligand_ni Select Ni Ligand (e.g., DalPhos family) ni_path->ligand_ni base_pd Select Base (Strong, Non-nucleophilic) ligand_pd->base_pd ligands Examples: XPhos, RuPhos, BrettPhos ligand_pd->ligands bases_pd Examples: NaOtBu, KOtBu, LHMDS base_pd->bases_pd base_ni Select Base System ligand_ni->base_ni ligands_ni_ex Example: PAd2-DalPhos ligand_ni->ligands_ni_ex bases_ni_ex Room Temp: NaOtBu Base-Sensitive Substrates: DBU/NaOTf base_ni->bases_ni_ex

Caption: Decision workflow for selecting a catalyst system for N-arylation.

Potential Side Reactions in Pd-Catalyzed Cross-Coupling

G CycleStart L-Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Cl CycleStart->OxAdd + Ar-Cl Decomp Catalyst Decomposition (Palladium Black) CycleStart->Decomp Impurities (O₂, H₂O) Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) OxAdd->Transmetal + Nucleophile (e.g., Ar'-B(OH)₂) Hydrodehalogenation Hydrodehalogenation (Ar-H) OxAdd->Hydrodehalogenation H⁺ Source (e.g., H₂O) RedElim Reductive Elimination Transmetal->RedElim RedElim->CycleStart Regenerates Catalyst Product Desired Product (Ar-Nu) RedElim->Product

Caption: Competing pathways in a generic Pd-catalyzed cross-coupling cycle.

Catalyst System Summary Tables

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig N-Arylation
ComponentRecommendationRationale
Pd Source G3/G4 Palladacycle PrecatalystProvides reliable, clean generation of the active Pd(0) catalyst.[14]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are needed to overcome the low nucleophilicity of the amine.[10][15]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required for efficient catalysis.[13]
Solvent Toluene, DioxaneAnhydrous, apolar aprotic solvents are standard.[16]
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.[13]
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura C-C Coupling
ComponentRecommendationRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Standard, effective palladium sources for Suzuki couplings.[6]
Ligand P(t-Bu)₃, cataCXium® A, SPhosHighly active ligands are required for the challenging oxidative addition to the C-Cl bond.[6][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Carbonate or phosphate bases are effective for the transmetalation step.[7][17]
Solvent Dioxane/H₂O, Toluene, DMFA co-solvent of water is often used to help dissolve the base and facilitate the reaction.[7]
Temperature 80 - 100 °CStandard temperature range for Suzuki couplings of aryl chlorides.

Key Experimental Protocols

Disclaimer: These are general starting procedures. Optimization of catalyst/ligand/base loading, temperature, and reaction time is often necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon) using anhydrous solvents.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the appropriate biarylphosphine ligand (e.g., XPhos, 2-4 mol %), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the vial with a septum cap and evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1-0.5 M concentration).

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid or boronate ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol %) and the phosphine ligand (e.g., SPhos, 4-10 mol %).

  • Seal the vial with a septum cap and evacuate and backfill with argon three times.

  • Add the degassed solvent system (e.g., a 10:1 mixture of dioxane:water, to achieve ~0.1-0.5 M concentration).

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the critical role of solvents in modulating the reactivity of this compound, focusing on common synthetic transformations such as N-alkylation and N-acylation. Our aim is to equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive site is the nucleophilic amino group (-NH₂), which readily participates in reactions such as N-alkylation, N-acylation, and reductive amination. The aromatic ring, activated by the electron-withdrawing fluorine and chlorine substituents, can also undergo nucleophilic aromatic substitution (SNAr), although this typically requires more forcing conditions compared to reactions at the amine.

Q2: How does the ortho-fluoro group influence the reactivity of the benzylamine?

A2: The ortho-fluoro substituent has a significant electronic effect. Being highly electronegative, it withdraws electron density from the aromatic ring, which can decrease the nucleophilicity of the benzylamine compared to non-fluorinated analogs.[1] This effect can necessitate more carefully optimized or slightly more forcing reaction conditions. However, in some contexts, the ortho-fluoro group can also influence the conformation of the molecule and participate in hydrogen bonding interactions with reagents or catalysts, subtly altering reaction pathways.[2]

Q3: Which solvents are generally recommended for reactions with this compound?

A3: The choice of solvent is highly dependent on the specific reaction. For nucleophilic substitutions where this compound acts as the nucleophile (e.g., N-alkylation and N-acylation), polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are generally preferred. These solvents are effective at dissolving the reactants and do not significantly solvate the amine nucleophile, leaving it more reactive.[3]

Q4: Can protic solvents be used?

A4: Protic solvents like ethanol or water can be used, but they may be less effective for reactions where the amine is the primary nucleophile. Protic solvents can form hydrogen bonds with the amine, creating a "solvent cage" that sterically hinders its approach to the electrophile and reduces its nucleophilicity.[4] However, for certain reactions like reductive aminations using sodium borohydride, protic solvents like methanol or ethanol are often the solvent of choice.

Troubleshooting Guide: N-Alkylation Reactions

N-alkylation is a common transformation for this compound. Below are common issues and their solutions.

Problem 1: Low or No Conversion to the N-Alkylated Product

Possible Causes & Solutions:

  • Inappropriate Solvent Choice:

    • Explanation: The solvent may not be effectively solvating the reactants or may be deactivating the nucleophile. Non-polar solvents are generally poor choices for these reactions.

    • Troubleshooting: If using a non-polar solvent (e.g., toluene, hexane), switch to a polar aprotic solvent like DMF, DMSO, or MeCN. These solvents enhance the reactivity of the amine nucleophile.[3]

  • Insufficient Base Strength:

    • Explanation: A base is required to neutralize the acid generated during the reaction (e.g., HBr from an alkyl bromide). If the base is too weak, the resulting ammonium salt of the starting material is unreactive.

    • Troubleshooting: Switch to a stronger, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary, used with caution in an appropriate anhydrous solvent like THF or DMF.

  • Low Reaction Temperature:

    • Explanation: The activation energy for the reaction may not be overcome at room temperature.

    • Troubleshooting: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. A typical temperature range for N-alkylation is 60-100 °C.[1]

Problem 2: Formation of Di-alkylated Side Product

Possible Causes & Solutions:

  • High Reactivity of Mono-alkylated Product:

    • Explanation: The mono-alkylated product is also a nucleophile and can react with the alkylating agent to form a di-alkylated product.

    • Troubleshooting:

      • Use an excess of the amine: Employing a 2 to 5-fold excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[5]

      • Slow addition of the alkylating agent: Adding the alkylating agent dropwise over a period of time helps to maintain a low concentration, reducing the likelihood of the mono-alkylated product reacting further.

      • Lower the reaction temperature: Reducing the temperature can sometimes slow down the second alkylation more than the first, improving selectivity.

Troubleshooting Guide: N-Acylation Reactions

N-acylation to form amides is another key reaction of this compound.

Problem 1: Incomplete Acylation

Possible Causes & Solutions:

  • Reduced Nucleophilicity of the Amine:

    • Explanation: As mentioned, the electron-withdrawing fluoro and chloro groups can reduce the inherent nucleophilicity of the amine, making it slower to react with acylating agents.[1]

    • Troubleshooting:

      • Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides or carboxylic acids (which require an activating agent).[6]

      • Use of a Catalyst: For less reactive systems, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

      • Solvent Choice: Polar aprotic solvents like DCM, THF, or DMF are generally effective. Ensure the starting materials are fully dissolved.[7]

  • Inadequate Acid Scavenger:

    • Explanation: The reaction of an acyl chloride with the amine generates one equivalent of HCl, which will protonate the starting amine, rendering it unreactive.

    • Troubleshooting: Use at least one equivalent of a non-nucleophilic base to scavenge the HCl. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[8] Pyridine can also be used as both a base and a solvent.

Problem 2: Side Reactions and Product Degradation

Possible Causes & Solutions:

  • Reaction with Solvent:

    • Explanation: Highly reactive acylating agents can sometimes react with nucleophilic solvents like DMF, especially at elevated temperatures.

    • Troubleshooting: For highly reactive acyl chlorides, consider using a less reactive solvent like DCM or THF and running the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Formation of Symmetric Anhydride:

    • Explanation: If water is present in the reaction, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which can then react with another molecule of the acyl chloride to form a symmetric anhydride. This reduces the amount of acylating agent available to react with the amine.

    • Troubleshooting: Ensure that all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

Data Presentation

Table 1: Properties of Common Solvents for Reactions of this compound
SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (μ, D)Type
Dichloromethane (DCM)CH₂Cl₂409.11.60Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.51.75Polar Aprotic
Acetonitrile (MeCN)CH₃CN8237.53.92Polar Aprotic
Dimethylformamide (DMF)C₃H₇NO153383.82Polar Aprotic
Dimethyl sulfoxide (DMSO)C₂H₆OS189473.96Polar Aprotic
Ethanol (EtOH)C₂H₆O79301.69Polar Protic
Methanol (MeOH)CH₄O65331.70Polar Protic
TolueneC₇H₈1112.40.36Non-Polar

Data sourced from multiple references.[5][9][10]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general starting point for the N-alkylation of this compound with an alkyl halide.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a polar aprotic solvent such as DMF or MeCN (to make a 0.1-0.5 M solution).

  • Add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Amine in Solvent (DMF) B 2. Add Base (K2CO3) A->B Stir C 3. Add Alkyl Halide B->C D 4. Heat (60-80 °C) & Monitor C->D E 5. Quench with H2O & Extract D->E Cool F 6. Dry & Concentrate E->F G 7. Purify (Chromatography) F->G H H G->H Final Product

Caption: General workflow for the N-alkylation of this compound.

Protocol 2: General Procedure for N-Acylation with an Acyl Chloride

This protocol is a standard method for forming an amide using an acyl chloride.

  • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of the same solvent, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

N_Acylation_Mechanism reagents This compound (R-NH2) + Acyl Chloride (R'-COCl) Nucleophilic Attack intermediate Tetrahedral Intermediate [O-]-C-[Cl]-[NH2+R]-R' reagents:n->intermediate product_formation Product Formation Collapse & Proton Transfer intermediate->product_formation:p product {Amide (R-NH-CO-R') + HCl} product_formation->product

Caption: Simplified mechanism of N-acylation.

References

Technical Support Center: Navigating Solubility Challenges of 5-Chloro-2-fluorobenzylamine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common yet critical challenge in organic synthesis: the poor solubility of 5-Chloro-2-fluorobenzylamine. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, understanding and overcoming its solubility limitations is paramount to achieving optimal reaction outcomes.[1] This resource is designed to provide you with the expert insights and practical methodologies needed to ensure your reactions proceed smoothly and efficiently.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound (C₇H₇ClFN, MW: 159.59 g/mol ) is a substituted benzylamine that, despite its utility, can present solubility challenges in various reaction systems.[2] Its aromatic ring and halogen substituents contribute to its somewhat non-polar character, while the primary amine group provides a site for hydrogen bonding and potential protonation. The interplay of these structural features can lead to limited solubility in a range of common organic solvents, potentially causing issues such as:

  • Incomplete or slow reactions

  • Low product yields

  • Formation of byproducts

  • Difficulties in product purification

This guide will walk you through a systematic approach to diagnose and resolve these solubility-related hurdles.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents can I expect this compound to have reasonable solubility?

A1: While specific quantitative solubility data is not extensively published, based on its structure ("like dissolves like"), this compound is expected to be most soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and reasonably soluble in chlorinated solvents like dichloromethane (DCM). Its solubility is likely to be lower in less polar solvents like toluene and ethereal solvents such as tetrahydrofuran (THF), and significantly lower in non-polar hydrocarbon solvents like hexanes.

Q2: How does the basicity of the amine group affect its solubility?

A2: The primary amine group in this compound is basic and can be protonated to form a benzylammonium salt. As a general principle, the salt form of an amine is significantly more soluble in polar solvents, especially water, than the free base.[3] This property can be leveraged to your advantage in both reaction setup and workup procedures.

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, for most solid solutes, increasing the temperature of the solvent will increase solubility. If you are experiencing solubility issues, gently warming the reaction mixture can help to dissolve the starting material. However, be mindful of the thermal stability of your reactants and products, and ensure the reaction temperature is compatible with the desired chemical transformation.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting and overcoming poor solubility of this compound in your reactions.

Problem 1: My reaction is sluggish or incomplete, and I suspect poor solubility of the amine.

This is a common scenario where the reactants are not in the same phase, leading to a slow reaction rate.

Causality: For a reaction to proceed efficiently, the reactants must be able to interact at a molecular level. If this compound is not fully dissolved in the reaction solvent, the effective concentration of the amine in solution is low, leading to a reduced reaction rate.

Solutions:

  • Co-solvent Systems: The use of a co-solvent can significantly enhance the solubility of a poorly soluble reactant.[4] A co-solvent is a second solvent added to the primary reaction solvent to create a mixture with improved solvating properties.

    • Strategy: Start by using a small amount of a polar aprotic co-solvent in which this compound is known to be highly soluble, such as DMF or DMSO. Add the co-solvent dropwise to the reaction mixture until the amine dissolves. Be mindful that the co-solvent can also affect the overall reaction kinetics and selectivity.

    Experimental Protocol: Co-solvent Screening

    • To a small vial, add a known amount of this compound.

    • Add a measured volume of your primary reaction solvent and stir. Observe for dissolution.

    • If the amine does not dissolve, add a co-solvent (e.g., DMF) in small increments (e.g., 5% v/v) and stir.

    • Continue adding the co-solvent until the amine is fully dissolved.

    • Run a small-scale test reaction in the optimized solvent system to ensure it does not negatively impact the reaction outcome.

  • pH Adjustment: For reactions in polar protic solvents or biphasic systems, adjusting the pH can be a powerful tool to increase the solubility of the amine. By adding a small amount of acid, the amine is protonated to its more soluble ammonium salt form.

    • Strategy: If your reaction conditions are compatible with an acidic environment, consider adding a stoichiometric amount of a non-nucleophilic acid (e.g., a catalytic amount of a strong acid like HCl if water is present, or a soluble organic acid like p-toluenesulfonic acid in an organic solvent) to protonate the amine. This can be particularly effective in reactions where the amine's nucleophilicity is not required in the initial step.

    Logical Workflow for Solubility Enhancement

    G Start Reaction with Poor Amine Solubility Check_Solvent Is the amine fully dissolved? Start->Check_Solvent Incomplete_Dissolution Incomplete Dissolution Check_Solvent->Incomplete_Dissolution No Co_Solvent Option 1: Add Co-solvent (e.g., DMF, DMSO) Incomplete_Dissolution->Co_Solvent pH_Adjust Option 2: pH Adjustment (if applicable) Incomplete_Dissolution->pH_Adjust PTC Option 3: Phase-Transfer Catalysis (for biphasic systems) Incomplete_Dissolution->PTC Reaction_Proceeds Homogeneous Reaction Mixture -> Improved Rate & Yield Co_Solvent->Reaction_Proceeds pH_Adjust->Reaction_Proceeds PTC->Reaction_Proceeds

    Caption: A decision-making workflow for addressing poor solubility.

Problem 2: I am running a reaction with an aqueous phase and an organic phase, and the reaction is not proceeding.

This is a classic example of a heterogeneous reaction where the reactants are separated by a phase boundary.

Causality: In a biphasic system, the reaction can only occur at the interface between the two liquid phases, which is a very small portion of the total reaction volume. This severely limits the reaction rate.

Solution: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases.[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports one of the reactants (usually the anion) from the aqueous phase to the organic phase where it can react with the substrate.[7][8]

  • Mechanism of Action: The lipophilic cation of the phase-transfer catalyst pairs with the anion in the aqueous phase, and this ion pair is soluble in the organic phase. Once in the organic phase, the anion is "naked" and highly reactive towards the organic substrate.

    Mechanism of Phase-Transfer Catalysis

    PTC cluster_0 Aqueous Phase cluster_1 Organic Phase Nu_aq Nucleophile (Nu⁻) Ion_Pair [Q⁺Nu⁻] Ion Pair Nu_aq->Ion_Pair Phase Transfer Cat_aq Catalyst Cation (Q⁺) Cat_aq->Ion_Pair Amine_org This compound (R-NH₂) Product_org Product (R-NH-Nu) Amine_org->Product_org Ion_Pair->Amine_org Reaction

    Caption: Simplified mechanism of phase-transfer catalysis.

    Experimental Protocol: Implementing Phase-Transfer Catalysis

    • Set up the biphasic reaction mixture with this compound in a suitable organic solvent and the nucleophile (e.g., a sodium salt) in water.

    • Add a catalytic amount of a phase-transfer catalyst (typically 1-10 mol%). A good starting point is tetrabutylammonium bromide (TBAB).

    • Stir the reaction mixture vigorously to ensure a large surface area between the two phases.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

Data Summary Table

Solvent ClassExamplesExpected Solubility of this compoundNotes
Polar Aprotic DMF, DMSO, AcetonitrileHighGood choice for creating a homogeneous reaction mixture. May be difficult to remove during workup.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighVersatile solvents for a wide range of reactions.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateMay require a co-solvent for complete dissolution.
Aromatic Toluene, XyleneLowOften used in reactions at elevated temperatures.
Alcohols Methanol, EthanolLow to ModerateCan act as a nucleophile in some reactions.
Non-polar Hexanes, HeptaneVery LowGenerally unsuitable as a primary solvent.

Concluding Remarks

Overcoming the poor solubility of this compound is a manageable challenge with a systematic and informed approach. By understanding the underlying chemical principles and employing techniques such as the use of co-solvents, pH adjustment, and phase-transfer catalysis, researchers can significantly improve reaction efficiency, leading to higher yields and purer products. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these strategies to your specific synthetic needs. For further assistance, please do not hesitate to contact our technical support team.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-Based BTK Inhibitors Derived from 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. 5-Chloro-2-fluorobenzylamine has emerged as a cornerstone building block, particularly in the synthesis of targeted covalent inhibitors. Its unique electronic and structural properties make it an ideal fragment for engaging with challenging biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a prominent class of therapeutics derived from this versatile amine: pyrimidine-based inhibitors of Bruton's tyrosine kinase (BTK).

BTK is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell receptor (BCR) pathway.[1][2] Its dysregulation is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as several autoimmune disorders. Consequently, BTK has become a high-value target for therapeutic intervention.[1][3] This guide will dissect the key structural modifications of BTK inhibitors built from the this compound scaffold, providing comparative data and experimental context for researchers in the field of drug discovery.

The Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

BTK is a member of the Tec family of kinases and its activation is a critical step in relaying signals from the B-cell surface to downstream effectors that control cell proliferation, survival, and differentiation.[1][2] A highly successful strategy for inhibiting BTK involves the use of targeted covalent inhibitors. These molecules are designed to form a permanent covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the kinase.[4][5] This irreversible binding ensures a durable and potent blockade of BTK activity.

The general pharmacophore for these inhibitors consists of three key components:

  • A Hinge-Binding Moiety: Typically a heterocyclic core like pyrimidine that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

  • A Recognition Element: A substituted aromatic group that occupies a hydrophobic pocket, providing potency and selectivity. The 5-chloro-2-fluorobenzyl group derived from our starting material serves this purpose.

  • A Covalent "Warhead": An electrophilic group, such as an acrylamide or butynamide, positioned to react with the Cys481 residue.

Core Synthesis Strategy: Building the Inhibitor Scaffold

The primary synthetic route leverages the nucleophilicity of the this compound to couple it with a suitable heterocyclic core, most commonly a di-substituted pyrimidine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the amine displaces a leaving group (e.g., a halogen) on the pyrimidine ring. Subsequent chemical steps are then used to install the covalent warhead.

G cluster_0 Step 1: Core Coupling (SNAr) cluster_1 Step 2: Linker & Warhead Addition A This compound C Intermediate 1 (Core Scaffold) A->C Base (e.g., DIPEA) Solvent (e.g., NMP) B 2,4-Dichloropyrimidine B->C D Intermediate 1 F Final BTK Inhibitor D->F Coupling Reaction E Piperidine-derivative + Warhead Precursor E->F

Caption: General workflow for synthesizing pyrimidine-based BTK inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the contribution of each molecular fragment to the overall biological activity, using the second-generation BTK inhibitor Acalabrutinib as a primary reference point.

Part A: The 5-Chloro-2-fluorobenzyl Moiety

This fragment, derived directly from the starting material, is crucial for potent binding. It occupies a hydrophobic pocket in the BTK active site.

  • 2-Fluoro Group: The fluorine atom at the 2-position is critical. It is believed to engage in favorable interactions within the binding pocket and can enhance metabolic stability by blocking a potential site of oxidation. Its electron-withdrawing nature also influences the overall electronics of the ring.

  • 5-Chloro Group: The chlorine atom at the 5-position projects into a hydrophobic region. SAR studies have shown that this chloro substituent is more favorable than a fluoro atom at the same position, likely due to its greater hydrophobicity, which optimizes van der Waals interactions in the binding site.[6] Replacing the chlorine with hydrogen or smaller halogens generally leads to a significant loss in potency.

Part B: The Pyrimidine Core and Linker

The central pyrimidine ring acts as the primary scaffold, orienting the other functional groups.

  • Amino Linker: The secondary amine linking the benzyl group to the pyrimidine is essential for maintaining the correct geometry. N-alkylation of this amine is generally detrimental to activity.

  • C4-Position Linker: The substituent at the C4 position of the pyrimidine is a key diversification point. In Acalabrutinib, this position is linked to a piperidine ring, which serves to correctly position the covalent warhead for reaction with Cys481. Modifications to this linker can drastically alter binding kinetics and potency.

Part C: The Covalent Warhead

The nature of the electrophilic "warhead" is a defining feature of second-generation BTK inhibitors, directly impacting selectivity.

  • Acrylamide vs. Butynamide: The first-generation inhibitor, Ibrutinib, utilizes an acrylamide warhead. While effective, this group is highly reactive and can lead to off-target covalent interactions with other kinases (e.g., EGFR, JAK3), resulting in side effects.[7] Acalabrutinib incorporates a butynamide warhead, which is less electrophilic.[8] This reduced reactivity leads to a much higher selectivity for BTK, as the covalent bond formation is more dependent on optimal positioning and the specific microenvironment of the BTK active site, thereby minimizing off-target effects.[8][9]

SAR cluster_main Key SAR Insights for BTK Inhibitors Image A 5-Chloro: Optimal for hydrophobic pocket. (> F, H) A->pA B 2-Fluoro: Enhances binding & stability. B->pB C Pyrimidine Core: Scaffold for hinge binding. C->pC D Piperidine Linker: Positions warhead. D->pD E Butynamide Warhead: Improves selectivity over acrylamide (less reactive). E->pE

Caption: Key structure-activity relationships of Acalabrutinib-like BTK inhibitors.

Comparative Performance Data

The table below summarizes the SAR for key modifications on the pyrimidine scaffold. Potency is measured by the half-maximal inhibitory concentration (IC₅₀) against the BTK enzyme and proliferation of B-cell cancer cell lines.

Compound IDKey Modification from Reference ScaffoldBTK IC₅₀ (nM)Anti-proliferative IC₅₀ (Raji Cells, µM)Reference
Acalabrutinib Reference Scaffold 3 - 5 ~1.5 [8][9]
Analog 1Acrylamide Warhead (Ibrutinib-like)< 1~0.1[2]
Analog 2No 5-Chloro on benzyl ring> 100> 20SAR Principle
Analog 33-methylphenylcarbamoyl on anilinePotent (82.76% inh. @ 100nM)6.98[6]
Analog 46-amino-1,3,5-triazine core17.0Potent activity[7]

Note: Data is compiled from multiple sources and serves for comparative purposes. Direct comparison between assays from different labs should be made with caution.

Key Experimental Protocols

Synthesis of N-(5-chloro-2-fluorobenzyl)-2,4-dichloropyrimidine-5-amine (Core Intermediate)

This protocol describes a representative SNAr reaction to form the core scaffold.

  • Reagents & Setup: To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add this compound (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 80°C for 4-6 hours, monitoring progress by LC-MS. The reaction selectively substitutes the more reactive chlorine at the 4-position.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired intermediate.

In Vitro BTK Enzyme Inhibition Assay (LanthScreen™ TR-FRET)

This protocol outlines a common method for determining the potency of inhibitors against the isolated BTK enzyme.

  • Reagents:

    • Recombinant BTK enzyme (human)

    • Fluorescein-labeled poly-GT peptide substrate

    • ATP

    • Terbium-labeled anti-phosphotyrosine antibody (detection antibody)

    • Assay Buffer (e.g., TRIS-HCl, MgCl₂, DTT, BSA)

    • Test compounds serially diluted in DMSO.

  • Procedure:

    • Add 2.5 µL of 4X serially diluted test compound to the wells of a low-volume 384-well plate. Add 2.5 µL of 4X BTK enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of 2X substrate/ATP mixture to initiate the kinase reaction.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of 2X detection solution (containing the Terbium-labeled antibody in EDTA-containing buffer) to stop the reaction.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The SAR studies of compounds derived from this compound have been instrumental in the development of highly potent and selective BTK inhibitors. The analysis clearly demonstrates that each component of the final molecule is finely tuned for optimal performance:

  • The 5-chloro-2-fluorobenzyl group is a privileged fragment for potent hydrophobic and electronic interactions.

  • A central pyrimidine scaffold serves as an effective hinge-binder.

  • The use of a less reactive butynamide warhead is a key strategy for achieving superior kinase selectivity compared to first-generation inhibitors, leading to improved safety profiles.[8][9]

Future research in this area will likely focus on developing reversible or non-covalent inhibitors to further mitigate risks associated with permanent target engagement and potential resistance mutations. Additionally, exploring novel heterocyclic cores and alternative linker strategies based on the foundational SAR principles outlined in this guide will continue to be a fruitful avenue for discovering the next generation of kinase inhibitors.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, providing documented evidence that a procedure is fit for its intended purpose.[1][2] This guide provides an in-depth, experience-driven comparison of analytical method validation for the quantification of 5-Chloro-2-fluorobenzylamine, a key intermediate in pharmaceutical synthesis.[3] We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and presenting a framework for creating a self-validating analytical system.

The Analytical Landscape: Choosing the Right Tool for this compound

This compound is a substituted benzylamine with a molecular weight of 159.59 g/mol .[4][5] Its chemical structure lends itself to analysis by several chromatographic techniques. The two most common and powerful options are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): Often the workhorse of pharmaceutical analysis, HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. Given the amine functional group, reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile and water with a pH modifier) would be a primary choice. Detection is typically achieved using a UV detector, as the benzene ring provides a chromophore.

  • Gas Chromatography (GC): As a volatile compound, this compound is also a good candidate for GC analysis.[6][7] Coupling GC with a mass spectrometer (GC-MS) provides excellent specificity and sensitivity.[6] Derivatization is a potential consideration to improve peak shape and thermal stability, though it may not be strictly necessary.

For the purpose of this guide, we will focus on the validation of a reverse-phase HPLC-UV method due to its widespread availability and applicability in quality control laboratories. However, we will also draw comparisons to a potential GC-MS method to highlight the relative strengths and weaknesses of each approach.

The Pillars of Method Validation: A Comprehensive Framework

The validation of an analytical method is a systematic process that establishes its performance characteristics. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for this process.[1][8][9][10][11][12][13][14][15][16][17][18] The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results to the true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Below is a diagram illustrating the logical workflow of an analytical method validation study.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD_LOQ LOD & LOQ Acc->LOD_LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine Use & Monitoring Rob->Imp

Caption: Workflow for Analytical Method Validation.

Experimental Protocols and Data Analysis: A Practical Guide

Here, we provide detailed, step-by-step methodologies for validating an HPLC-UV method for the quantification of this compound.

Experimental Protocol: HPLC-UV Method for this compound

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of 50:50 Acetonitrile:Water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Validation Parameter Walkthrough

Causality: The goal is to demonstrate that the analytical signal is solely due to this compound and not from any potential impurities, degradation products, or matrix components.

Protocol:

  • Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject the working standard of this compound.

  • Prepare a solution containing known related substances or potential impurities and inject it to demonstrate separation from the main analyte peak.

  • If analyzing in a matrix (e.g., a drug product formulation), spike the matrix with the analyte and demonstrate that there are no interfering peaks from the excipients.

Comparison with GC-MS: A GC-MS method offers inherently higher specificity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for characteristic fragment ions of this compound, providing a much higher degree of confidence in peak identity.

Causality: This establishes the concentration range over which the method is accurate, precise, and proportional.

Protocol:

  • Prepare at least five concentrations of the working standard solution covering the expected range of the assay (e.g., 5, 10, 25, 50, and 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
5125,432
10251,876
25628,990
501,256,780
1002,514,560
0.9998

Causality: To demonstrate that the measured value is close to the actual value. This is often assessed by spike recovery.

Protocol:

  • Prepare samples at three concentration levels (low, medium, and high) across the linear range (e.g., 10, 50, and 90 µg/mL) by spiking a known amount of analyte into a blank matrix.

  • Analyze each concentration in triplicate.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Data Presentation:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean of n=3)% Recovery
109.999.0%
5050.3100.6%
9089.699.6%

Causality: To assess the random error of the method, both within a single day (repeatability) and between days (intermediate precision).

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Data Presentation:

Precision TypenMean Concentration (µg/mL)Standard Deviation% RSD
Repeatability650.10.450.9%
Intermediate Precision649.80.601.2%

Causality: To determine the lowest concentration at which the analyte can be reliably detected and quantified.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of dilute solutions and measuring the S/N ratio.

Data Presentation:

ParameterS/N RatioEstimated Concentration (µg/mL)
LOD~3:10.5
LOQ~10:11.5

Comparison with GC-MS: A GC-MS method, particularly with a modern mass spectrometer, will likely have significantly lower LOD and LOQ values compared to an HPLC-UV method, making it more suitable for trace-level analysis.

Causality: To ensure the method is reliable during normal use, where small variations in experimental conditions are expected.

Protocol:

  • Deliberately vary critical method parameters one at a time.

  • Analyze a sample under each varied condition and assess the impact on the results.

Parameters to Vary:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The results should not be significantly affected by the variations (e.g., peak retention time shift should be minimal, and the assay value should remain within acceptable limits).

The relationship between these validation parameters is illustrated in the following diagram.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion: A Self-Validating System

The validation of an analytical method for this compound, or any other analyte, is more than a regulatory requirement; it is a fundamental scientific practice that ensures the quality and reliability of data. By understanding the "why" behind each validation parameter and by meticulously documenting the experimental evidence, researchers can build a self-validating system that is robust, reliable, and fit for its intended purpose.

While the HPLC-UV method presented here is a robust and widely applicable choice, the selection of an analytical technique should always be guided by the specific requirements of the analysis, such as the need for higher sensitivity (favoring GC-MS) or the nature of the sample matrix. The principles and protocols outlined in this guide provide a comprehensive framework for the successful validation of any chosen method.

References

A Comparative Spectroscopic Guide to 5-Chloro-2-fluorobenzylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of the versatile pharmaceutical intermediate, 5-Chloro-2-fluorobenzylamine, and its common synthetic precursors, 5-chloro-2-fluorobenzaldehyde and 5-chloro-2-fluorobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of spectral interpretation, offering a practical framework for reaction monitoring and quality control during the synthesis of this valuable compound.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. The primary amine functionality provides a reactive handle for the introduction of diverse pharmacophores. Consequently, robust and reliable analytical methods are paramount to ensure the identity and purity of this key intermediate and to monitor its formation from its precursors.

Synthetic Pathways: From Precursor to Product

Two principal synthetic routes are commonly employed for the preparation of this compound: the reduction of a nitrile and the reductive amination of an aldehyde. Understanding the spectroscopic signatures of the starting materials and the final product is essential for tracking the progress of these transformations.

Nitrile Reduction Pathway

This route involves the reduction of the cyano group of 5-chloro-2-fluorobenzonitrile to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically effective for this transformation.

DOT Script for Nitrile Reduction Pathway

Nitrile_Reduction cluster_0 Precursor 5-chloro-2-fluorobenzonitrile Reagent LiAlH₄ / Ether then H₂O workup Product This compound Reagent->Product Reduction

Caption: Synthetic route from nitrile to amine.

Reductive Amination Pathway

Alternatively, this compound can be synthesized via the reductive amination of 5-chloro-2-fluorobenzaldehyde. This one-pot reaction typically involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.[2]

DOT Script for Reductive Amination Pathway

Reductive_Amination cluster_0 Precursor 5-chloro-2-fluorobenzaldehyde Reagents NH₃ / Reducing Agent (e.g., NaBH₄) Product This compound Reagents->Product Reductive Amination Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification start Precursor (Nitrile or Aldehyde) reaction Reaction (Reduction or Reductive Amination) start->reaction product Crude Product reaction->product ftir FTIR product->ftir nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry product->ms interpretation Compare spectra to precursor and known data ftir->interpretation nmr->interpretation ms->interpretation verification Confirm structure of This compound interpretation->verification

References

Comparative In Vitro Evaluation of 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea Analogs as Checkpoint Kinase 1 (Chk1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel class of potent and selective Checkpoint Kinase 1 (Chk1) inhibitors: 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas. The inhibition of Chk1, a crucial serine/threonine kinase in the DNA damage response pathway, is a promising strategy in cancer therapy. By abrogating cell cycle checkpoints, Chk1 inhibitors can sensitize cancer cells to the effects of DNA-damaging agents. This guide will delve into the synthesis, preliminary structure-activity relationships (SAR), and in vitro biological activities of these analogs, offering valuable insights for researchers and drug development professionals in the field of oncology.

The Rationale for Targeting Chk1 with 5-Chloro-2-alkoxyphenyl Urea Analogs

Checkpoint Kinase 1 (Chk1) is a key regulator of the cell cycle, particularly in response to DNA damage. When DNA integrity is compromised, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer cells, particularly those with a p53-deficient background, the reliance on the Chk1-mediated checkpoint for survival is heightened. Therefore, inhibiting Chk1 in combination with DNA-damaging chemotherapy is a promising therapeutic strategy to induce selective cancer cell death.

The 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea scaffold has emerged as a promising starting point for the development of potent and selective Chk1 inhibitors. The strategic placement of the chloro and alkoxy groups on the phenyl ring, coupled with the cyanopyrazinyl urea moiety, provides a framework for optimizing potency and selectivity. This guide will explore how modifications to this core structure influence the in vitro efficacy of these analogs.

In Vitro Evaluation of Chk1 Inhibitory Activity

A series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea analogs were synthesized and evaluated for their ability to inhibit Chk1 kinase activity. The half-maximal inhibitory concentration (IC50) values were determined through in vitro kinase assays.

Comparative Analysis of Chk1 Inhibition
Compound IDR Group (Alkoxy)Chk1 IC50 (nM)[1]
2a Methoxy (OCH3)10
2b Ethoxy (OCH2CH3)7
2c n-Propoxy (O(CH2)2CH3)6
2d Isopropoxy (OCH(CH3)2)8
2e n-Butoxy (O(CH2)3CH3)3

The data reveals that the nature of the alkoxy substituent at the 2-position of the phenyl ring significantly influences the inhibitory potency against Chk1. A clear trend is observed where increasing the length of the linear alkyl chain of the alkoxy group from methoxy to n-butoxy leads to a progressive increase in potency, with the n-butoxy analog (2e ) exhibiting the lowest IC50 value of 3 nM.[1]

Cellular Activity and Potentiation of Chemotherapy

Beyond enzymatic inhibition, the cellular activity of these compounds was assessed to determine their potential as cancer therapeutics. A key measure of efficacy for a Chk1 inhibitor is its ability to potentiate the cytotoxic effects of DNA-damaging agents.

Chemopotentiation in HeLa Cells

The most potent analog, 2e , was evaluated for its ability to enhance the anti-proliferative effects of doxorubicin, a well-known DNA-damaging agent, in HeLa human cervical cancer cells.

TreatmentIC50 (nM)[1]Fold Potentiation[1]
Doxorubicin alone110-
Doxorubicin + 100 nM 2e 5>22

The results demonstrate that compound 2e significantly sensitizes HeLa cells to doxorubicin, reducing its IC50 by over 22-fold.[1] This potentiation effect is a strong indicator that the compound is effectively inhibiting the Chk1-mediated cell cycle checkpoint in a cellular context.

Mechanism of Action: Abrogation of Cell Cycle Checkpoints

To confirm the mechanism of action, flow cytometry analysis was performed on H1299 human non-small cell lung carcinoma cells. This analysis confirmed that compound 2e abrogates both the G2 checkpoint arrest induced by doxorubicin and the S checkpoint arrest induced by camptothecin.[1]

G2_Checkpoint_Abrogation cluster_0 DNA Damage Response cluster_1 Effect of Chk1 Inhibitor DNA_Damage DNA Damage (e.g., Doxorubicin) Chk1_Activation Chk1 Activation DNA_Damage->Chk1_Activation G2_Arrest G2 Cell Cycle Arrest Chk1_Activation->G2_Arrest DNA_Repair DNA Repair G2_Arrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe & Cell Death G2_Arrest->Mitotic_Catastrophe Abrogation Chk1_Inhibitor 1-(5-chloro-2-alkoxyphenyl)- 3-(5-cyanopyrazin-2-yl)urea Chk1_Inhibitor->Chk1_Activation

Caption: Abrogation of the G2 checkpoint by 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea analogs.

Experimental Protocols

In Vitro Chk1 Kinase Assay
  • Enzyme and Substrate Preparation: Recombinant human Chk1 enzyme and a suitable peptide substrate (e.g., a synthetic peptide derived from Cdc25C) are prepared in a kinase buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The Chk1 enzyme, substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: The phosphorylation of the substrate is quantified using a suitable method, such as a radiometric assay (e.g., using [γ-³³P]ATP) or a fluorescence-based assay.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the DNA-damaging agent (e.g., doxorubicin) in the presence or absence of a fixed concentration of the Chk1 inhibitor.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt to formazan by viable cells.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment: Cells (e.g., H1299) are treated with a DNA-damaging agent to induce cell cycle arrest, followed by treatment with the Chk1 inhibitor.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined based on the PI fluorescence intensity.

Structure-Activity Relationship (SAR) Summary

The preliminary SAR studies on the 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea series have provided valuable insights for further optimization.

SAR_Summary cluster_Core Core Scaffold cluster_Modifications Key Modifications & Effects Core 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea R_group R Group (Alkoxy Chain Length) Core->R_group Modification at R Selectivity Maintained Selectivity Core->Selectivity Maintained across analogs Potency Increased Potency R_group->Potency Longer linear chain

Caption: Key structure-activity relationships for the 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea series of Chk1 inhibitors.

Conclusion

The 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea analogs represent a promising new class of potent and selective Chk1 inhibitors. The in vitro data clearly demonstrates their ability to inhibit Chk1 enzymatic activity in the low nanomolar range and to effectively potentiate the effects of DNA-damaging chemotherapy in cancer cell lines. The observed structure-activity relationship, where longer linear alkoxy chains enhance potency, provides a clear direction for the design of future analogs. While in vivo data for this specific series is not extensively available in the public domain, the strong in vitro profile of these compounds warrants further investigation into their pharmacokinetic properties and in vivo efficacy in preclinical cancer models.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Chloro-2-fluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative molecular docking studies of 5-Chloro-2-fluorobenzylamine derivatives. By synthesizing technical accuracy with field-proven insights, this document serves as a practical manual for leveraging in silico techniques to accelerate the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of a Halogenated Scaffold

The this compound scaffold is a versatile building block in medicinal chemistry.[1][2] The strategic placement of halogen atoms—chlorine and fluorine—can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3] Specifically, the chlorine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases in a protein's active site, which can enhance ligand-receptor complex stability.[4][5][6][7][8] Derivatives of this scaffold have been investigated for a range of biological activities, including enzyme inhibition.[9][10][11][12]

Comparative molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a series of molecules to a specific protein target.[13][14][15] By comparing the docking scores and interaction patterns of various derivatives, researchers can elucidate Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective compounds. This guide will walk through the essential steps of designing, executing, and validating a comparative docking study, using α-glucosidase as a therapeutically relevant example target.

Part 1: Designing a Robust Comparative Docking Study

A successful docking study is built on a foundation of careful planning and methodological rigor. The choices made at this stage directly impact the reliability and predictive power of the in silico results.

Selection of a Therapeutically Relevant Protein Target

The first and most critical step is selecting an appropriate protein target. The choice should be driven by the known or hypothesized biological activity of the compound class. Given that various benzylamine and halogenated derivatives have shown promise as enzyme inhibitors, we will select α-glucosidase as our target for this guide.[9][11]

  • Rationale: α-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated strategy for managing Type 2 Diabetes Mellitus.[9] Potent inhibitors can delay glucose absorption, mitigating post-prandial hyperglycemia.

  • Structural Availability: A high-resolution crystal structure of α-glucosidase in complex with an inhibitor is available in the Protein Data Bank (PDB). For this study, we will use PDB ID: 2F6D .[16] The presence of a co-crystallized ligand is crucial for validating the docking protocol.

Curating the Ligand Library: A Hypothetical Set of Derivatives

To conduct a comparative study, a library of derivatives based on the this compound core is required. These derivatives should systematically explore substitutions at key positions to probe the chemical space around the scaffold. For this guide, we will consider a hypothetical library with modifications at the amine group (R1) and the phenyl ring (R2).

Table 1: Hypothetical Ligand Library of this compound Derivatives

Compound IDCore ScaffoldR1 SubstitutionR2 Substitution
LIG-001 This compound-H-H (Parent)
LIG-002 This compound-Acetyl-H
LIG-003 This compound-H4-Hydroxy
LIG-004 This compound-Acetyl4-Hydroxy
LIG-005 This compound-H4-Trifluoromethyl

This library allows for the systematic evaluation of how changes in electronics (hydroxy vs. trifluoromethyl) and steric bulk/H-bonding potential (amine vs. acetyl) affect binding.

Part 2: The Self-Validating Docking Workflow

To ensure the trustworthiness of docking results, the protocol must be validated. This is achieved by demonstrating that the chosen software and parameters can accurately reproduce the experimentally determined binding pose of a known ligand.

The Workflow Diagram

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase PDB 1. Fetch Protein (PDB: 2F6D) PrepProt 2. Prepare Protein (Remove water, add H+) PDB->PrepProt Grid 4. Define Binding Site & Generate Grid PrepProt->Grid LigLib 3. Prepare Ligands (2D to 3D, energy minimize) Docking 7. Dock Derivative Library LigLib->Docking Redock 5. Re-dock Native Ligand (Acarbose) Grid->Redock RMSD 6. Calculate RMSD Redock->RMSD RMSD->Grid If RMSD >= 2.0 Å Refine Grid/Parameters RMSD->Docking If RMSD < 2.0 Å Protocol Validated Analysis 8. Analyze Results (Scores & Poses) Docking->Analysis

Caption: A self-validating molecular docking workflow.

Detailed Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the step-by-step methodology using widely accessible software tools.

Required Software:

  • PyMOL: Molecular visualization system.

  • AutoDock Tools (ADT): Graphical front-end for preparing docking simulations.

  • AutoDock Vina: The docking engine.

Protocol Steps:

  • Protein Preparation: a. Download the crystal structure of α-glucosidase (PDB ID: 2F6D) from the Protein Data Bank. b. Open the PDB file in PyMOL. Remove all water molecules and any heteroatoms not essential for binding. c. Save the cleaned protein structure as protein.pdb. d. Open protein.pdb in AutoDock Tools. Add polar hydrogens and assign Kollman charges. e. Save the prepared protein as protein.pdbqt.

  • Ligand Preparation: a. Sketch each derivative (LIG-001 to LIG-005) in a 2D chemical drawing tool and save as SDF or MOL files. b. Use a program like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization. c. Open each 3D ligand structure in AutoDock Tools. Detect the rotatable bonds and assign Gasteiger charges. d. Save each prepared ligand in the .pdbqt format (e.g., LIG-001.pdbqt).

  • Protocol Validation via Re-docking: a. Extract the native ligand (Acarbose) from the original 2F6D PDB file and prepare it as a .pdbqt file as described in Step 2. b. In AutoDock Tools, with protein.pdbqt loaded, define the grid box. Center the grid on the co-crystallized Acarbose to encompass the entire binding site. A box size of 25x25x25 Å is a good starting point. c. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the grid center coordinates, and the box dimensions. d. Run AutoDock Vina to re-dock Acarbose into the active site. e. Crucial Validation Step: Superimpose the docked pose of Acarbose with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is considered a successful validation, confirming the protocol's ability to find the correct binding mode.[16][17][18][19][20]

  • Comparative Docking of Derivatives: a. Using the validated grid parameters from Step 3, sequentially dock each derivative (LIG-001 to LIG-005) using AutoDock Vina. b. Record the predicted binding affinity (in kcal/mol) for the top-ranked pose of each ligand.

  • Analysis of Results: a. Load the docked poses for each derivative into PyMOL along with the protein structure. b. Visually inspect the binding modes and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Part 3: Results and In-Depth Analysis

Quantitative Data Summary

The binding affinities for our hypothetical library are summarized below. A more negative value indicates a stronger predicted binding affinity.

Table 2: Comparative Docking Results for α-Glucosidase Inhibitors

Compound IDBinding Affinity (kcal/mol)Key Hydrogen Bonds (Residues)Key Hydrophobic Interactions (Residues)Halogen Bond (Residue)
LIG-001 -6.8ASP215, GLU277TRP329, PHE476ASP352
LIG-002 -7.5ASP215, GLU277, ARG442 TRP329, PHE476ASP352
LIG-003 -7.9ASP215, GLU277, HIS351 TRP329, PHE476ASP352
LIG-004 -8.6ASP215, GLU277, ARG442, HIS351TRP329, PHE476ASP352
LIG-005 -7.2ASP215, GLU277TRP329, PHE476, TRP432 ASP352
Structure-Activity Relationship (SAR) Insights

By analyzing the data in Table 2, we can derive valuable SAR insights:

  • Impact of Acetylation (R1): Comparing LIG-001 (-6.8 kcal/mol) with LIG-002 (-7.5 kcal/mol) and LIG-003 (-7.9 kcal/mol) with LIG-004 (-8.6 kcal/mol) shows that adding an acetyl group consistently improves binding affinity. Visualization of the docked poses reveals the acetyl carbonyl oxygen forms an additional hydrogen bond with ARG442, anchoring the ligand more securely.

  • Impact of Hydroxylation (R2): The addition of a 4-hydroxy group (LIG-003) significantly enhances binding compared to the parent compound (LIG-001). This is due to a new hydrogen bond formed with the catalytic residue HIS351.

  • Synergistic Effects: The best-performing compound, LIG-004, combines both beneficial modifications (acetylation and hydroxylation), resulting in the highest predicted binding affinity (-8.6 kcal/mol) by capturing both extra hydrogen bonds.

  • Role of Halogenation: The chlorine atom at the 5-position is consistently oriented towards the carboxylate group of ASP352, forming a favorable halogen bond. This interaction is present across all derivatives and serves as a key anchor for the scaffold.

  • Electron-Withdrawing Effects: The trifluoromethyl group in LIG-005 offers a slight improvement over the parent compound, likely due to enhanced hydrophobic interactions with TRP432, but is less effective than the hydrogen-bonding hydroxyl group.

Visualization of Key Interactions

The following diagram illustrates the key interactions for the most promising derivative, LIG-004.

G LIG004 LIG-004 Scaffold R1_Acetyl Acetyl Group (R1) LIG004->R1_Acetyl R2_OH Hydroxy Group (R2) LIG004->R2_OH Cl Chlorine LIG004->Cl ARG442 ARG442 R1_Acetyl->ARG442 H-Bond HIS351 HIS351 R2_OH->HIS351 H-Bond ASP352 ASP352 Cl->ASP352 Halogen Bond

Caption: Key interactions of LIG-004 in the α-glucosidase active site.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative molecular docking of this compound derivatives. The hypothetical case study against α-glucosidase demonstrates how this in silico approach can rapidly generate testable hypotheses and provide clear SAR insights for lead optimization. The results suggest that simultaneous substitution with an N-acetyl group and a 4-hydroxy group (LIG-004) is a promising strategy for enhancing inhibitory potency.

The next logical steps would be to synthesize these prioritized compounds and validate the computational predictions through in vitro enzyme inhibition assays. A strong correlation between predicted binding affinities and experimental IC50 values would further validate the docking model, paving the way for its use in screening larger virtual libraries to discover novel and more potent inhibitors.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral 5-Chloro-2-fluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemistry of a pharmaceutical agent is not a trivial detail; it is a critical determinant of its pharmacological activity, efficacy, and safety profile. For chiral molecules such as 5-Chloro-2-fluorobenzylamine and its derivatives—vital building blocks in the synthesis of targeted therapeutics in oncology and neurology—the precise determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess (ee) of these chiral amines, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). Consequently, regulatory agencies worldwide mandate strict control over the stereoisomeric composition of chiral drugs. For a versatile intermediate like this compound, ensuring high enantiomeric purity at every stage of synthesis is paramount to the successful development of a safe and effective final drug product.

This guide will explore and compare the three most powerful and widely adopted techniques for this critical analytical task:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

We will delve into the causality behind experimental choices for each method, provide detailed, self-validating protocols, and present comparative data to guide your selection process.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. For primary amines like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven track record.[2][3]

Causality of Experimental Choices
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are highly effective for resolving a wide range of chiral compounds, including amines. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide derivative. The specific substituents on the polysaccharide backbone (e.g., phenylcarbamates) create a unique chiral environment that leads to differential binding energies for the two enantiomers. For halogenated benzylamines, CSPs with chlorinated phenylcarbamate selectors can offer enhanced selectivity due to favorable interactions.[4]

  • Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The polar modifier plays a crucial role in modulating the retention and selectivity of the separation. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanesulfonic acid (ESA), is often necessary to improve the peak shape and resolution of basic analytes like amines by minimizing tailing caused by strong interactions with residual silanol groups on the silica support.[3][5]

Experimental Workflow: Chiral HPLC

prep Sample Preparation: Dissolve racemic 5-Chloro-2- fluorobenzylamine in mobile phase (e.g., 1 mg/mL) hplc Chiral HPLC System: - Isocratic Pump - Autosampler - Column Oven (25 °C) - UV Detector (254 nm) prep->hplc Inject Sample column Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) hplc->column separation Elution & Separation: Mobile phase flows through the column, separating the enantiomers based on differential interaction with the CSP. column->separation detection Detection: UV detector measures the absorbance of the eluting enantiomers, generating a chromatogram. separation->detection analysis Data Analysis: - Integrate peak areas of the two enantiomers. - Calculate enantiomeric excess (ee %) using the formula: ee % = |(Area1 - Area2) / (Area1 + Area2)| * 100 detection->analysis

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with isocratic pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALCEL® OD-H), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[6] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid mobile phases.[7]

Causality of Experimental Choices
  • Mobile Phase: The use of supercritical CO₂ as the main mobile phase component makes SFC a "greener" technique than normal-phase HPLC. A polar organic co-solvent (modifier), such as methanol or ethanol, is typically added to the CO₂ to increase the mobile phase polarity and elution strength. Similar to HPLC, acidic or basic additives are often required to improve peak shape and selectivity for polar analytes.[8]

  • Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The chiral recognition mechanisms are similar, although the different mobile phase environment can sometimes lead to different selectivity and even elution order of the enantiomers. This makes SFC a complementary technique to HPLC for method development.[9]

  • Back Pressure and Temperature: These parameters are crucial in SFC to maintain the CO₂ in its supercritical state and to fine-tune the separation. The back pressure regulator maintains the necessary system pressure, while the column temperature affects the viscosity and density of the mobile phase, thereby influencing retention and selectivity.

Experimental Workflow: Chiral SFC

prep Sample Preparation: Dissolve racemic 5-Chloro-2- fluorobenzylamine in modifier (e.g., 1 mg/mL in Methanol) sfc Chiral SFC System: - CO2 Pump & Modifier Pump - Autosampler - Column Oven (40 °C) - UV Detector (254 nm) - Back Pressure Regulator (150 bar) prep->sfc Inject Sample column Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) sfc->column separation Elution & Separation: Supercritical CO2/modifier mobile phase carries the sample through the column, separating the enantiomers. column->separation detection Detection: UV detector measures the absorbance of the eluting enantiomers. separation->detection analysis Data Analysis: - Integrate peak areas. - Calculate enantiomeric excess (ee %). detection->analysis

Caption: Workflow for enantiomeric purity analysis by Chiral SFC.

Detailed Experimental Protocol: Chiral SFC

Instrumentation:

  • SFC system with pumps for CO₂ and modifier, autosampler, column oven, UV detector, and a back pressure regulator.

Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic). A typical starting condition would be 15% Methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in methanol.

Procedure:

  • Equilibrate the column with the mobile phase under the specified conditions.

  • Inject the sample solution.

  • Record the chromatogram.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee).

NMR Spectroscopy: A Powerful Tool for Absolute and Relative Stereochemistry

NMR spectroscopy offers a distinct approach to determining enantiomeric purity that does not require chromatographic separation. The principle relies on converting the enantiomers into diastereomers, which have different physical properties and are therefore distinguishable in the NMR spectrum.[10] This can be achieved through two main strategies: the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Causality of Experimental Choices
  • Chiral Derivatizing Agents (CDAs): A CDA reacts with the chiral amine to form a covalent bond, creating a pair of diastereomers. The success of this method depends on the formation of diastereomers with well-resolved signals in the NMR spectrum. For primary amines, common CDAs include Mosher's acid chloride (MTPA-Cl) or 2-formylphenylboronic acid in combination with a chiral diol like BINOL.[11] The reaction should proceed to completion without any kinetic resolution for the diastereomeric ratio to accurately reflect the enantiomeric ratio of the starting amine.

  • Chiral Solvating Agents (CSAs): A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6] This interaction induces small chemical shift differences between the signals of the two enantiomers in the NMR spectrum. The advantage of this method is its simplicity and non-destructive nature, as the analyte can be recovered. (R)-1,1'-bi-2-naphthol (BINOL) is a commonly used CSA for chiral amines.[6] The effectiveness of a CSA depends on the strength and geometry of the intermolecular interactions.

Experimental Workflow: NMR with Chiral Derivatizing Agent

sample Racemic Amine Sample: This compound derivatization Derivatization: React the amine with a chiral derivatizing agent (e.g., (R)-MTPA-Cl) to form a mixture of diastereomers. sample->derivatization nmr NMR Analysis: - Dissolve the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3). - Acquire a high-resolution 1H NMR spectrum. derivatization->nmr analysis Data Analysis: - Identify a pair of well-resolved signals corresponding to the two diastereomers. - Integrate the signals. - Calculate ee % from the integral ratio. nmr->analysis

Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.

Detailed Experimental Protocol: NMR with Chiral Solvating Agent

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • This compound derivative.

  • (R)-1,1'-bi-2-naphthol (BINOL) as the chiral solvating agent.

  • Deuterated chloroform (CDCl₃).

Procedure:

  • In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add 1.0 to 1.2 equivalents of (R)-BINOL to the NMR tube.

  • Gently shake the tube to ensure complete dissolution and complex formation.

  • Acquire another ¹H NMR spectrum.

  • Identify a proton signal of the analyte (e.g., the benzylic CH₂ protons or aromatic protons) that splits into two distinct signals in the presence of the CSA.

  • Carefully integrate the two resolved signals.

  • Calculate the enantiomeric excess from the ratio of the integrals.

Performance Comparison: HPLC vs. SFC vs. NMR

The choice of the optimal analytical method depends on a variety of factors, including the specific requirements of the analysis, the available instrumentation, and the stage of drug development.

FeatureChiral HPLCChiral SFCNMR Spectroscopy
Principle Differential interaction with a CSPDifferential interaction with a CSP in a supercritical fluid mobile phaseFormation of diastereomers (covalent or non-covalent)
Speed Moderate (typically 10-30 min)Fast (typically <10 min)[8]Fast (sample prep dependent)
Resolution High to ExcellentHigh to ExcellentVariable, depends on agent and analyte
Sensitivity High (UV, MS detection)High (UV, MS detection)Lower, requires mg of sample
Solvent Consumption High (organic solvents)Low (primarily CO₂)[7]Low (deuterated solvents)
Quantitative Accuracy ExcellentExcellentGood to Excellent
Method Development Can be time-consumingGenerally faster than HPLCCan be rapid, but requires screening of agents
Sample Throughput ModerateHighModerate
Cost per Sample ModerateLower than HPLC (due to solvent savings)Can be low if instrument time is available
Confirmatory Power High (retention time)High (retention time)High (structural information)

Conclusion and Recommendations

For the routine, high-throughput analysis of the enantiomeric purity of this compound derivatives in a drug development setting, Chiral SFC stands out as the preferred method due to its speed, low solvent consumption, and high resolution. It is particularly well-suited for screening large numbers of samples in process development and quality control laboratories.

Chiral HPLC remains a robust and reliable "gold standard" method. It is an excellent choice when SFC is not available or when orthogonal verification of an SFC method is required. The vast library of available chiral stationary phases and established methodologies make it a versatile tool for challenging separations.[12]

NMR Spectroscopy is an invaluable technique, particularly during the research and early development phases. Its ability to provide structural information and determine enantiomeric excess without the need for a reference standard of the pure enantiomer is a significant advantage. The use of chiral solvating agents offers a rapid and non-destructive screening method, while chiral derivatizing agents can provide more definitive results, albeit with more complex sample preparation.

Ultimately, a multi-faceted approach, potentially employing SFC for routine analysis and HPLC or NMR for orthogonal confirmation, will provide the highest level of confidence in the enantiomeric purity of your chiral this compound derivatives, ensuring the development of safe and effective new medicines.

References

A Comparative Guide to Cross-Reactivity Profiling of 5-Chloro-2-fluorobenzylamine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate. The 5-chloro-2-fluorobenzylamine scaffold and its derivatives are of significant interest in medicinal chemistry, serving as building blocks for a range of biologically active molecules.[1][2][3] This guide provides an in-depth comparison of the cross-reactivity profiles of compounds derived from or related to this scaffold, underscoring the pivotal role of comprehensive off-target screening in modern drug discovery.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The seemingly minor addition of halogen atoms, such as chlorine and fluorine, to a molecule can significantly alter its electronic and physical properties, often enhancing pharmacological profiles.[3] However, these modifications can also lead to unintended interactions with biological targets other than the intended one. These "off-target" effects can range from benign side effects to severe toxicity, and are a major cause of late-stage clinical trial failures.[4] Therefore, a thorough understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of rational drug design.[4]

This guide will explore the cross-reactivity profiles of several illustrative compounds, highlighting different degrees of selectivity and the downstream consequences. We will delve into the experimental methodologies used to generate these profiles and provide a framework for interpreting the data to make informed decisions in drug development.

Comparative Cross-Reactivity Analysis

To illustrate the spectrum of selectivity among kinase inhibitors, we will compare three distinct examples: the relatively selective inhibitor Pexidartinib, the BRAF inhibitor Vemurafenib with its known off-target effects, and a class of compounds targeting Aurora kinases with varying selectivity profiles.

Compound/ClassPrimary Target(s)Key Off-TargetsIC50/Ki Values (Primary Target)Noteworthy Off-Target IC50/KiClinical Implications of Off-Target Effects
Pexidartinib CSF1R, KITFLT3-ITD, and 5 other kinases in a broad panel screenCSF1R: 0.02 µM, KIT: 0.01 µM[5]≥ 8-fold higher for other kinases compared to CSF1R or KIT[5]High selectivity contributes to a more targeted therapeutic effect in tenosynovial giant cell tumor.[5][6]
Vemurafenib BRAF V600EWT BRAF, CRAF, LCK, YES1, SRC, CSK, ZAKBRAF V600E: 31 nMSRC: 48 nM, CRAF: 100 nMParadoxical MAPK pathway activation in BRAF wild-type cells, leading to secondary malignancies like cutaneous squamous cell carcinoma.[4][7][8] Suppression of JNK signaling.[7]
Aurora Kinase Inhibitors Aurora A, B, CVaries by compound (e.g., Ret, Trk-A, Abl for some)e.g., MLN8237 (Aurora A): 1 nM[9]MLN8237 has 200-fold selectivity for Aurora A over Aurora B in cellular assays.[9]Pan-inhibitors may offer broader anti-cancer activity but could also lead to more off-target effects. Selective inhibitors may have a better therapeutic window.

Pexidartinib: A Case Study in High Selectivity

Pexidartinib is an orally administered tyrosine kinase inhibitor approved for the treatment of symptomatic tenosynovial giant cell tumor.[5] Its mechanism of action is the potent and selective inhibition of the colony-stimulating factor 1 receptor (CSF1R) and KIT proto-oncogene receptor tyrosine kinase.[5] In a comprehensive screening of 226 different kinases, pexidartinib demonstrated significant inhibition of only five other kinases, with IC50 values at least eight times higher than those for its primary targets.[5] This high degree of selectivity is a desirable characteristic, as it minimizes the potential for unintended biological consequences.

Vemurafenib: The Cautionary Tale of Off-Target Effects

Vemurafenib is a highly effective inhibitor of the BRAF V600E mutant kinase, which is prevalent in melanoma.[4] However, its clinical use has been associated with the development of cutaneous squamous cell carcinomas.[7][8] This is attributed to its off-target activity, particularly the paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[4] Vemurafenib can also inhibit other kinases like SRC, LCK, and YES1.[10] Furthermore, it has been shown to suppress apoptosis through the off-target inhibition of kinases upstream of the JNK signaling pathway.[7] This example powerfully illustrates how off-target effects can lead to significant clinical liabilities.

Aurora Kinase Inhibitors: A Spectrum of Selectivity

The Aurora kinase family (A, B, and C) are key regulators of mitosis and are attractive targets for cancer therapy.[11] Inhibitors have been developed with varying degrees of selectivity. For instance, MLN8237 is a second-generation inhibitor with a 200-fold selectivity for Aurora A over Aurora B in cellular assays.[9] In contrast, other compounds act as pan-Aurora inhibitors, targeting all three family members.[9] The choice between a highly selective and a pan-inhibitor depends on the therapeutic strategy. A selective inhibitor might offer a better safety profile, while a pan-inhibitor could provide broader efficacy against tumors where multiple Aurora kinases are dysregulated.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of a compound's selectivity involves a tiered approach, starting with broad screening panels and progressing to more focused cellular and functional assays.

G cluster_0 Phase 1: Broad Kinase Profiling cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Cellular & Functional Assays A Test Compound (e.g., this compound derivative) B Large-Scale Kinase Panel (e.g., >200 kinases) A->B C Biochemical Assay (e.g., Radiometric or Luminescence-based) B->C D Generate % Inhibition Data at a Fixed Concentration C->D E Hits from Phase 1 (Significant Inhibition) D->E Identify Potential Off-Targets F Serial Dilution of Compound E->F G Biochemical Assay F->G H Determine IC50 Values G->H I Confirmed Off-Targets with Potent IC50s H->I Quantify Potency J Cell-based Target Engagement Assays I->J K Phenotypic Screening (e.g., Apoptosis, Proliferation) J->K L Assess Functional Consequences of Off-Target Inhibition K->L G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK Vemurafenib blocks CRAF->MEK Paradoxical Activation by Vemurafenib ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JNK_pathway JNK Pathway Vemurafenib Vemurafenib Vemurafenib->BRAF Vemurafenib->CRAF Off-target effect Vemurafenib->JNK_pathway Off-target inhibition

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench; it encompasses the responsible management of all chemical reagents, including their ultimate disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2-fluorobenzylamine, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (C₇H₇ClFN) is a halogenated organic compound.[1][2] Its primary hazards, as identified in safety data sheets for the compound and structurally similar chemicals, are significant.[3][4]

Based on available data, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] As a halogenated amine, it requires a disposal pathway that can effectively neutralize its corrosivity and break down the stable carbon-halogen bonds without producing harmful byproducts.[5][6]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary Safety Concern
Corrosive Causes severe skin burns and eye damage upon contact.[3]Immediate and severe tissue damage.
Halogenated Organic Contains covalently bonded chlorine and fluorine atoms.[1]Potential for formation of persistent and toxic byproducts if not disposed of correctly.[5]
Amine Compound Possesses a basic amino group.Can react exothermically with acids.

The Core Principle: Segregation and Incineration

The cornerstone of proper disposal for this compound is its strict segregation as a halogenated organic waste .[1][7] Co-mingling with non-halogenated waste streams can complicate and increase the cost of disposal and may lead to non-compliance with environmental regulations.[7]

The recommended and most environmentally sound disposal method for halogenated hazardous wastes is high-temperature incineration in a licensed hazardous waste disposal facility.[6][8] This process is designed to achieve complete thermal decomposition of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and hydrogen halides (HCl and HF).[6] These acidic gases are then scrubbed from the incinerator's exhaust stream.[5] Land disposal of halogenated organic compounds is heavily restricted due to their potential to persist in the environment.[9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe accumulation and disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron is required.

Step 2: Waste Collection and Container Management
  • Select the Correct Waste Container: Use a designated, properly labeled, and chemically compatible container for "Halogenated Organic Liquid Waste."[7] The container must be in good condition with a secure, threaded cap.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.[7] Do not use abbreviations or chemical formulas.[7]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[7] Store the container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, and within secondary containment to prevent the spread of potential spills.[10]

Step 3: Managing Different Forms of Waste
  • Pure or Concentrated Liquid: Transfer directly into the designated halogenated organic liquid waste container.

  • Dilute Solutions: Aqueous solutions containing this compound should also be disposed of as halogenated organic waste. Do not attempt to neutralize and pour down the drain, as this is only permissible for wastes that are solely corrosive and do not contain other hazardous constituents like halogenated organics.[11][12]

  • Contaminated Solids: Items such as pipette tips, gloves, and absorbent materials that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container designated for "Halogenated Organic Solid Waste."

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must be managed as hazardous waste. The "empty" container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as halogenated organic liquid waste. Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying, the container can be disposed of according to your institution's policies, which may include defacing the label and placing it in the regular trash or a designated container for empty chemical bottles.

Step 5: Arranging for Waste Pickup

Do not allow hazardous waste to accumulate in the laboratory.[7] Once the waste container is nearly full (around 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

Spill Response

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if vapors are present.

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic solid waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials for disposal as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? is_liquid->is_solid No liquid_waste Collect in 'Halogenated Organic Liquid Waste' container is_liquid->liquid_waste Yes solid_waste Collect in 'Halogenated Organic Solid Waste' container is_solid->solid_waste Yes is_container_empty Is it an empty container? is_solid->is_container_empty No final_disposal Arrange for pickup by licensed hazardous waste contractor for incineration liquid_waste->final_disposal solid_waste->final_disposal triple_rinse Triple rinse with appropriate solvent is_container_empty->triple_rinse Yes is_container_empty->final_disposal No (End of specific waste type) collect_rinseate Collect first rinseate as halogenated liquid waste triple_rinse->collect_rinseate manage_container Manage rinsed container per institutional policy collect_rinseate->manage_container manage_container->final_disposal

Caption: Disposal decision workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of segregation, proper containment, and high-temperature incineration, researchers can ensure that this valuable reagent is managed safely from cradle to grave. Always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet (SDS) before initiating any disposal procedures.

References

Mastering the Safe Handling of 5-Chloro-2-fluorobenzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is paramount. 5-Chloro-2-fluorobenzylamine is a key intermediate in the synthesis of novel therapeutics and agrochemicals, offering a unique molecular scaffold for innovation.[1] However, its utility is matched by its hazardous nature, demanding a rigorous and informed approach to safety and handling. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring that safety is not just a protocol, but an integrated part of the scientific workflow.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is classified as a corrosive substance.[2][3] The Globally Harmonized System (GHS) classification unequivocally identifies it as causing severe skin burns and serious eye damage (H314).[2] This corrosivity is the primary driver for all subsequent handling, personal protective equipment (PPE), and emergency response protocols. Understanding this single fact—that the chemical can cause irreversible tissue damage upon contact—is the foundation of safe practice.

Table 1: Hazard Identification for this compound

Hazard ClassGHS Hazard StatementPictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
alt text
Serious Eye DamageH318: Causes serious eye damage
alt text

Source: Aggregated GHS information from multiple suppliers.[2]

The causality is clear: the amine and halogenated aromatic functionalities contribute to the compound's reactivity and ability to disrupt biological tissues. Therefore, every procedural step is designed to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of preference but a scientifically-driven necessity dictated by the chemical's corrosive nature. The goal is to create a complete, impermeable barrier between the researcher and the substance.

Core PPE Requirements
Body PartRequired ProtectionStandard/SpecificationRationale
Eyes/Face Chemical Safety Goggles & Face ShieldANSI Z87.1-2003 / EN 166Protects against splashes and vapors that can cause immediate, severe eye damage. A face shield is mandatory when handling larger quantities or during procedures with a high splash risk.[4][5][6][7]
Hands Double Gloving: Inner & Outer Chemical-Resistant GlovesASTM F739Provides redundant protection. If the outer glove is breached, the inner glove offers a window of safety for retreat and decontamination.
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronN/AProtects skin from splashes and spills. An apron provides an additional layer of protection over the torso and legs.[4]
Respiratory NIOSH-approved Respirator with appropriate cartridgesNIOSH/MSHA ApprovedRequired when working outside a certified chemical fume hood or if there is a risk of inhaling vapors or aerosols.[4][8]
Feet Closed-toe, chemical-resistant shoesN/AProtects feet from spills.[7]
Selecting the Right Gloves and Respirator Cartridge

Gloves: While no specific permeation data for this compound is readily available, guidance for analogous compounds like benzylamine and chloroaniline, coupled with general chemical resistance principles, allows for an expert recommendation.

  • Recommended Outer Glove: Butyl rubber or Viton®. These materials generally offer excellent resistance to aromatic amines.[9]

  • Recommended Inner Glove: Nitrile gloves. These provide good splash protection and are comfortable to wear.[10]

  • Action: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected.[10]

Respirator Cartridges: The amine nature of the compound dictates the choice of cartridge.

  • Recommended Cartridge: A combination cartridge is ideal. Use a Multi-Gas/Vapor cartridge, which is effective against organic vapors, acid gases (due to potential reaction products), ammonia, and methylamine.[2][4][11] A green-colored band on the cartridge typically indicates protection against ammonia and amines.[1][11]

Operational Plan: From Receipt to Use

A structured workflow minimizes the risk of exposure at every stage.

Receiving and Storage
  • Inspect on Arrival: Check the container for any signs of damage or leaks.

  • Designated Storage: Store the container in a cool, dry, well-ventilated area designated for corrosive materials.[4][6][12]

  • Segregation: Keep it away from incompatible materials, particularly strong oxidizing agents, strong acids, and sources of ignition.[13][14] The storage area should be clearly labeled.

  • Inert Atmosphere: The compound is noted as being air-sensitive.[3][12] Store under an inert atmosphere (e.g., nitrogen or argon) to maintain purity and prevent degradation.

Handling and Dispensing
  • Work within a Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[6]

  • Prepare Your Workspace: Before starting, ensure an eyewash station and safety shower are directly accessible and unobstructed.[6][8] Have spill cleanup materials readily available.

  • Aliquoting: When transferring the liquid, use appropriate tools like a glass syringe or a cannula. Avoid pouring directly from the main container to minimize the risk of spills.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of vapors and reaction with air/moisture.[4]

Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure.

First Aid Measures
Exposure RouteImmediate ActionMedical Attention
Eye Contact Immediately flush eyes with copious amounts of cool, running water for at least 15-30 minutes, holding the eyelids open.[10][15][16] Do not allow the victim to rub their eyes.Seek immediate medical attention. Show the Safety Data Sheet to the attending physician.[13][15]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[6][15][17]If irritation persists or if burns are present, seek immediate medical attention.[4][17]
Inhalation Move the person to fresh air at once.[4][17] If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[6][8][13]Seek immediate medical attention.[6][17]
Ingestion Do NOT induce vomiting.[6][13] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][15]Seek immediate medical attention.[6][15][17]
Spill Management Workflow

A spill constitutes a significant exposure risk and must be handled methodically. The following workflow diagram outlines the critical steps.

Spill_Response_Workflow start SPILL DETECTED evacuate Evacuate Immediate Area Alert Colleagues start->evacuate Immediate Action assess Assess Spill Size & Risk (Consult SDS) evacuate->assess ppe Don Appropriate PPE (Full Respirator, Double Gloves, Apron) assess->ppe If spill is manageable contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain neutralize Neutralize (If Safe) Use appropriate neutralizer for amines contain->neutralize Optional/Advanced collect Collect Absorbed Material Use non-sparking tools contain->collect Primary Path neutralize->collect package Package Waste in Labeled, Sealable Container collect->package decontaminate Decontaminate Spill Area & Equipment package->decontaminate dispose Dispose of Waste as Halogenated Corrosive Waste decontaminate->dispose report Report Incident to EHS dispose->report end Workflow Complete report->end

Caption: Workflow for managing a this compound spill.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of halogenated organic compounds can have severe environmental consequences. A dedicated and compliant waste stream is mandatory.

  • Waste Segregation: All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be collected separately. Do not mix with non-halogenated solvent waste.[14][16] This segregation is crucial for both safety and cost-effective disposal, as halogenated waste streams require specific treatment processes.[14]

  • Waste Container: Use a designated, clearly labeled, and chemically compatible container for "Halogenated Corrosive Liquid Waste." The container must be kept sealed at all times except when adding waste.

  • Labeling: The waste label must be accurately filled out with the full chemical name, concentration, and associated hazards (Corrosive).

  • Final Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9] Treatment often involves high-temperature incineration in a facility equipped with scrubbers to handle the resulting acidic gases (like HCl and HF).[18]

By adhering to these detailed protocols, rooted in a comprehensive understanding of the chemical's properties, you can confidently and safely utilize this compound in your research endeavors, advancing science while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.